Gold sodium thiomalate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
39377-38-3 |
|---|---|
Molecular Formula |
C4H5AuNa2O5S |
Molecular Weight |
408.09 g/mol |
IUPAC Name |
disodium;gold(1+);2-sulfidobutanedioate;hydrate |
InChI |
InChI=1S/C4H6O4S.Au.2Na.H2O/c5-3(6)1-2(9)4(7)8;;;;/h2,9H,1H2,(H,5,6)(H,7,8);;;;1H2/q;3*+1;/p-3 |
InChI Key |
YLQOAPBVYJCTPW-UHFFFAOYSA-K |
SMILES |
C(C(C(=O)[O-])[S-])C(=O)[O-].O.[Na+].[Na+].[Au+] |
Canonical SMILES |
C(C(C(=O)[O-])[S-])C(=O)[O-].O.[Na+].[Na+].[Au+] |
Color/Form |
White to yellowish-white powder; mixture of mono- and disodium salts |
Other CAS No. |
12244-57-4 |
Related CAS |
12244-57-4 (Parent) |
shelf_life |
Following the date of manufacture, ... gold sodium thiomalate injection /has an expiration date/ of 5 years. |
solubility |
Very soluble in water; practically insoluble in alcohol, ethe |
Synonyms |
Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |
Origin of Product |
United States |
Foundational & Exploratory
The Rise and Fall of Chrysotherapy: A Technical History of Gold Sodium Thiomalate in Medicine
For decades, compounds derived from gold were a cornerstone in the management of rheumatoid arthritis, a therapeutic strategy known as chrysotherapy. Among these, gold sodium thiomalate (GSTM) emerged as a prominent parenteral treatment, offering hope to patients with this debilitating autoimmune disease. This technical guide delves into the history of GSTM, from its initial application to its eventual decline, providing researchers, scientists, and drug development professionals with an in-depth understanding of its clinical performance, underlying mechanisms, and the experimental foundations of its use.
Discovery and Development: From Tuberculosis to Arthritis
The medicinal use of gold compounds dates back centuries, but their application in rheumatoid arthritis was a result of a serendipitous observation. In the 1920s, the prevailing theory incorrectly linked rheumatoid arthritis to tuberculosis. Jacques Forestier, a French physician, building on the work of Robert Koch who had identified the anti-tubercular properties of gold cyanide, began experimenting with gold salts in patients with rheumatoid arthritis.[1] In 1929, Forestier published his findings on the favorable use of a gold compound, marking the beginning of modern chrysotherapy.[1][2] This pioneering work established gold salts, including this compound, as a significant therapeutic option for rheumatoid arthritis for over half a century.[3][4][5]
Mechanism of Action: An Immunomodulatory Effect
The precise mechanism of action of this compound has never been fully elucidated, but research points towards a complex immunomodulatory and anti-inflammatory effect.[6][7] GSTM is known to suppress the synovitis characteristic of active rheumatoid disease.[6] At a cellular level, gold compounds have been shown to influence various components of the immune system.
Key proposed mechanisms include:
-
Inhibition of Pro-inflammatory Cytokines: Gold compounds have been demonstrated to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[8] This is thought to occur, in part, through the suppression of the NF-κB signaling pathway.[8]
-
Modulation of Cellular Functions: GSTM has been shown to inhibit the proliferation of synovial cells, which are key contributors to the inflammatory environment in the rheumatoid joint.[4][9][10][11][12][13] It also affects the function of various immune cells, including the inhibition of lymphocyte activation and the suppression of dendritic cell differentiation and function.[14][15]
-
Enzyme Inhibition: this compound is known to inhibit several enzymes involved in inflammation and tissue degradation, including acid phosphatase, beta-glucuronidase, and elastase.[2]
The following diagram illustrates a proposed signaling pathway for the anti-inflammatory effects of this compound.
Clinical Application and Efficacy
This compound was indicated for the treatment of active adult and juvenile rheumatoid arthritis.[6] Therapeutic effects were slow to manifest, with initial improvements such as reduced morning stiffness sometimes taking six to eight weeks, and more significant benefits appearing after several months of therapy.[6]
Data Presentation
The efficacy of this compound has been evaluated in numerous clinical trials. The following tables summarize key quantitative data from comparative studies.
Table 1: Efficacy of this compound (GSTM) vs. Placebo and Auranofin (Oral Gold) Data from a 20-21 week prospective, controlled, double-blind multicenter trial.[3][7][9][16]
| Outcome Measure | GSTM Improvement | Auranofin Improvement | Placebo Improvement | p-value (GSTM vs. Placebo) |
| ≥50% Improvement in Pain/Tenderness Score | 48% | 34% | 9% | Statistically Significant |
| ≥50% Improvement in Joint Swelling | 37% | 28% | 12% | p = 0.009 |
| Improvement in Physician's Assessment | Superior to Placebo | Superior to Placebo | - | Statistically Significant |
| Decrease in Erythrocyte Sedimentation Rate (ESR) | Superior to Placebo | Superior to Placebo | - | Statistically Significant |
Table 2: Adverse Effects and Withdrawals in Comparative Trials Data compiled from various clinical trials.[2][3][17]
| Reason for Withdrawal | GSTM | Auranofin | Methotrexate (B535133) | Sulfasalazine |
| Withdrawal due to Adverse Effects | 27% - 41% | 6% | ~11% (2/18 patients) | 16% |
| Withdrawal due to Lack of Efficacy | ~35% (6/17 patients) | ~65% (11/17 patients) | - | - |
Experimental Protocols
The evaluation of this compound's therapeutic potential and mechanism of action has relied on various in vitro and in vivo experimental models.
In Vitro Model: Effect on Human Synovial Cells
This protocol describes a typical experiment to assess the effect of GSTM on the proliferation and collagen synthesis of synovial cells cultured from patients with rheumatoid arthritis.[4][10][11][12][13]
Methodology:
-
Tissue Acquisition: Obtain human synovial tissue from consenting patients with rheumatoid arthritis during therapeutic surgery.
-
Cell Culture:
-
Transport tissue in Dulbecco's Modified Eagle's Medium (DMEM).
-
Create explants (approximately 5 mm) and grow them in DMEM supplemented with 10% fetal calf serum and antibiotics.
-
Use cells between passages 2 and 4 for experiments.
-
-
GSTM Treatment:
-
Add this compound to the cell cultures at various concentrations (e.g., up to 100 µM).
-
Incubate for specified periods (e.g., 4 days for proliferation assays, up to 20 days for protein synthesis assays).
-
-
Assays:
-
Cell Proliferation: Measure the incorporation of [3H]thymidine to assess DNA synthesis and cell proliferation. A 50% inhibition of [3H]thymidine incorporation was observed at a concentration of 100 µM GSTM after 4 days.[10][13]
-
Protein Synthesis: Quantify the amount of collagen and non-collagen protein synthesized by the cells.
-
Enzyme Activity: Measure the activity of enzymes such as prolyl hydroxylase.
-
In Vivo Model: Adjuvant-Induced Arthritis in Rats
The adjuvant-induced arthritis model in rats is a common preclinical model for rheumatoid arthritis used to evaluate anti-inflammatory drugs.[7][10]
Methodology:
-
Animal Model: Use a susceptible rat strain, such as the DA (Dark Agouti) rat.
-
Induction of Arthritis:
-
Prepare an emulsion of Complete Freund's Adjuvant (CFA) containing Mycobacterium.
-
Induce arthritis by a single intradermal injection of the CFA emulsion at the base of the tail.
-
-
GSTM Treatment:
-
Evaluation of Arthritis:
-
Visually score the severity of arthritis in the paws based on erythema and swelling.
-
Measure paw volume using a plethysmometer.
-
Conduct histological analysis of the joints to assess inflammation and cartilage/bone destruction.
-
Radiographic imaging can also be used to assess joint damage.[7]
-
The following diagram outlines the workflow for a typical preclinical in vivo experiment.
Administration and Adverse Effects
This compound was administered only by intramuscular injection, typically into the gluteal muscle.[6] The dosing regimen was carefully escalated.
Typical Adult Dosing Schedule: [6]
-
Week 1: 10 mg test dose
-
Week 2: 25 mg
-
Subsequent Weeks: 25 to 50 mg weekly until a cumulative dose of 1 gram is reached, or until toxicity or significant clinical improvement occurs.
-
Maintenance: If improvement is seen, the dose may be decreased or the interval between injections increased to every two, three, or four weeks.
The use of this compound was limited by a significant incidence of adverse effects, occurring in approximately 30% of patients.[18] These were the most common reason for discontinuing therapy.
Table 3: Common and Serious Adverse Effects of this compound
| Category | Common Adverse Effects | Less Common but Serious Adverse Effects |
| Mucocutaneous | Pruritus, dermatitis, stomatitis, metallic taste.[6][18] | Exfoliative dermatitis. |
| Renal | Proteinuria, hematuria.[10] | Nephrotic syndrome, glomerulonephritis.[10] |
| Hematologic | Eosinophilia, mild leukopenia.[6] | Thrombocytopenia, agranulocytosis, aplastic anemia. |
| Vasomotor | "Nitritoid" reactions (flushing, dizziness, syncope) immediately after injection.[5][7] | Anaphylactic shock.[6] |
| Gastrointestinal | Nausea, vomiting, diarrhea.[6] | Ulcerative enterocolitis. |
| Other | Chrysiasis (gray-blue skin pigmentation).[10] | Pulmonary fibrosis ("gold lung"), hepatotoxicity. |
The following diagram illustrates the clinical workflow for initiating and monitoring a patient on this compound therapy.
Decline in Use and Legacy
The use of this compound began to decline significantly in the 1990s with the advent of more effective and less toxic disease-modifying antirheumatic drugs (DMARDs).[16] Methotrexate, in particular, became the standard of care due to its superior risk-benefit profile.[4][13] The demanding monitoring requirements and the high frequency of adverse effects leading to discontinuation made chrysotherapy a less favorable option. By 2019, the manufacturer discontinued (B1498344) the production of parenteral gold salts, including sodium aurothiomalate, effectively ending the era of chrysotherapy for most patients.[2]
Despite its decline, the history of this compound offers valuable lessons for drug development. It demonstrated that targeting the underlying inflammatory processes in rheumatoid arthritis could lead to significant clinical improvement, paving the way for the development of more targeted biologic and synthetic DMARDs. The study of its immunomodulatory effects contributed to a greater understanding of the pathophysiology of rheumatoid arthritis. While no longer in clinical use, the golden age of chrysotherapy remains a significant chapter in the history of rheumatology.
References
- 1. A controlled trial comparing sulfasalazine, this compound, and placebo in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of auranofin, this compound, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. Auranofin, this compound, and placebo in the treatment of rheumatoid arthritis. Cooperative systematic studies of rheumatic diseases [pubmed.ncbi.nlm.nih.gov]
- 5. "Comparison of auranofin, this compound, and placebo in the tr" by John R. Ward, H. James Williams et al. [scholarlycommons.pacific.edu]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. [PDF] Comparison of auranofin, this compound, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial. | Semantic Scholar [semanticscholar.org]
- 8. Effects of weekly and daily pretreatment with this compound on adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpp.com [ijpp.com]
- 10. Effect of gold thiomalate on cell proliferation and collagen synthesis of synovial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mechanism of action of this compound in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of lymphocyte activation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinexprheumatol.org [clinexprheumatol.org]
- 14. Comparison of auranofin, this compound, and placebo in the treatment of rheumatoid arthritis. Subsets of responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound compared to low dose methotrexate in the treatment of rheumatoid arthritis--a randomized, double blind 26-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UpToDate 2018 [doctorabad.com]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. kjim.org [kjim.org]
The Rise and Fall of Gold: A Technical Guide to the Discovery and Development of Gold-Based Antirheumatic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
For centuries, gold has captivated humanity not only with its luster but also with its perceived medicinal properties. This allure transitioned into the realm of modern medicine with the discovery and development of gold-based drugs for the treatment of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by debilitating inflammation of the joints. This technical guide provides an in-depth exploration of the core aspects of gold-based antirheumatic drugs, from their historical serendipitous discovery to their complex mechanisms of action and the reasons for their eventual decline in widespread clinical use. We will delve into the key compounds, their pharmacological profiles, and the experimental methodologies that underpinned their development, offering valuable insights for researchers in the ongoing quest for novel therapeutics.
A Golden History: From Tuberculosis to Rheumatoid Arthritis
The story of chrysotherapy, or the use of gold compounds in medicine, began in the late 19th century when gold cyanide demonstrated efficacy against Mycobacterium tuberculosis in vitro.[1] This led to the hypothesis that gold salts might be effective against rheumatoid arthritis, which at the time was thought to be caused by a bacterial infection.[2] In the 1920s, French physician Jacques Forestier pioneered the use of gold compounds for RA, observing significant improvements in his patients.[3] This marked the beginning of the era of gold-based disease-modifying antirheumatic drugs (DMARDs).
The first generation of these drugs, including sodium aurothiomalate (B1210753) and aurothioglucose, were administered via intramuscular injection. While effective for many, their use was hampered by a slow onset of action and a significant risk of adverse effects.[1][4] The quest for a safer and more convenient alternative led to the development of the first orally bioavailable gold compound, auranofin, which was approved by the FDA in 1985.[5]
Key Gold-Based Antirheumatic Drugs: A Comparative Overview
The two most prominent gold-based drugs in the treatment of rheumatoid arthritis were the injectable sodium aurothiomalate and the oral compound auranofin. Their distinct physicochemical properties translated into different pharmacokinetic and pharmacodynamic profiles.
Data Presentation: Quantitative Comparison
Table 1: Pharmacokinetic Properties of Auranofin and Sodium Aurothiomalate
| Parameter | Auranofin | Sodium Aurothiomalate |
| Bioavailability | ~25% (oral)[4] | >95% (intramuscular)[1] |
| Protein Binding | ~60% (serum proteins), ~40% (red blood cells)[4] | >95% (serum proteins)[1] |
| Terminal Plasma Half-life | ~26 days[4] | Not well-defined, long retention |
| Terminal Body Half-life | ~80 days[4] | Not well-defined, very long retention |
| Excretion | ~60% of absorbed gold in urine, remainder in feces[4] | Primarily renal |
Table 2: Comparative Efficacy of Auranofin and Sodium Aurothiomalate in Rheumatoid Arthritis
| Efficacy Outcome | Auranofin | Sodium Aurothiomalate |
| Tender Joint Score | Statistically significant improvement vs. placebo[6][7] | Statistically significant improvement vs. placebo[3][8] |
| Pain Score | Statistically significant improvement vs. placebo[6][7] | Statistically significant improvement vs. placebo[3][8] |
| Patient/Physician Global Assessment | Statistically significant improvement vs. placebo[6][7] | Statistically significant improvement vs. placebo[3][8] |
| Erythrocyte Sedimentation Rate (ESR) | Statistically significant improvement vs. placebo[6] | Statistically significant improvement vs. placebo[3][8] |
| Swollen Joint Score | No statistically significant improvement vs. placebo in some studies[6] | Statistically significant improvement vs. placebo[3][8] |
| Overall Efficacy Comparison | Generally considered slightly less effective than injectable gold[8][9] | Generally considered more effective but more toxic than auranofin[8][9] |
Note: Direct head-to-head trials often used different endpoints than the currently standard American College of Rheumatology (ACR) response criteria, making direct comparison with modern biologics challenging.
Table 3: Incidence of Common Adverse Events with Auranofin and Sodium Aurothiomalate
| Adverse Event | Auranofin (Incidence) | Sodium Aurothiomalate (Incidence) |
| Diarrhea/Loose Stools | 47%[10] | Less common |
| Rash | 24%[10] | Common, often with pruritus[7] |
| Stomatitis | 13%[10] | Common |
| Proteinuria | Occurs, but less frequent than with injectable gold[8] | A notable and potentially serious side effect[8] |
| Thrombocytopenia | 1-3%[4] | Can occur[8] |
| Withdrawal due to Adverse Events | ~6%[3] | ~27%[3] |
Unraveling the Mechanism of Action: A Multi-Targeted Approach
The therapeutic effects of gold compounds in rheumatoid arthritis are not fully understood but are believed to involve the modulation of multiple cellular and molecular pathways. Gold(I) compounds are soft electrophiles with a high affinity for thiol and selenol groups, making proteins key targets.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, and its dysregulation is a hallmark of rheumatoid arthritis. Auranofin has been shown to inhibit the NF-κB signaling pathway.[2] It is believed to directly target and inhibit the IκB kinase (IKK) complex, specifically the IKKβ subunit, by modifying a critical cysteine residue (Cys-179).[2] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for cytokines like TNF-α and IL-6.[1][11]
Targeting the Thioredoxin Reductase System
Another critical target of auranofin is the thioredoxin reductase (TrxR) enzyme system.[3][8] TrxR is a key antioxidant enzyme that maintains cellular redox balance. Auranofin, with its gold(I) center, has a high affinity for the selenocysteine (B57510) residue in the active site of TrxR.[9] By binding to and inhibiting TrxR, auranofin disrupts the cell's ability to reduce oxidized thioredoxin. This leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and promoting apoptosis in hyperproliferative cells like synovial fibroblasts.[12]
Experimental Protocols: A Glimpse into the Drug Discovery Process
The development and evaluation of gold-based antirheumatic drugs relied on a combination of chemical synthesis, in vitro cellular assays, and in vivo animal models.
Synthesis of Auranofin
The following is a representative protocol for the synthesis of auranofin, adapted from the literature.
Objective: To synthesize (2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosato-S-)(triethylphosphine)gold(I) (auranofin).
Materials:
-
2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose
-
Chloro(triethylphosphine)gold(I)
-
Silver nitrate (B79036)
-
Pyridine
-
Ether
-
Silica (B1680970) gel for chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of the Silver Thiolate Intermediate: a. Dissolve 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose in pyridine. b. Add a stoichiometric amount of silver nitrate dissolved in methanol to the solution while stirring. c. A precipitate of S-silver-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose will form. d. Isolate the precipitate by filtration, wash with ether, and dry under vacuum.
-
Synthesis of Auranofin: a. Dissolve the dried silver thiolate intermediate in methanol. b. Add a stoichiometric amount of chloro(triethylphosphine)gold(I) to the solution. c. Stir the reaction mixture at room temperature for approximately 1 hour. d. A precipitate of silver chloride will form. Remove the precipitate by filtration. e. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: a. Purify the crude auranofin by column chromatography on silica gel, using a suitable eluent such as chloroform. b. Recrystallize the purified product from a methanol-water mixture to obtain crystalline auranofin.
-
Characterization: a. Confirm the identity and purity of the synthesized auranofin using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination.
In Vitro Evaluation of Anti-inflammatory Activity in Synovial Fibroblasts
Objective: To assess the ability of a gold compound to inhibit the production of pro-inflammatory cytokines in primary human rheumatoid arthritis synovial fibroblasts (RASFs).
Materials:
-
Primary human RASFs
-
Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics)
-
Recombinant human Interleukin-1β (IL-1β) or Tumor Necrosis Factor-α (TNF-α)
-
Test gold compound (e.g., auranofin) dissolved in a suitable solvent (e.g., DMSO)
-
ELISA kits for human IL-6 and TNF-α
-
96-well cell culture plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Culture and Seeding: a. Culture primary human RASFs in appropriate cell culture medium at 37°C in a humidified 5% CO2 incubator. b. Once confluent, detach the cells using trypsin-EDTA and seed them into 96-well plates at a density of 1 x 10^4 cells per well. c. Allow the cells to adhere and grow for 24 hours.
-
Drug Treatment and Stimulation: a. Prepare serial dilutions of the test gold compound in cell culture medium. b. Remove the old medium from the cells and replace it with medium containing the different concentrations of the test compound or vehicle control (DMSO). c. Pre-incubate the cells with the compound for 1-2 hours. d. Stimulate the cells with a pro-inflammatory cytokine, such as IL-1β (e.g., 1 ng/mL) or TNF-α (e.g., 10 ng/mL), to induce the production of other cytokines. Include an unstimulated control group.
-
Sample Collection and Analysis: a. After 24-48 hours of incubation, collect the cell culture supernatants. b. Centrifuge the supernatants to remove any cellular debris. c. Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the stimulated vehicle control. b. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for each cytokine.
In Vivo Efficacy Testing in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of a gold compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (genetically susceptible to CIA)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test gold compound formulated for administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of Arthritis: a. On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). b. On day 21, administer a booster immunization with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).
-
Treatment Protocol: a. Begin treatment with the test gold compound or vehicle control on a prophylactic (e.g., starting from day 0 or day 21) or therapeutic (e.g., after the onset of clinical signs of arthritis) schedule. b. Administer the compound daily or on a specified schedule via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Assessment of Arthritis: a. Monitor the mice regularly for the onset and severity of arthritis. b. Measure paw thickness using calipers. c. Score the severity of arthritis in each paw based on a clinical scoring system (e.g., 0 = no swelling or erythema, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint deformity). The total score per mouse is the sum of the scores for all four paws.
-
Histological Analysis: a. At the end of the study, euthanize the mice and collect the joints. b. Fix, decalcify, and embed the joints in paraffin. c. Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Data Analysis: a. Compare the mean arthritis scores and paw thickness between the treated and control groups over time. . b. Analyze the histological scores for differences in joint pathology. c. Use appropriate statistical tests to determine the significance of any observed differences.
The Decline of Chrysotherapy and Future Perspectives
Despite their efficacy in a subset of patients, the use of gold-based drugs for rheumatoid arthritis has significantly declined since the 1990s.[3] This was due to several factors:
-
Toxicity: The significant incidence of adverse effects, some of which could be severe, required intensive monitoring and led to high rates of treatment discontinuation.[4][8]
-
Slow Onset of Action: The therapeutic benefits of gold compounds often took several months to become apparent, which was a significant disadvantage compared to newer, faster-acting agents.[1]
-
Advent of More Effective and Targeted Therapies: The development of methotrexate (B535133) and subsequently biologic DMARDs, such as TNF inhibitors, offered superior efficacy and more favorable safety profiles for many patients.[13]
However, the story of gold in medicine is not over. The unique mechanisms of action of gold compounds, particularly their ability to target key inflammatory and redox pathways, continue to inspire research. The oral gold compound auranofin is being repurposed and investigated for new therapeutic applications, including in the treatment of cancer and parasitic diseases.[5] Furthermore, the advent of nanotechnology has opened up new avenues for gold-based therapeutics, with gold nanoparticles being explored as drug delivery vehicles and therapeutic agents in their own right.
Conclusion
The discovery and development of gold-based antirheumatic drugs represent a fascinating chapter in the history of medicine. From their serendipitous beginnings to the elucidation of their complex molecular mechanisms, these compounds have provided valuable lessons for drug discovery. While their clinical use in rheumatology has waned, the knowledge gained from the era of chrysotherapy continues to inform the development of new and more targeted therapies for rheumatoid arthritis and other inflammatory diseases. The enduring legacy of these "golden" drugs lies not only in the relief they provided to countless patients but also in the scientific curiosity they continue to ignite.
References
- 1. The FDA-approved drug Auranofin has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold compound auranofin inhibits IkappaB kinase (IKK) by modifying Cys-179 of IKKbeta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumoral Treatment with Thioredoxin Reductase 1 Inhibitor Auranofin Fosters Regulatory T Cell and B16F10 Expansion in Mice [mdpi.com]
- 4. Comparison between sodium aurothiomalate and auranofin in rheumatoid arthritis. Results of a two-year open randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Auranofin versus placebo in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auranofin therapy and quality of life in patients with rheumatoid arthritis. Results of a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray structures of thioredoxin and thioredoxin reductase from Entamoeba histolytica and prevailing hypothesis of the mechanism of Auranofin action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioredoxin Reductase Inhibition by Auranofin - ChemistryViews [chemistryviews.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Gold Sodium Thiomalate: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract: Gold sodium thiomalate (GST), a key agent in the historical practice of chrysotherapy, has long been utilized as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[1][2][3] Despite its established clinical use, the precise molecular mechanism of action remains a subject of ongoing investigation. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and proposed pharmacological mechanisms of this compound. It aims to serve as a resource for researchers and professionals in drug development by consolidating key data, outlining relevant signaling pathways, and describing methodologies for its study.
Chemical Structure and Composition
This compound is not a single, simple molecule but rather a variable mixture of the mono- and disodium (B8443419) salts of gold thiomalic acid.[4][5][6] Chemically, it is an organogold compound where gold is in the +1 oxidation state (aurous) and is coordinated to the sulfur atom of thiomalic acid.[7] In solid form and in solution, GST exists as a polymeric or oligomeric structure.[8] This structural complexity is believed to be relevant to its biological activity and dissolution properties.[8]
The basic monomeric unit is disodium aurothiomalate (B1210753).[9] The compound is prepared as the monohydrate of the disodium salt.[5] Upon dissolution in water, the solid yellow compound forms a colorless to pale yellow solution, a change associated with structural variations within the polymer.[5][8]
Physicochemical and Pharmacokinetic Properties
The properties of this compound are summarized below. It is a yellowish-white powder with a metallic taste that is very soluble in water but practically insoluble in organic solvents like alcohol and ether.[5]
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃AuNa₂O₄S | [2][4][9] |
| Molecular Weight | 390.07 g/mol | [2][4][6] |
| Appearance | White to yellowish-white powder | [5] |
| Solubility | Very soluble in water; Practically insoluble in alcohol, ether | [5] |
| pH (5% aq. solution) | 5.8 - 6.5 | [5][6] |
| Gold Content (% w/w) | Approx. 44.8% - 49.6% | [10] |
| Topological Polar Surface Area | 81.3 Ų | [4] |
| Heavy Atom Count | 12 | [4] |
Pharmacokinetic Data
This compound is administered via intramuscular injection and is rapidly absorbed.[9] It is widely distributed throughout the body, accumulating in tissues such as lymph nodes, bone marrow, kidneys, liver, and spleen.[9]
| Parameter | Value | Source(s) |
| Bioavailability | Rapidly absorbed after IM injection | [9] |
| Peak Serum Concentration | Occurs in 3-6 hours | [9] |
| Protein Binding | 85% - 90% | [9] |
| Mean Steady State Plasma Level | 1 - 5 µg/mL | [9] |
| Biological Half-Life | Biphasic: ~43 hours (early phase), ~6-12.5 days (late phase) | [4][9] |
| Route of Elimination | Primarily urinary excretion (~35% of IV dose in 10 days) | [9] |
Pharmacology and Mechanism of Action
While the exact mechanism of action for GST is not fully elucidated, its therapeutic effects are attributed to a range of immunomodulatory and anti-inflammatory activities.[1][6] It is known to suppress the synovitis characteristic of active rheumatoid disease.[6] Several pathways and molecular targets have been identified.
Inhibition of Pro-inflammatory Mediators
GST has been shown to inhibit the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7][9] It also suppresses the production of pro-inflammatory cytokines. Studies have demonstrated that GST can inhibit lipopolysaccharide (LPS)-stimulated Tumor Necrosis Factor-alpha (TNF-α) production by human peripheral blood mononuclear cells (PBMCs).[11]
Modulation of Cellular Signaling
A significant proposed mechanism involves the inhibition of Protein Kinase C (PKC), a critical enzyme in T-cell activation signaling pathways.[12]
-
T-Cell PKC Inhibition: GST, but not the oral gold compound auranofin, inhibits T-cell PKC in a dose-dependent manner, which may explain its immunomodulatory effects.[12]
-
Atypical PKCι Inhibition: GST can form a cysteinyl-aurothiomalate adduct with a cysteine residue in the PB1 domain of atypical PKC iota (PKCι).[9] This prevents the binding of the scaffold protein Par6, thereby inhibiting PKCι-mediated oncogenic signaling, which suggests potential antineoplastic activity.[9]
The inhibition of PKC can disrupt downstream signaling cascades, including the NF-κB pathway, which is crucial for the transcription of many pro-inflammatory genes.[13]
Effects on Immune Cells
GST exerts direct effects on various immune cells involved in the pathogenesis of rheumatoid arthritis.
-
Dendritic Cells (DCs): GST has been shown to suppress the differentiation and function of human dendritic cells generated from peripheral blood monocytes.[13] This includes reducing their capacity to stimulate allogeneic T-cells and markedly reducing IL-12 production.[13]
-
Synovial Cells: In cultured synovial cells from patients with rheumatoid arthritis, GST causes dose-dependent changes in cell proliferation and protein synthesis.[14] At concentrations above 10 µM, it inhibits thymidine (B127349) incorporation (a measure of proliferation) and decreases collagen synthesis.[14]
-
T-Cells and Monocytes: GST can induce IL-1 production by accessory cells and cause PHA-reactive thymocytes to produce IL-2 and express IL-2 receptors, suggesting complex modulatory effects.[15]
Methodologies for Characterization and Biological Assessment
A variety of analytical and biological techniques are employed to study the properties and activity of this compound. While detailed, step-by-step protocols are specific to individual laboratories and publications, the principles of key methodologies are described here.
Physicochemical Characterization
-
Principle of UV-Visible Spectroscopy: This technique is used to study the dissolution and structural changes of GST in solution. The disappearance of absorption peaks (e.g., at 335 nm and 370 nm) upon dissolving solid GST in water indicates a change in the electronic environment of the gold complex, likely due to alterations in its polymeric structure.[8]
-
Principle of Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive method for quantifying the concentration of specific elements. It is used to detect and measure gold levels in biological samples like blood, enabling pharmacokinetic studies and therapeutic drug monitoring.[5]
-
Principle of Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology of materials at high resolution. In the context of GST, it has been used to observe the formation and disappearance of gold-containing particles during the dissolution process, correlating morphological changes with its biological properties.[8]
Biological Assessment Workflow
The evaluation of GST's effect on immune cell function, such as cytokine production, often follows a standardized workflow. An example is the measurement of TNF-α inhibition in PBMCs.
References
- 1. This compound; aurothiomalate, Myochrysine: Drug Facts, Side Effects & Dosage [medicinenet.com]
- 2. medkoo.com [medkoo.com]
- 3. Sodium aurothiomalate - Wikipedia [en.wikipedia.org]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound [drugfuture.com]
- 6. Myochrysine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. SODIUM AUROTHIOMALATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. Variation in physical and biological properties of solid this compound on dissolution: an electron microscopic and energy dispersive spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C4H3AuNa2O4S | CID 22318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uspbpep.com [uspbpep.com]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Immunomodulatory effects of therapeutic gold compounds. This compound inhibits the activity of T cell protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinexprheumatol.org [clinexprheumatol.org]
- 14. A mechanism of action of this compound in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro effects of this compound on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Intracellular Distribution of Gold Sodium Thiomalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold sodium thiomalate (GST), a gold(I) complex, has been a cornerstone in the treatment of rheumatoid arthritis for decades. Its therapeutic efficacy is intrinsically linked to its cellular uptake and subsequent intracellular distribution, which ultimately dictates its pharmacodynamic and cytotoxic effects. This technical guide provides an in-depth overview of the cellular pharmacokinetics of GST, focusing on quantitative data, detailed experimental methodologies, and the key signaling pathways it modulates.
Cellular Uptake and Accumulation
The cellular uptake of this compound is a complex process that is influenced by cell type, concentration, and duration of exposure. While the precise mechanisms are not fully elucidated, evidence suggests the involvement of endocytic pathways. Once inside the cell, gold demonstrates a strong propensity for accumulation, particularly within lysosomes.
Quantitative Data on Cellular Uptake and Distribution
The following tables summarize the available quantitative data on the cellular uptake and intracellular distribution of gold from this compound and the related compound, auranofin. It is important to note that direct quantitative data for GST is sparse in the literature; therefore, data from studies on auranofin, another gold-based therapeutic, is included for comparative purposes.
| Parameter | Cell Type | Concentration | Duration | Value | Reference |
| Inhibition of Cell Proliferation (correlates with Au uptake) | Human Synovial Cells | 100 µM GST | 4 days | 50% inhibition of [3H]thymidine incorporation | [1] |
| Cellular Association of Gold | RAW 264.7 Macrophages | Concentration-dependent | Time-dependent | Not specified | [2] |
| Cellular Gold Uptake | HCT116 Cells | 3 µM Auranofin | 1 hour | Normalized to protein amount | [3] |
| Cellular Gold Uptake | U87 Cells | 3 µM Auranofin | 10 minutes | Normalized to protein amount | [3] |
Table 1: Quantitative data on the cellular uptake of gold compounds.
| Organelle/Fraction | Cell Type | Compound | Percentage of Intracellular Gold | Reference |
| Lysosomes | Synovial Lining Type A Cells & Subsynovial Mononuclear Cells | This compound | Predominant localization | [4] |
| Nuclear Fraction | RAW 264.7 Macrophages | Auranofin | Distributed between nuclear, cytosolic, and membrane fractions | [2] |
| Cytosolic Fraction | RAW 264.7 Macrophages | Auranofin | Distributed between nuclear, cytosolic, and membrane fractions | [2] |
| Membrane Fraction | RAW 264.7 Macrophages | Auranofin | Distributed between nuclear, cytosolic, and membrane fractions | [2] |
Table 2: Intracellular distribution of gold compounds.
Experimental Protocols
Accurate quantification of the cellular uptake and subcellular localization of gold from GST is critical for research in this area. The following sections provide detailed methodologies for key experiments.
Quantification of Intracellular Gold by Atomic Absorption Spectroscopy (AAS)
Atomic absorption spectroscopy is a highly sensitive method for quantifying the total amount of gold within a cell population.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in appropriate culture vessels.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include untreated control wells.
-
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular gold.
-
Harvest the cells by trypsinization or using a cell scraper.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the cell number using a hemocytometer or an automated cell counter.
-
Lyse the cells by adding a known volume of aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid) or by sonication.
-
-
Sample Preparation for AAS:
-
If using aqua regia, heat the samples to facilitate digestion until the solution is clear.
-
Allow the samples to cool and dilute them to a suitable volume with deionized water. The final acid concentration should be compatible with the AAS instrument.
-
Prepare a series of gold standards of known concentrations in the same matrix as the samples.
-
-
AAS Analysis:
-
Analyze the samples and standards using a flame or graphite (B72142) furnace atomic absorption spectrophotometer at the appropriate wavelength for gold (typically 242.8 nm).
-
Generate a standard curve from the absorbance readings of the gold standards.
-
Determine the concentration of gold in the cell lysates from the standard curve.
-
Calculate the amount of gold per cell (e.g., in pg/cell) by dividing the total amount of gold by the number of cells in the lysate.
-
Subcellular Fractionation for Organelle-Specific Gold Quantification
This protocol allows for the separation of different cellular organelles to determine the distribution of gold within the cell.
Protocol:
-
Cell Culture, Treatment, and Harvesting:
-
Follow steps 1.1 to 1.3 from the AAS protocol.
-
-
Cell Homogenization:
-
Resuspend the cell pellet in a hypotonic buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, and protease inhibitors).
-
Allow the cells to swell on ice.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle or by passing them through a narrow-gauge needle. Monitor cell lysis under a microscope.
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting pellet contains the mitochondria.
-
Microsomal (Endoplasmic Reticulum) and Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the microsomal fraction, and the supernatant is the cytosolic fraction.
-
Lysosomal Fraction: Isolation of lysosomes often requires density gradient centrifugation (e.g., using a sucrose (B13894) or Percoll gradient) for higher purity.
-
-
Quantification of Gold in Fractions:
-
Wash each organelle pellet with an appropriate buffer to minimize cross-contamination.
-
Lyse each fraction using aqua regia or sonication as described in the AAS protocol.
-
Quantify the gold content in each fraction using AAS (Protocol 2.1).
-
Express the results as the amount of gold per fraction or as a percentage of the total intracellular gold.
-
Visualization of Intracellular Gold by Electron Probe X-ray Microanalysis (EPMA)
EPMA is a powerful technique for visualizing and quantifying the elemental composition of subcellular structures with high spatial resolution.
Protocol:
-
Cell Culture and Treatment on a Suitable Substrate:
-
Grow cells on a substrate suitable for electron microscopy, such as Thermanox coverslips or carbon-coated grids.
-
Treat the cells with this compound as required.
-
-
Sample Fixation and Preparation:
-
Fix the cells with a suitable fixative, such as glutaraldehyde, followed by osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol (B145695) concentrations.
-
Embed the samples in an epoxy resin (e.g., Epon).
-
Cut ultrathin sections (around 100 nm) using an ultramicrotome and mount them on a support grid (e.g., copper or nickel).
-
-
EPMA Analysis:
-
Coat the sections with a thin layer of carbon to ensure conductivity.
-
Place the sample in the electron probe microanalyzer.
-
Focus a high-energy electron beam on the subcellular region of interest (e.g., a lysosome).
-
The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays.
-
Detect and analyze the emitted X-rays using a wavelength-dispersive X-ray spectrometer (WDS) or an energy-dispersive X-ray spectrometer (EDS).
-
The energy or wavelength of the X-rays identifies the elements present (in this case, gold), and the intensity of the X-ray signal is proportional to the concentration of the element.
-
Generate elemental maps to visualize the distribution of gold within the analyzed area.
-
Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory and anti-inflammatory effects by interfering with key intracellular signaling pathways, notably the Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) pathways.
Inhibition of the NF-κB Signaling Pathway
GST has been shown to inhibit the activation of NF-κB, a critical transcription factor involved in the inflammatory response. The primary mechanism appears to be the inhibition of the IκB kinase (IKK) complex.
Inhibition of the NF-κB signaling pathway by this compound (GST).
Inhibition of the Protein Kinase C (PKC) Signaling Pathway
GST has been demonstrated to inhibit the activity of Protein Kinase C, a key enzyme in various cellular processes, including T-cell activation. This inhibition is thought to contribute to the immunosuppressive effects of GST.[5][6]
Inhibition of the Protein Kinase C (PKC) signaling pathway by this compound (GST).
Conclusion
The cellular uptake and intracellular distribution of this compound are central to its therapeutic and toxicological profile. While it is well-established that GST accumulates in lysosomes and modulates key inflammatory signaling pathways, a significant need remains for more comprehensive quantitative data to fully understand its cellular pharmacokinetics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate cellular mechanisms of this important therapeutic agent. A deeper understanding of these processes will be invaluable for the development of new, more targeted gold-based therapies with improved efficacy and safety profiles.
References
- 1. A mechanism of action of this compound in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular association, intracellular distribution, and efflux of auranofin via sequential ligand exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand supplementation restores the cancer therapy efficacy of the antirheumatic drug auranofin from serum inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Localization of gold in synovial membrane of rheumatoid arthritis treated with sodium aurothiomalate. Studies by electron microscope and electron probe x-ray microanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory effects of therapeutic gold compounds. This compound inhibits the activity of T cell protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Injectable Gold Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Injectable gold compounds, particularly Gold Sodium Thiomalate (GST), have a long history in the treatment of rheumatoid arthritis. Despite a decline in their use with the advent of newer therapies, their unique immunomodulatory and anti-inflammatory properties continue to be of interest to researchers. A thorough understanding of their pharmacokinetics and metabolism is crucial for optimizing their therapeutic potential and minimizing their toxicity. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of injectable gold compounds, along with detailed experimental protocols and visual representations of key biological pathways and workflows.
Pharmacokinetic Profile of Injectable Gold Compounds
The journey of injectable gold compounds through the body is characterized by rapid absorption from the intramuscular depot, extensive protein binding, wide distribution into various tissues, and a slow elimination process. The primary compound discussed in this guide is this compound (GST), as it is the most extensively studied injectable gold therapeutic.
Table 1: Pharmacokinetic Parameters of this compound (GST) in Humans
| Parameter | Value | References |
| Bioavailability (Intramuscular) | >95% | [1] |
| Time to Peak Serum Concentration (Tmax) | ~2 hours | [1] |
| Peak Serum Concentration (Cmax) after 50mg IM dose | 4 - 8 mg/L | [1] |
| Steady-State Serum Concentration (with repeated 50mg weekly injections) | 3 - 5 mg/L | [1] |
| Plasma Protein Binding | 85% - 95% | [2] |
| Apparent Volume of Distribution | Wide distribution in body tissues and fluids | [3] |
| Elimination Half-Life (Terminal) | Approximately 12.5 days (after a single dose) | [4] |
| Route of Excretion | ~70% Renal, ~30% Fecal | [3] |
Absorption
Following intramuscular administration, gold from this compound is rapidly and almost completely absorbed into the systemic circulation.[1] Peak serum gold concentrations are typically observed within 2 hours of a standard 50 mg injection.[1]
Distribution
Once in the bloodstream, gold from GST is avidly bound to plasma proteins, primarily albumin, with a binding percentage of 85-95%.[2] This extensive protein binding influences its distribution and elimination. Gold is widely distributed throughout the body, with a notable predilection for tissues of the reticuloendothelial system, such as the liver, spleen, and lymph nodes.[3] Significant concentrations are also found in the kidneys, adrenal glands, bone marrow, and skin.[3]
Metabolism
The metabolism of this compound is a complex process. In vivo, the gold and thiomalate moieties dissociate.[5] The gold component becomes protein-bound, while the thiomalate is released.[5] A common metabolite of various gold drugs, including GST, is dicyanogold(I) ([Au(CN)2]−), which has been identified in both blood and urine of patients undergoing gold therapy.[2] This suggests a shared metabolic pathway among different gold compounds. The gold itself is not broken down into its elemental form.
Excretion
The elimination of gold from the body is a slow process, contributing to its long half-life. The primary route of excretion for GST is through the kidneys, with approximately 70% of an absorbed dose being eliminated in the urine.[3] The remaining 30% is excreted via the fecal route, likely as a result of biliary secretion.[3][4]
Experimental Protocols
Preclinical Pharmacokinetic Study of Intramuscular this compound in a Rodent Model
This protocol outlines a typical workflow for evaluating the pharmacokinetic profile of GST in rats.
a. Animal Model and Housing:
-
Species: Male Wistar rats (200-250 g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They are acclimated for at least one week before the experiment.[6]
b. Dosing and Administration:
-
Formulation: this compound is dissolved in sterile water for injection.
-
Dose: A single dose of 10 mg/kg is administered.
-
Route of Administration: Intramuscular (IM) injection into the caudal thigh muscle.[6]
c. Sample Collection:
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected via the tail vein at pre-dose (0), and at 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours post-dose.[7]
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.[6]
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages for the collection of urine and feces over specified intervals.[4]
d. Bioanalysis (Gold Quantification):
-
Gold concentrations in plasma, urine, and digested feces are determined using Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
e. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), clearance (CL), and volume of distribution (Vd).[7]
Protocol for Gold Quantification in Biological Samples by Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
This protocol is adapted for the determination of gold in plasma samples.
a. Sample Preparation (Digestion):
-
Reagents: Concentrated nitric acid (HNO₃), concentrated perchloric acid (HClO₄), and concentrated sulfuric acid (H₂SO₄) (ultra-pure grade).[8]
-
Procedure:
-
Pipette 0.5 mL of plasma into a micro-Kjeldahl digestion flask.
-
Add 2.0 mL of a freshly prepared acid mixture (e.g., 3:1:1 ratio of HNO₃:HClO₄:H₂SO₄).[8]
-
Heat the mixture gently on a digestion block in a fume hood until the solution becomes clear and dense white fumes of perchloric acid are evolved.
-
Allow the digest to cool completely.
-
b. Gold Extraction:
-
Reagents: Aqua regia (3:1 mixture of concentrated HCl and HNO₃), methylisobutyl ketone (MIBK).[8]
-
Procedure:
-
To the cooled digest, carefully add 1 mL of aqua regia to dissolve the gold residue.
-
Transfer the solution to a centrifuge tube and add 5 mL of MIBK.
-
Vortex vigorously for 2 minutes to extract the gold into the organic phase.
-
Centrifuge to separate the phases.
-
c. GFAAS Analysis:
-
Instrumentation: A graphite furnace atomic absorption spectrophotometer equipped with a gold hollow cathode lamp.
-
Analysis:
-
Aspirate the MIBK layer containing the extracted gold directly into the graphite furnace.
-
Use a validated furnace program with appropriate drying, ashing, and atomization temperatures for gold.
-
Quantify the gold concentration against a calibration curve prepared from gold standards in MIBK.[8]
-
Protocol for Tissue Digestion for Elemental Analysis
This protocol is for preparing solid tissues for gold quantification.
a. Reagents: Concentrated nitric acid (HNO₃) and hydrogen peroxide (H₂O₂).[9]
b. Procedure:
-
Weigh approximately 0.5 g of the tissue sample into a digestion vessel.[9]
-
Add 5 mL of concentrated HNO₃.[9]
-
Allow the sample to pre-digest at room temperature.
-
Heat the sample on a digestion block at 120-130°C for several hours until the initial vigorous reaction subsides.[9]
-
Cool the sample and carefully add 2 mL of H₂O₂.[9]
-
Continue heating until the solution is clear.
-
After cooling, dilute the digest to a final volume with deionized water for analysis by ICP-MS or GFAAS.[9]
Visualizations
Pharmacokinetic and Metabolic Pathways
The following diagrams illustrate the key processes involved in the pharmacokinetics and metabolism of injectable gold compounds.
Caption: Pharmacokinetic workflow of injectable this compound (GST).
Caption: Cellular uptake and mechanism of action of gold compounds.
Experimental and Analytical Workflows
The following diagrams outline the workflows for a preclinical pharmacokinetic study and the bioanalytical quantification of gold.
Caption: Workflow for a preclinical pharmacokinetic study.
Caption: Bioanalytical workflow for gold quantification.
Conclusion
The pharmacokinetics of injectable gold compounds are complex, characterized by high bioavailability, extensive tissue distribution, and slow elimination. Their metabolism involves the dissociation of the gold moiety and its subsequent interaction with various biological components. A detailed understanding of these processes, facilitated by robust experimental protocols and analytical techniques, is essential for the continued exploration of these compounds in therapeutic development. The information and protocols provided in this guide serve as a comprehensive resource for researchers in this field.
References
- 1. bosterbio.com [bosterbio.com]
- 2. This compound - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolism and distribution of gold compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fate of the gold and the thiomalate part after intramuscular administration of aurothiomalate to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unmc.edu [unmc.edu]
- 7. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of gold in animal tissue by graphite furnace atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
The Immunomodulatory Landscape of Gold Sodium Thiomalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gold sodium thiomalate (GST), a disease-modifying antirheumatic drug (DMARD), has a long history in the treatment of rheumatoid arthritis. Its therapeutic efficacy is largely attributed to its complex and multifaceted immunomodulatory effects. This technical guide provides a comprehensive overview of the impact of GST on key immune cell populations, including dendritic cells, B cells, T cells, and macrophages. We delve into the molecular mechanisms and signaling pathways affected by GST, present quantitative data on its functional consequences, and provide detailed experimental protocols for the key assays cited. This document aims to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development, fostering a deeper understanding of the immunopharmacology of this important therapeutic agent.
Introduction
Gold compounds have been utilized for their medicinal properties for centuries, with this compound (GST) emerging as a significant therapeutic agent for rheumatoid arthritis in the 20th century. While its clinical use has evolved with the advent of newer biologics, the study of GST's mechanism of action continues to provide valuable insights into the regulation of immune responses. GST's immunomodulatory properties are not targeted to a single cell type or pathway but rather encompass a broad spectrum of activities that collectively contribute to the dampening of the inflammatory processes characteristic of autoimmune diseases. This guide will systematically explore the effects of GST on dendritic cells, B cells, T cells, and macrophages, providing a detailed examination of its influence on their function and the underlying molecular events.
Effects of this compound on Dendritic Cell Function
Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a pivotal role in initiating and shaping adaptive immune responses. GST has been shown to significantly impair the differentiation and function of DCs.
Inhibition of Dendritic Cell Maturation and T Cell Stimulation
GST suppresses the maturation of DCs, leading to a reduced expression of key surface molecules involved in T cell activation. This includes a downregulation of co-stimulatory molecules such as CD80 and CD86, as well as Major Histocompatibility Complex (MHC) class II molecules (HLA-DR)[1][2]. The expression of maturation markers like CD1a and CD83 is also diminished in the presence of GST[1][2]. Consequently, GST-treated DCs exhibit a significantly reduced capacity to stimulate allogeneic T cell proliferation in a mixed leukocyte reaction (MLR)[1][2].
Impairment of Cytokine Production
A critical function of mature DCs is the production of cytokines that direct the nature of the T cell response. GST has a profound inhibitory effect on the production of Interleukin-12 (IL-12p70) by DCs stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) or with Staphylococcus aureus Cowan I (SAC)[1][2]. IL-12 is a key cytokine for the differentiation of T helper 1 (Th1) cells, which are implicated in the pathogenesis of rheumatoid arthritis.
Signaling Pathways
The suppressive effects of GST on DC function are thought to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor for the expression of many pro-inflammatory genes, including those encoding for co-stimulatory molecules and cytokines. Gold compounds have been reported to suppress the DNA binding of NF-κB[1].
Quantitative Data
| Parameter | Cell Type | Treatment | Concentration | Effect | Reference |
| Surface Marker Expression | Human Monocyte-derived DCs | GST | 20 µM | Decreased expression of CD1a, CD83, CD80, CD86, HLA-ABC, HLA-DR | [1][2] |
| T Cell Stimulation | Human Monocyte-derived DCs | GST | 20 µM | Significantly lower T cell stimulating capacity in allo-MLR | [1][2] |
| IL-12p70 Production | Human Monocyte-derived DCs | GST | 20 µM | Markedly reduced production upon stimulation with SAC or LPS + IFN-γ | [1][2] |
Effects of this compound on B Cell Function
B lymphocytes play a central role in the pathogenesis of rheumatoid arthritis through the production of autoantibodies and pro-inflammatory cytokines. GST exerts a potent inhibitory effect on B cell activation and function.
Inhibition of Immunoglobulin Production
GST almost completely suppresses IgM production by highly purified human B cells stimulated with Staphylococcus aureus Cowan I (SA) plus IL-2[3]. This inhibition is observed at concentrations that do not affect T cell proliferation or IFN-γ production, suggesting a preferential effect on B cells[3]. The inhibitory effect is attributed to the gold component of GST, as thiomalate alone does not inhibit IgM production[3].
Suppression of B Cell Activation Markers
The activation of B cells is accompanied by the upregulation of surface receptors essential for their proliferation and differentiation. GST suppresses the expression of the IL-2 receptor (CD25) and the transferrin receptor (CD71) on SA-stimulated B cells, indicating an interference with the initial stages of B cell activation[3].
Synergistic Inhibition with Auranofin
Interestingly, GST exhibits a synergistic inhibitory effect on B cell production of IgM and IgG when combined with the oral gold compound auranofin[4]. This synergistic effect is reversed by catalase, suggesting the involvement of hydrogen peroxide in the inhibitory mechanism[4].
Quantitative Data
| Parameter | Cell Type | Treatment | Concentration | Effect | Reference |
| IgM Production | Human B Cells | GST | 0.1 µg/ml (0.25 µM) | Almost complete suppression | [3] |
| Activation Marker Expression | Human B Cells | GST | Not specified | Suppressed expression of CD25 and CD71 | [3] |
Effects of this compound on T Cell Function
T cells are key drivers of the chronic inflammation in rheumatoid arthritis. GST modulates T cell function through various mechanisms, including the inhibition of proliferation and cytokine production.
Inhibition of T Cell Proliferation and IL-2 Production
GST has been shown to inhibit human T cell proliferation and IL-2 production by Jurkat cells at pharmacologically relevant concentrations[5][6]. The inhibition of T cell activation appears to be a key mechanism of action for gold compounds[5][6].
Signaling Pathways: Inhibition of Protein Kinase C
A primary molecular target of GST in T cells is Protein Kinase C (PKC)[5][6]. GST inhibits PKC activity in a dose-dependent manner. This inhibition is specific, as GST does not alter mitogen-induced increases in inositol (B14025) trisphosphate levels[5][6]. The inhibition of PKC by GST can explain the downstream effects on T cell activation, including reduced IL-2 production and proliferation[5][6].
References
- 1. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Quantifying NF-κB Activation by Flow Cytometry of IκBα Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 6. merckmillipore.com [merckmillipore.com]
In Vitro Molecular Targets of Gold Sodium Thiomalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold sodium thiomalate (GSTM) is a gold-based compound historically used in the treatment of rheumatoid arthritis. Its therapeutic effects are attributed to its immunomodulatory and anti-inflammatory properties. Understanding the precise molecular interactions of GSTM is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the identified in vitro molecular targets of GSTM, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.
I. Direct Molecular Interactions and Binding Partners
In vitro studies have revealed that this compound directly interacts with several proteins, with a notable affinity for plasma proteins.
Plasma Protein Binding
GSTM readily binds to plasma proteins, with serum albumin being a major binding partner. This interaction is crucial for the transport and bioavailability of the drug. While early studies confirmed this binding, specific quantitative affinity constants for the GSTM-albumin interaction are not consistently reported in the literature, though it is established that all gold compounds bind to protein at a similar rate and have similar apparent affinity constants and binding capacities[1].
Experimental Protocol: Determination of Protein Binding by Ultrafiltration
This protocol provides a general framework for assessing the binding of GSTM to plasma proteins.
-
Materials:
-
This compound (GSTM) solution of known concentration.
-
Human Serum Albumin (HSA) or plasma solution.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Centrifugal ultrafiltration devices (e.g., with a 10 kDa molecular weight cut-off).
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for gold quantification.
-
-
Procedure:
-
Prepare a series of solutions containing a constant concentration of HSA or plasma and varying concentrations of GSTM in PBS.
-
Incubate the mixtures at 37°C for a predetermined time (e.g., 1 hour) to allow binding to reach equilibrium.
-
Transfer a known volume of each mixture to the ultrafiltration device.
-
Centrifuge the devices according to the manufacturer's instructions to separate the free (unbound) GSTM in the filtrate from the protein-bound GSTM in the retentate.
-
Carefully collect the filtrate.
-
Determine the concentration of gold in the filtrate using ICP-MS or AAS. This represents the unbound concentration of GSTM.
-
Calculate the bound concentration by subtracting the unbound concentration from the total GSTM concentration.
-
Binding parameters (e.g., Kd, Bmax) can be determined by plotting the bound versus unbound concentrations and fitting the data to a suitable binding model (e.g., Scatchard analysis).
-
II. Inhibition of Key Signaling Enzymes and Pathways
GSTM has been shown to modulate several intracellular signaling pathways critical to the inflammatory response, primarily through the inhibition of key enzymes.
Protein Kinase C (PKC) Inhibition
A significant molecular target of GSTM is Protein Kinase C (PKC), a family of serine/threonine kinases involved in T-cell activation and inflammatory signaling. GSTM has been shown to inhibit the activity of T-cell PKC in a dose-dependent manner. This inhibitory effect is particularly potent against atypical PKC isoforms.
| Target Enzyme | IC50 Value | Cell Type/System | Reference |
| PKCζ-Par6 Interaction | 3 µM | In vitro | [2] |
| PKCι-Par6 Interaction | 1 µM | In vitro | [2] |
Signaling Pathway: PKC-NF-κB Axis Modulation by GSTM
Caption: GSTM inhibits PKC, preventing downstream activation of the NF-κB pathway.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB transcription factor is a master regulator of inflammation. The inhibitory effect of GSTM on PKC contributes to the downregulation of the NF-κB signaling cascade. By preventing the phosphorylation and subsequent degradation of the inhibitory IκB proteins, GSTM effectively blocks the nuclear translocation and DNA binding of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Experimental Protocol: NF-κB Activation Assay (Western Blot)
This protocol outlines the measurement of NF-κB activation by assessing the nuclear translocation of the p65 subunit.
-
Materials:
-
Cell line (e.g., RAW 264.7 macrophages).
-
GSTM solution.
-
Lipopolysaccharide (LPS) for stimulation.
-
Cell culture medium and supplements.
-
Nuclear and cytoplasmic extraction buffers.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
Primary antibodies (anti-NF-κB p65, anti-lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of GSTM for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
Wash cells with ice-cold PBS and harvest.
-
Perform nuclear and cytoplasmic fractionation according to a standard protocol.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against NF-κB p65.
-
Probe with antibodies against nuclear (lamin B1) and cytoplasmic (GAPDH) markers to verify fractionation efficiency.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions.
-
III. Modulation of Immune Cell Function and Cytokine Production
GSTM exerts profound effects on various immune cells, altering their function and the profile of secreted cytokines.
Dendritic Cells (DCs)
GSTM has been shown to suppress the differentiation and function of human dendritic cells derived from peripheral blood monocytes[3][4]. This includes a reduced expression of co-stimulatory molecules (CD80, CD86) and HLA molecules, leading to a diminished capacity to stimulate T-cells[3][4].
| Cell Surface Marker | Effect of GSTM | Cell Type | Reference |
| CD1a, CD83, CD80, CD86 | Decreased expression | Human monocyte-derived DCs | [3][4] |
| HLA-ABC, HLA-DR | Decreased expression | Human monocyte-derived DCs | [3][4] |
Experimental Workflow: Assessing GSTM Effects on Dendritic Cell Maturation
Caption: Workflow for studying the impact of GSTM on DC maturation and function.
Cytokine Production
GSTM modulates the production of several key cytokines involved in inflammation. The effects can be complex and dose-dependent, with both pro- and anti-inflammatory consequences reported.
| Cytokine | Effect of GSTM | Cell Type | Reference |
| IL-1 | Induced production | Thymocytes and PBMC accessory cells | [5] |
| IL-2 | Induced production and receptor expression | PHA-reactive thymocytes | [5] |
| TNF-α | Inhibition of LPS-stimulated production | Peripheral blood mononuclear cells | [6] |
| IL-12p70 | Markedly reduced production | Dendritic cells | [3][4] |
Experimental Protocol: Cytokine Measurement by ELISA
This protocol provides a general method for quantifying cytokine levels in cell culture supernatants.
-
Materials:
-
Cell culture of interest (e.g., PBMCs, dendritic cells).
-
GSTM solution.
-
Stimulant (e.g., LPS, PHA).
-
Commercially available ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate).
-
96-well ELISA plates.
-
Plate reader.
-
-
Procedure:
-
Culture cells and treat with GSTM at various concentrations, with or without a stimulant.
-
Incubate for a period sufficient to allow cytokine production (e.g., 24-48 hours).
-
Centrifuge the cell cultures to pellet the cells and collect the supernatants.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating the ELISA plate with the capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants) to the wells.
-
Incubating with the biotinylated detection antibody.
-
Incubating with a streptavidin-enzyme conjugate.
-
Adding the substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
IV. Effects on Cell Adhesion and Proliferation
GSTM also influences cellular processes such as adhesion and proliferation, which are relevant to the pathogenesis of inflammatory diseases.
Endothelial Cell Adhesion Molecules
GSTM can inhibit the cytokine-stimulated expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin on endothelial cells, but not intercellular adhesion molecule-1 (ICAM-1)[7][8]. This suggests a mechanism for reducing leukocyte recruitment to sites of inflammation.
| Adhesion Molecule | Effect of GSTM | Cell Type | Reference |
| VCAM-1 | Inhibited cytokine-stimulated expression | Human endothelial cells | [7][8] |
| E-selectin | Inhibited cytokine-stimulated expression | Human endothelial cells | [7][8] |
| ICAM-1 | No effect on expression | Human endothelial cells | [7][8] |
Logical Relationship: GSTM's Impact on Leukocyte-Endothelial Adhesion
Caption: GSTM reduces leukocyte adhesion by inhibiting endothelial adhesion molecule expression.
Synovial Cell Proliferation
In cultured human synovial cells, GSTM exhibits a dose-dependent effect on cell proliferation and protein synthesis. At a concentration of 100 µM for 4 days, GSTM results in a 50% inhibition of [3H]thymidine incorporation, indicating a significant anti-proliferative effect.
V. Other Molecular Targets
Thrombin
GSTM has been shown to inhibit the activity of the serine esterase thrombin, which is involved in blood coagulation and also has pro-inflammatory roles[9][10].
Conclusion
The in vitro molecular targets of this compound are multifaceted, encompassing direct protein binding, inhibition of key signaling enzymes, modulation of immune cell function and cytokine production, and effects on cell adhesion and proliferation. This technical guide provides a foundational understanding of these interactions, offering quantitative data where available and detailed experimental protocols to facilitate further research in this area. The continued exploration of these molecular targets will be instrumental in refining our understanding of the therapeutic mechanisms of gold-based drugs and in the development of more targeted anti-inflammatory agents.
References
- 1. In vitro binding and pharmacokinetics of gold salts in plasma proteins and chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. This compound suppresses the differentiation and function of human dendritic cells from peripheral blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of this compound on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rheumatoid arthritis, gold therapy, contact allergy and blood cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound and its thiomalate component on the in vitro expression of endothelial cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound and its thiomalate component on the in vitro expression of endothelial cell adhesion molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antithrombin activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological action of colorless and yellow solutions of this compound on thrombin activity and the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Studies of Gold Sodium Thiomalate for Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pre-antibiotic era, the specter of tuberculosis loomed large, compelling a desperate search for effective treatments. Among the various therapeutic avenues explored, chrysotherapy, or the use of gold salts, emerged as a prominent, albeit controversial, approach in the 1920s and 1930s. This technical guide provides a detailed examination of the seminal early studies on gold sodium thiomalate (then known as Sanocrysin or Myochrysine) for the treatment of tuberculosis. It is intended for researchers, scientists, and drug development professionals interested in the historical context of antimicrobial drug development and the scientific evaluation of therapeutic agents.
The impetus for using gold compounds against Mycobacterium tuberculosis originated from the in-vitro work of Robert Koch, who in 1890 demonstrated the bacteriostatic properties of gold cyanide against the tubercle bacillus.[1][2] However, these findings were not replicated in experimentally infected animals.[1] Despite this, the dire need for a tuberculosis therapy propelled the clinical investigation of gold salts, most notably championed by Danish physician and researcher Holger Møllgaard.[3][4]
This guide will detail the preclinical animal studies, the initial enthusiastic clinical application in Europe, and the landmark controlled clinical trial that ultimately led to the decline of chrysotherapy for tuberculosis. We will present the available quantitative data in structured tables, outline the experimental protocols, and visualize the proposed mechanisms and workflows of this historical therapeutic endeavor.
Preclinical Investigations: Møllgaard's Animal Experiments
Holger Møllgaard of Copenhagen was the primary proponent of gold therapy for tuberculosis, introducing a double thiosulphate of gold and sodium called Sanocrysin.[3][4] His research, detailed in his 1924 publication "The Chemotherapy of Tuberculosis," laid the experimental groundwork for its clinical use. Møllgaard conducted extensive experiments on animals, primarily calves and rabbits, to investigate the efficacy and toxicity of Sanocrysin.[5]
Experimental Protocols
-
Animal Models: Møllgaard primarily used calves and rabbits for his experiments. These animals were infected with bovine tuberculosis to induce a disease state.
-
Intervention: The infected animals were treated with intravenous injections of Sanocrysin.
-
Toxicity Mitigation: Møllgaard observed severe, often fatal, reactions in the treated animals, which he termed "Sanocrysin shock." He theorized that this was due to a massive release of toxins from the killed tubercle bacilli, analogous to a severe tuberculin reaction.[4] To counteract this, he developed an antiserum from horses immunized with tubercle bacilli, which was administered alongside the Sanocrysin.[4]
Møllgaard's Proposed Mechanism of Action
Møllgaard's central hypothesis was that Sanocrysin had a direct bactericidal effect on Mycobacterium tuberculosis within the body. The resulting "shock" was considered evidence of the drug's potent efficacy. The proposed workflow of his therapeutic strategy is outlined below.
Caption: Møllgaard's proposed mechanism of Sanocrysin action.
Early Clinical Studies in Europe (Mid-1920s)
Spurred by Møllgaard's animal experiments, Danish physicians, notably Knud Secher and Knud Faber, began using Sanocrysin to treat tuberculosis in humans in the mid-1920s.[3][4] These early clinical studies were largely uncontrolled case series, and initial reports were enthusiastic. The practice soon spread to other parts of Europe, including Britain.[3][5]
Data Presentation
Specific quantitative data from these early, uncontrolled trials is scarce in the available literature. The reports were largely descriptive, focusing on clinical impressions rather than systematic data collection. A 1927 report by C. Frimodt-Møller on the use of Sanocrysin in Indian patients provides some insight into the types of cases treated but lacks detailed outcome statistics. A survey at Brompton Hospital between 1926 and 1928 of 153 patients yielded "promising results" but highlighted the need for controlled investigation.[5]
Table 1: Summary of Early European Clinical Experience with Sanocrysin (c. 1925-1928)
| Study/Report | Number of Patients | Patient Population | Key Findings (Qualitative) | Limitations |
| Secher and Faber (c. 1925) | Not specified | Pulmonary tuberculosis | Enthusiastic initial reports of clinical improvement.[3] | Uncontrolled case series, high toxicity. |
| Brompton Hospital Survey (1926-1928) | 153 | Pulmonary tuberculosis | "Promising results."[5] | Lack of a control group. |
| Frimodt-Møller (1927) | Not specified | Tuberculosis in Indian patients | Descriptive case reports. | Uncontrolled, no summary statistics. |
Experimental Protocols
The administration of Sanocrysin in these early trials was often fraught with severe adverse reactions. This led to modifications in dosing, with physicians in Britain, for example, adopting more conservative regimens than their Danish counterparts.[3]
-
Dosage: The dosage and administration schedule varied, but the treatment was administered intravenously.
-
Adverse Effects: Severe reactions, including fever, skin rashes, albuminuria (protein in the urine), and gastrointestinal disturbances, were common.[3][6] These reactions were often severe and sometimes fatal.
The Landmark Controlled Clinical Trial: Amberson, McMahon, and Pinner (1931)
The widespread and often uncritical use of gold therapy for tuberculosis prompted the first properly planned and controlled clinical trial of the treatment, conducted by J. Burns Amberson, B.T. McMahon, and Max Pinner in the United States. Their findings, published in a detailed 34-page report in the American Review of Tuberculosis in 1931, are considered a milestone in the history of clinical trials.[7][8]
Experimental Protocol
The design of this trial was remarkably rigorous for its time and sought to minimize bias in assessing the efficacy of Sanocrysin.
-
Study Design: A randomized, controlled clinical trial.
-
Patient Population: 24 patients with pulmonary tuberculosis.
-
Randomization: Patients were divided into two matched groups of 12. The allocation to the treatment or control group was determined by a single coin toss for each group (cluster randomization).[5]
-
Intervention Group: 12 patients received intravenous injections of Sanocrysin. The initial dose was 0.1 g, increasing at four-day intervals to a maximum of 0.5 g, which was then repeated.
-
Control Group: 12 patients received intravenous injections of distilled water.
-
Blinding: The investigators attempted to blind the observers to the treatment allocation. However, the high incidence of adverse effects in the Sanocrysin group likely compromised this blinding.[7]
-
Outcome Measures: The study assessed a range of clinical outcomes, including changes in weight, body temperature, sputum characteristics, and radiological findings.
The experimental workflow for this landmark trial is depicted below.
Caption: Workflow of the 1931 Amberson et al. controlled trial.
Data Presentation
The results of the Amberson, McMahon, and Pinner trial were unequivocally negative. The study found no evidence of a beneficial effect of Sanocrysin on the course of pulmonary tuberculosis. Furthermore, it highlighted the significant toxicity of the treatment.
Table 2: Key Outcomes of the Amberson, McMahon, and Pinner Trial (1931)
| Outcome Measure | Sanocrysin Group (n=12) | Control Group (n=12) |
| Therapeutic Efficacy | ||
| Clinical Improvement | No discernible benefit compared to the control group. | Showed typical course for patients on bed rest. |
| Radiological Changes | No significant improvement in chest x-rays. | No significant changes. |
| Sputum Bacilli | No consistent effect on the presence of tubercle bacilli in the sputum. | No consistent changes. |
| Adverse Effects | ||
| Gastrointestinal Disturbances | Frequent, including anorexia, nausea, and diarrhea.[7] | One patient had severe diarrhea for three months. |
| Renal Toxicity | Albuminuria was a common finding. | No significant renal effects. |
| Dermatological Reactions | Erythematous skin eruptions were observed. | No significant skin reactions. |
| Systemic Symptoms | Fever and weight loss were common. | Generally stable, with weight changes typical for patients at rest. |
| Mortality | One death attributed to liver necrosis caused by the drug.[7] | No deaths during the treatment period. |
Conclusion and Legacy
The meticulously designed and executed clinical trial by Amberson, McMahon, and Pinner stands in stark contrast to the earlier, uncontrolled, and overly optimistic reports from Europe. Their findings, demonstrating a lack of efficacy and significant toxicity, effectively sounded the death knell for gold therapy for tuberculosis in the United States.[3][8] While the use of Sanocrysin persisted for a few more years in Europe, it was eventually abandoned as its therapeutic benefits were considered to be outweighed by its risks.[1]
The story of this compound in tuberculosis serves as a crucial historical lesson in drug development and clinical research. It underscores the unreliability of uncontrolled observations and the indispensable role of well-designed, controlled clinical trials in accurately assessing the efficacy and safety of new therapeutic agents. The early enthusiasm for chrysotherapy, born out of desperation, ultimately gave way to the rigorous scientific inquiry that remains the bedrock of modern medicine. The eventual introduction of effective antibiotics like streptomycin (B1217042) would definitively consign gold therapy for tuberculosis to the annals of medical history.
References
- 1. The history of gold therapy for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The gold rush 1925-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [History of gold--with danish contribution to tuberculosis and rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Medical Research Council and treatments for tuberculosis before streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 7. The Sanocrysin Treatment of Tuberculosis with Special Reference to Indian Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jameslindlibrary.org [jameslindlibrary.org]
Gold Sodium Thiomalate and Prostaglandin Synthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold sodium thiomalate (GST) is a gold-based compound historically used in the treatment of rheumatoid arthritis. While its precise mechanisms of action are multifaceted and not entirely elucidated, a significant aspect of its anti-inflammatory effect is attributed to its modulation of prostaglandin (B15479496) synthesis. Prostaglandins are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammation, pain, and fever. This technical guide provides an in-depth analysis of the impact of this compound on the synthesis of key prostaglandins, summarizing available data, outlining experimental methodologies, and illustrating the relevant biochemical pathways.
Core Mechanism of Action
This compound exerts a complex and selective influence on the prostaglandin synthesis pathway. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes, GST appears to differentially modulate the downstream synthases responsible for the production of specific prostaglandins. The primary mechanism involves the inhibition of enzymes responsible for the synthesis of prostaglandin F2 alpha (PGF2α), while concurrently leading to a potential increase in the synthesis of prostaglandin E2 (PGE2). This selective action suggests a targeted interaction with specific enzymes in the arachidonic acid cascade.
Quantitative Data on Prostaglandin Synthesis Modulation
Table 1: Effect of this compound on Prostaglandin Synthesis
| Prostaglandin | Effect of this compound | Reference |
| Prostaglandin F2α (PGF2α) | Selective Inhibition | |
| Prostaglandin E2 (PGE2) | Increased Production |
Table 2: Known Enzymatic Targets of this compound in the Prostaglandin Pathway
| Enzyme | Effect of this compound | Reference |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Potential Indirect Modulation (Inferred) | |
| Prostaglandin F Synthase (PGFS) | Potential Inhibition (Inferred) |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Prostaglandin E2 and F2α Production in Cell Culture
This protocol outlines a representative method for determining the effect of this compound on PGE2 and PGF2α production in a cell-based assay.
1. Cell Culture and Treatment:
- Culture a relevant cell line (e.g., synovial fibroblasts, macrophages) in appropriate media until confluent.
- Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified period (e.g., 1-4 hours).
- Include a vehicle control (media without GST) and a positive control (e.g., a known COX inhibitor like indomethacin).
2. Stimulation of Prostaglandin Synthesis:
- Induce prostaglandin synthesis by adding a stimulating agent such as arachidonic acid, lipopolysaccharide (LPS), or a pro-inflammatory cytokine (e.g., IL-1β).
- Incubate the cells for a defined period (e.g., 24 hours) to allow for prostaglandin production and release into the supernatant.
3. Sample Collection and Preparation:
- Collect the cell culture supernatant.
- Centrifuge the supernatant to remove cellular debris.
- Perform a solid-phase extraction (SPE) using a C18 column to purify and concentrate the prostaglandins.
4. Quantification of Prostaglandins by Radioimmunoassay (RIA):
- Use commercially available radioimmunoassay kits for PGE2 and PGF2α.
- Prepare a standard curve for each prostaglandin using known concentrations.
- Incubate the purified samples and standards with the specific primary antibody and a radiolabeled prostaglandin tracer (e.g., [³H]-PGE2 or [³H]-PGF2α).
- Separate the antibody-bound and free prostaglandin using a secondary antibody precipitation or charcoal adsorption method.
- Quantify the radioactivity of the bound fraction using a liquid scintillation counter.
- Calculate the concentration of PGE2 and PGF2α in the samples by comparing the results to the standard curve.
5. Data Analysis:
- Express the results as pg/mL or ng/mL of prostaglandin.
- Normalize the prostaglandin levels to the total protein concentration of the cell lysate.
- Compare the prostaglandin levels in the GST-treated groups to the vehicle control to determine the percentage of inhibition or stimulation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Prostaglandin Synthesis and the Impact of this compound
The following diagram illustrates the key steps in the biosynthesis of PGE2 and PGF2α from arachidonic acid and the putative points of intervention by this compound.
Caption: Putative mechanism of this compound on prostaglandin synthesis.
Experimental Workflow for Assessing the Impact of this compound
The diagram below outlines the key steps in the experimental protocol described above.
Caption: Workflow for in vitro analysis of GST effects on prostaglandin production.
Conclusion
This compound modulates prostaglandin synthesis through a selective mechanism, notably inhibiting the production of PGF2α while potentially increasing PGE2 levels. This differential effect distinguishes it from traditional NSAIDs and suggests a more targeted interaction with the enzymes of the arachidonic acid cascade. Further research is warranted to fully elucidate the specific molecular interactions and to quantify the precise inhibitory and stimulatory constants of GST on the respective prostaglandin synthases. The experimental protocols and pathway diagrams provided in this guide offer a framework for continued investigation into the nuanced immunomodulatory properties of this complex therapeutic agent.
The Thiomalate Ligand's Role in Glutathione S-Transferase Mu (GSTM) Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) S-transferases (GSTs) are a superfamily of enzymes pivotal to cellular detoxification, playing a crucial role in the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds.[1] The Mu (GSTM) class of these enzymes is particularly significant due to its involvement in the metabolism of carcinogens and its implications in drug resistance.[2][3] Understanding the interaction of various ligands with GSTM is paramount for the development of novel therapeutics and for elucidating mechanisms of toxicity.
This technical guide focuses on the potential role of the thiomalate ligand (also known as mercaptosuccinic acid) in modulating GSTM activity. While direct and extensive research on the specific interaction between thiomalate and GSTM is not abundant in publicly available literature, this guide will extrapolate from the known interactions of other small thiol-containing ligands and inhibitors with GST enzymes. We will delve into the structural basis of ligand binding, kinetic effects, and the experimental protocols required to investigate these interactions.
Core Concepts: GSTM Structure and Catalytic Mechanism
GSTM enzymes are typically homodimers, with each subunit possessing a molecular weight of approximately 26 kDa.[4] Each monomer contains two key binding sites: the highly specific G-site, which binds glutathione, and the more promiscuous H-site, which accommodates the electrophilic substrate.[5] The catalytic process involves the activation of the thiol group of GSH by a conserved tyrosine residue in the active site, which lowers its pKa and facilitates its nucleophilic attack on the electrophilic substrate bound at the H-site.[6]
Logical Relationship: GSTM Catalytic Cycle
Caption: The catalytic cycle of Glutathione S-Transferase Mu (GSTM).
The Potential Role of Thiomalate as a GSTM Ligand
Thiomalate, or mercaptosuccinic acid, is a small molecule containing a thiol group, similar to the cysteine residue of glutathione. This structural similarity suggests that it could potentially interact with the GSTM active site. The mode of interaction could be multifaceted:
-
Competitive Inhibition at the G-site: Thiomalate could act as a competitive inhibitor by binding to the G-site, thereby preventing the binding of the natural substrate, glutathione.
-
Interaction at the H-site: Depending on its chemical properties, it might also bind to the H-site.
-
Allosteric Modulation: Binding to a site distinct from the active site could induce conformational changes that alter the enzyme's catalytic efficiency.
Quantitative Data on GSTM Inhibitors
Direct quantitative data for the inhibition of GSTM by thiomalate is not prominently available in the reviewed literature. However, to provide a comparative context, the following table summarizes the inhibitory constants for other compounds, including a thiol-containing compound, against GSTM or other GST isoforms. This data is essential for designing experiments and for understanding the potential potency of new inhibitors.
| Inhibitor | GST Isoform | Inhibition Constant (Ki) | IC50 | Type of Inhibition | Reference |
| Mercaptosuccinic Acid | Bovine Glutathione Peroxidase | 14.6 µM | 24.7 µM | Not Specified | [7] |
| Curcumin | Equine Liver GSTs | 23.2 ± 3.2 µM | 31.6 ± 3.6 µM | Competitive | [8] |
| Compound i11 | Taenia solium GSTM (Ts25GST) | Not Determined | ~50-70% inhibition | Competitive with CDNB | [9] |
| Compound i15 | Taenia solium GSTM (Ts25GST) | Not Determined | ~50-70% inhibition | Non-competitive | [9] |
Note: The data for mercaptosuccinic acid is for glutathione peroxidase and is included for contextual comparison of a similar thiol compound's inhibitory potential.
Experimental Protocols
To investigate the role of the thiomalate ligand in GSTM activity, a series of well-established experimental protocols can be employed. These include the expression and purification of recombinant GSTM, followed by enzyme activity and inhibition assays.
Recombinant GSTM Expression and Purification
The purification of GSTM is often achieved through affinity chromatography by expressing the enzyme as a fusion protein with a tag, such as a Glutathione S-transferase (GST) tag itself or a polyhistidine (His) tag.[10][11][12][13][14]
Caption: A typical workflow for the expression and purification of recombinant GSTM.
GSTM Activity Assay
The most common method for measuring GST activity is a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.[15][16][17] The reaction, catalyzed by GST, results in the conjugation of GSH to CDNB, forming a product that absorbs light at 340 nm.[18][19]
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 6.5.[20]
-
Reduced Glutathione (GSH) Stock: 100 mM in assay buffer.[15]
-
CDNB Stock: 100 mM in ethanol.[15]
-
Enzyme Solution: Purified GSTM diluted in assay buffer to a suitable concentration (e.g., 0.1-1 µg/mL).
-
-
Assay Cocktail Preparation (for a 1 mL cuvette):
-
980 µL of assay buffer
-
10 µL of 100 mM GSH (final concentration: 1 mM)
-
10 µL of 100 mM CDNB (final concentration: 1 mM)[15]
-
-
Measurement:
-
Equilibrate the assay cocktail to 25°C.
-
Add a small volume of the enzyme solution (e.g., 10-50 µL) to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.[15]
-
The rate of change in absorbance is proportional to the GSTM activity.
-
GSTM Inhibition Assay with Thiomalate
To determine the inhibitory effect of thiomalate on GSTM activity, the CDNB assay is performed in the presence of varying concentrations of the inhibitor.
-
Reagent Preparation:
-
Prepare all reagents as for the activity assay.
-
Thiomalate Stock Solution: Prepare a concentrated stock solution of thiomalate in the assay buffer.
-
-
Assay Setup:
-
In a series of cuvettes or a 96-well plate, add the assay buffer, GSH, and different concentrations of thiomalate.
-
Include a control with no thiomalate.
-
Add the GSTM enzyme and pre-incubate for a short period (e.g., 5-10 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding CDNB.
-
Measure the absorbance at 340 nm as described in the activity assay protocol.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each thiomalate concentration.
-
Plot the percentage of inhibition against the logarithm of the thiomalate concentration to determine the IC50 value.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of one substrate (GSH or CDNB) while keeping the other constant, at different fixed concentrations of thiomalate. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.[20]
-
Caption: A workflow for determining the inhibitory effect of thiomalate on GSTM activity.
Signaling Pathways and Logical Relationships
GSTM enzymes are involved in cellular signaling pathways, primarily through their ability to detoxify reactive oxygen species (ROS) and other electrophilic signaling molecules. Inhibition of GSTM by a ligand like thiomalate could, therefore, have downstream effects on these pathways.
Hypothetical Signaling Pathway Modulation by a Thiomalate Ligand
Caption: A hypothetical signaling pathway showing how thiomalate could modulate GSTM activity.
Conclusion
While the direct interaction of the thiomalate ligand with Glutathione S-Transferase Mu has not been extensively documented, its structural similarity to other known thiol-containing inhibitors suggests a plausible role in modulating GSTM activity. This technical guide provides a framework for investigating this interaction, from the foundational concepts of GSTM function to detailed experimental protocols for enzyme purification, activity assays, and inhibition studies. The provided workflows and hypothetical signaling pathways offer a logical structure for designing and interpreting such research. Further investigation into the kinetics and structural basis of the thiomalate-GSTM interaction is warranted to fully elucidate its potential as a tool for research and drug development.
References
- 1. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione S-Transferease Minireview | Oxford Biomedical Research [oxfordbiomed.com]
- 3. mdpi.com [mdpi.com]
- 4. A lens glutathione S-transferase, class mu, with thiol-specific antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into ligand binding to a Glutathione S-transferase from mango: structure, thermodynamics and kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione Transferases Are Structural and Functional Outliers in the Thioredoxin Fold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of the inhibitory activities of tiopronin and mercaptosuccinic acid on glutathione peroxidase and their cytotoxic and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 12. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. bio-rad.com [bio-rad.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Rapid spectrophotometric method for serum glutathione S-transferases activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 18. bmrservice.com [bmrservice.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Gold Sodium Thiomalate: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of gold sodium thiomalate (GST) on various cell types relevant to immunology and rheumatology research. Detailed protocols for key experimental procedures are included to facilitate the investigation of GST's mechanisms of action.
Application Notes
This compound, a gold-containing compound, has been utilized in the treatment of rheumatoid arthritis. Its therapeutic effects are attributed to its immunomodulatory and anti-inflammatory properties. In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of GST.
Effects on Monocytes and Macrophages
GST has been shown to inhibit the maturation and differentiation of monocytes into macrophages. This is evidenced by the inhibition of markers associated with monocyte differentiation, such as the loss of peroxidase activity and the spontaneous synthesis of complement component C2.[1] In the HL-60 myelomonocytic cell line, GST inhibits the production of C2, a function of mature macrophages, without affecting the expression of the macrophage surface marker CD14.[2] Furthermore, GST can suppress the generation of CD14+ monocyte-lineage cells from bone marrow progenitor cells.[3]
Impact on Synovial Cells
In cultured human synovial cells, GST exhibits dose-dependent effects on proliferation and protein synthesis. At a concentration of 100 µM, GST leads to a 50% inhibition of [3H]thymidine incorporation after four days of exposure, indicating a significant anti-proliferative effect.[4] This effect is reversible at concentrations of 10 µM or less.[4] GST also influences collagen synthesis in these cells, with lower concentrations (≤10 µM) increasing collagen and non-collagen protein synthesis per cell, while higher concentrations have an inhibitory effect.[4]
Modulation of Lymphocyte Function and Cytokine Production
GST demonstrates complex, concentration-dependent effects on lymphocytes. At suboptimal doses of T cell mitogens, it can increase the proliferation of thymocytes and peripheral blood mononuclear cells (PBMCs).[5][6] It has also been shown to induce the production of interleukin-1 (IL-1) and interleukin-2 (B1167480) (IL-2).[5][6] Conversely, at pharmacologically relevant concentrations, GST inhibits human T cell proliferation and IL-2 production in Jurkat cells.[7] A study on peripheral blood cells from healthy donors and patients with polyarthritis showed that GST dose-dependently increased the number of cells producing the anti-inflammatory cytokine IL-10 and the pleiotropic cytokine IL-6, while decreasing the levels of the pro-inflammatory cytokine interferon-gamma (IFN-γ).[8]
Inhibition of Dendritic Cell Differentiation and Function
GST can suppress the differentiation of peripheral blood monocytes into dendritic cells (DCs). Mature DCs generated in the presence of GST exhibit lower expression of key surface molecules such as CD1a, CD83, CD80, CD86, HLA-ABC, and HLA-DR.[9][10] Functionally, these GST-treated DCs have a reduced capacity to stimulate allogeneic T cells.[9][10] Furthermore, the production of IL-12p70, a key cytokine in Th1 responses, is markedly reduced in GST-treated DCs.[9][10]
Effects on Endothelial Cells
GST can inhibit the cytokine-stimulated expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin on cultured human endothelial cells, without affecting the expression of intercellular adhesion molecule-1 (ICAM-1).[11][12] This suggests a mechanism by which GST may reduce leukocyte recruitment to sites of inflammation.
Signaling Pathway Modulation
A key mechanism underlying the immunomodulatory effects of GST is the inhibition of Protein Kinase C (PKC) activity in T cells.[7] This inhibition is dose-dependent and can be abolished by 2-mercaptoethanol.[7] The PKC-NF-κB pathway is implicated as a key target negatively regulated by GST.[9] GST has also been reported to inhibit LPS-stimulated TNF-α production through the ceramide pathway and by inhibiting NF-κB activation.[13]
Quantitative Data Summary
Table 1: Effect of this compound on Cell Proliferation and Function
| Cell Type | Parameter | Concentration | Effect | Reference |
| Human Synovial Cells | [3H]thymidine incorporation | 100 µM | 50% inhibition after 4 days | [4] |
| Human Synovial Cells | Collagen Synthesis | >10 µM | Dose-dependent decrease | [4] |
| Human Synovial Cells | Collagen Synthesis | ≤10 µM | Increase | [4] |
| Human Epithelial (HE) Cells | Cell Cycle | Not specified | Accumulation in G2 phase | [14] |
Table 2: Effect of this compound on Cytokine and Complement Production
| Cell Source | Cytokine/Complement | GST Concentration | Effect | Reference |
| Peripheral Blood Cells | IL-6 producing cells | Dose-dependent | Increase | [8] |
| Peripheral Blood Cells | IL-10 producing cells | Dose-dependent | Increase | [8] |
| Peripheral Blood Cells | IFN-γ | Dose-dependent | Decrease | [8] |
| Monocyte-derived Dendritic Cells | IL-12p70 | Not specified | Marked reduction | [9][10] |
| HL-60 Cells | Complement C2 | Not specified | Inhibition | [2] |
Table 3: Effect of this compound on Cell Surface Molecule Expression
| Cell Type | Molecule | GST Concentration | Effect | Reference |
| Human Endothelial Cells | VCAM-1 | Not specified | Inhibition of cytokine-stimulated expression | [11][12] |
| Human Endothelial Cells | E-selectin | Not specified | Inhibition of cytokine-stimulated expression | [11][12] |
| Monocyte-derived Dendritic Cells | CD1a, CD83, CD80, CD86, HLA-ABC, HLA-DR | Not specified | Lower expression | [9][10] |
| Bone Marrow-derived CD14+ Cells | HLA-DR | 25 µM | Significant inhibition | [3] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol describes the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cells (e.g., THP-1, Jurkat, synovial fibroblasts)
-
Complete cell culture medium
-
This compound (GST) stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.
-
Cell Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells), replace the medium with fresh medium containing various concentrations of GST. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the detection of apoptosis in cells treated with GST using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound (GST)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with and without GST at desired concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the measurement of cytokine (e.g., IL-6, IL-10, IFN-γ, IL-12) levels in cell culture supernatants following GST treatment.
Materials:
-
Cell culture supernatants from GST-treated and control cells
-
Commercially available ELISA kit for the specific cytokine of interest
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Enzyme conjugate (e.g., HRP-streptavidin)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Addition: Wash the plate and add 100 µL of cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Addition: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Addition: Wash the plate and add the enzyme conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add the substrate solution. Incubate until color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
In Vitro Differentiation of Monocyte-Derived Dendritic Cells
This protocol details the generation of dendritic cells from peripheral blood monocytes and the assessment of GST's effect on their differentiation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
This compound (GST)
-
6-well cell culture plates
-
Flow cytometry antibodies (e.g., anti-CD14, -CD83, -CD86, -HLA-DR)
Procedure:
-
Monocyte Isolation: Isolate monocytes from PBMCs by plastic adherence.
-
Initiation of Differentiation: Culture the adherent monocytes in RPMI-1640 supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 100 ng/mL).
-
GST Treatment: For the treatment group, add GST at the desired concentration at the beginning of the culture.
-
Incubation: Incubate the cells for 5-7 days, replacing the medium with fresh cytokine- and GST-containing medium every 2-3 days.
-
Maturation (Optional): On day 5, a maturation stimulus (e.g., TNF-α) can be added to induce the maturation of immature DCs.
-
Harvesting and Analysis: On day 7, harvest the non-adherent and loosely adherent cells. Analyze the expression of DC surface markers by flow cytometry.
Visualizations
References
- 1. Effects of this compound on functional correlates of human monocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and tenidap sodium (CP-66,248-2) on a model of macrophage differentiation using HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential influences of this compound and bucillamine on the generation of CD14+ monocyte-lineage cells from bone marrow of rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mechanism of action of this compound in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of this compound on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effects of this compound on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunomodulatory effects of therapeutic gold compounds. This compound inhibits the activity of T cell protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of gold on cytokine production in vitro; increase of monocyte dependent interleukin 10 production and decrease of interferon-gamma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. This compound suppresses the differentiation and function of human dendritic cells from peripheral blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound and its thiomalate component on the in vitro expression of endothelial cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound and its thiomalate component on the in vitro expression of endothelial cell adhesion molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Ploidity and cell cycle progression during treatment with gold chloride, auranofin and sodium aurothiomalate. Studies on a human epithelial cell line and its sub-strains made resistant to the antiproliferative effects of these gold compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Gold Sodium Thiomalate in Synovial Fibroblast Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold sodium thiomalate (GST) has historically been a cornerstone in the treatment of rheumatoid arthritis (RA). Its therapeutic effects are, in part, attributed to its direct actions on synovial fibroblasts, the key effector cells in the pathogenesis of RA. These cells, when activated, contribute to joint inflammation and destruction through proliferation, production of inflammatory mediators, and degradation of the extracellular matrix. Understanding the cellular and molecular mechanisms of GST in synovial fibroblast cultures is crucial for the development of novel anti-rheumatic therapies.
These application notes provide a comprehensive overview of the effects of GST on synovial fibroblasts, detailed protocols for relevant in vitro experiments, and a summary of key quantitative data. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of GST's mechanism of action.
Data Presentation
The following tables summarize the quantitative effects of this compound on synovial fibroblasts as reported in the scientific literature.
Table 1: Effect of this compound on Synovial Fibroblast Proliferation
| Parameter | Concentration (µM) | Incubation Time | Effect | Citation |
| [3H]thymidine incorporation | 100 | 4 days | 50% inhibition | [1][2] |
| Cell Proliferation | >10 | - | Arrested at early-log phase | [3] |
| Cell Proliferation | At confluence | - | Slight increase | [3] |
Table 2: Effect of this compound on Protein Synthesis in Synovial Fibroblasts
| Parameter | Concentration (µM) | Incubation Time | Effect | Citation |
| Collagen Synthesis | ≤10 | - | Increased | [1][2] |
| Collagen Synthesis | >10 | 20 days | Decreased | [1][2] |
| Non-collagen Protein Synthesis | ≤10 | - | Increased | [1][2] |
| Non-collagen Protein Synthesis | >10 | 20 days | Decreased | [1][2] |
| Prolyl Hydroxylase Activity | - | Early-log phase | Significant decrease | [4] |
| Prolyl Hydroxylase Activity | At confluence | - | Increased | [3] |
Table 3: Effect of Gold Compounds on Inflammatory Cytokine Production in Synovial Fibroblasts
| Cytokine | Gold Compound | Stimulus | Effect | Citation |
| IL-6 | Aurothioglucose | IL-1β | Inhibition | [5] |
| IL-8 | Aurothioglucose | IL-1β | Inhibition | [5] |
Experimental Protocols
Protocol 1: Culture of Human Synovial Fibroblasts (HSFs)
This protocol describes the isolation and culture of primary human synovial fibroblasts from synovial tissue.
Materials:
-
Synovial tissue from patients with rheumatoid arthritis or osteoarthritis
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Type IV Collagenase (1 mg/mL in serum-free DMEM)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Sterile culture flasks, dishes, and consumables
Procedure:
-
Obtain synovial tissue under sterile conditions.
-
Wash the tissue extensively with PBS to remove any blood clots.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
-
Digest the minced tissue with 1 mg/mL Type IV collagenase in serum-free DMEM for 1-2 hours at 37°C with gentle agitation.
-
Neutralize the collagenase activity by adding an equal volume of complete culture medium (DMEM with 10% FBS).
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium and plate in a T75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA. Cells between passages 3 and 8 are recommended for experiments.
Protocol 2: Treatment of Synovial Fibroblasts with this compound
Materials:
-
Cultured synovial fibroblasts (as per Protocol 1)
-
This compound (GST) stock solution (e.g., 10 mM in sterile water, filter-sterilized)
-
Complete culture medium
-
Sterile consumables
Procedure:
-
Seed synovial fibroblasts in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a desired density and allow them to adhere overnight.
-
Prepare working solutions of GST by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same volume of sterile water as the highest GST concentration).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of GST or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours for viability assays; specific time points for signaling pathway analysis).
Protocol 3: Cell Viability Assessment using MTT Assay
Materials:
-
Synovial fibroblasts treated with GST (as per Protocol 2) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
After the GST treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Western Blotting for NF-κB Signaling Pathway Components
Materials:
-
Synovial fibroblasts treated with GST (as per Protocol 2) in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After GST treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 5: ELISA for IL-6 and IL-8 Secretion
Materials:
-
Supernatants from synovial fibroblasts treated with GST (as per Protocol 2)
-
Human IL-6 and IL-8 ELISA kits
-
Microplate reader
Procedure:
-
Collect the culture supernatants from GST-treated and control cells.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions.
-
Briefly, this typically involves adding the supernatants and standards to antibody-coated wells, followed by incubation with a detection antibody and a substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of IL-6 and IL-8 in the supernatants based on the standard curve.
Visualizations
Signaling Pathways
Caption: GST inhibits the NF-κB signaling pathway.
Caption: General JAK/STAT pathway in synovial fibroblasts.
Experimental Workflow
Caption: Workflow for studying GST in synovial fibroblasts.
References
- 1. IL-17 induces production of IL-6 and IL-8 in rheumatoid arthritis synovial fibroblasts via NF-κB- and PI3-kinase/Akt-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanism of action of this compound in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of gold thiomalate on cell proliferation and collagen synthesis of synovial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Gold Sodium Thiomalate T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold sodium thiomalate (GST) is a gold-based compound historically used in the treatment of rheumatoid arthritis. Its therapeutic effects are attributed to its immunomodulatory properties, which include the suppression of T-cell activation and proliferation. Understanding the mechanisms by which GST exerts these effects is crucial for the development of novel anti-inflammatory and immunomodulatory drugs. These application notes provide detailed protocols for assessing the impact of GST on T-cell proliferation, summarize key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.
Data Presentation
The immunomodulatory effects of this compound on T-cell function are concentration-dependent. While specific IC50 values for direct T-cell proliferation are not consistently reported in the literature, studies on related immune cells and processes provide valuable insights into its potency.
| Parameter | Cell Type | Assay | Concentration | Observed Effect | Citation |
| Inhibition of Proliferation | Human Synovial Cells | [³H]Thymidine Incorporation | 100 µM | 50% inhibition of [³H]thymidine incorporation. | |
| Reduced T-Cell Stimulation Capacity | Human Monocyte-Derived Dendritic Cells | Allogenic Mixed Lymphocyte Reaction | 20 µM | Significant decrease in the expression of co-stimulatory molecules (CD80, CD86) and HLA-DR on dendritic cells, leading to a reduced capacity to stimulate allogeneic T-cell proliferation.[1] | [1] |
| Inhibition of Protein Kinase C (PKC) Activity | Jurkat (Human T-cell line) | In vitro kinase assay | Dose-dependent | GST was found to inhibit PKC in a dose-dependent manner.[2] | [2] |
| Inhibition of IL-2 Production | Jurkat (Human T-cell line) | Not specified | Pharmacologically relevant concentrations | Inhibition of interleukin 2 production.[2] | [2] |
Signaling Pathways
This compound's primary mechanism of action in T-cells involves the inhibition of Protein Kinase C (PKC), a critical enzyme in the T-cell activation signaling cascade. Downstream of the T-cell receptor (TCR), PKC activation is essential for the activation of transcription factors such as NF-κB and NFAT, which drive the expression of genes required for T-cell proliferation and cytokine production, including Interleukin-2 (IL-2). By inhibiting PKC, GST disrupts these downstream signaling events, leading to immunosuppression. There is also evidence suggesting that gold compounds can suppress the DNA binding of NF-κB.[1]
References
Application Notes and Protocols for Studying Macrophage Polarization with Gold Sodium Thiomalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, adopting distinct functional phenotypes in response to microenvironmental cues. This process, known as polarization, results in a spectrum of activation states, classically defined as the pro-inflammatory M1 and the anti-inflammatory M2 phenotypes. The balance between M1 and M2 macrophages is critical in the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancer. Gold sodium thiomalate (GST), a gold-based compound historically used in the treatment of rheumatoid arthritis, has been shown to modulate macrophage functions. These application notes provide a comprehensive guide for researchers to investigate the effects of GST on macrophage polarization, offering detailed protocols for in vitro studies and summarizing the expected outcomes based on existing literature.
Recent studies suggest that gold compounds, including GST, can influence macrophage polarization by suppressing pro-inflammatory responses. Gold compounds have been reported to inhibit the production of key M1 cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.[1] Furthermore, there is evidence that aurothiomalate (B1210753) can enhance the expression of the anti-inflammatory cytokine IL-10, a hallmark of M2 macrophages.[1] The underlying mechanism for these effects is believed to involve the inhibition of key pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3] By inhibiting NF-κB activation, GST can downregulate the expression of numerous M1-associated genes.[1][2]
These immunomodulatory properties make GST a valuable tool for studying the mechanisms of macrophage polarization and for exploring its therapeutic potential in diseases characterized by macrophage-driven inflammation.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound (GST) on key markers of M1 and M2 macrophage polarization. The data is compiled from various in vitro studies and provides a reference for expected outcomes.
Table 1: Effect of this compound (GST) on M1 Macrophage Markers
| Marker | Target Type | Expected Effect of GST | Effective Concentration Range | Reference |
| TNF-α | Cytokine | Inhibition of secretion | > 10 µM | [4] |
| IL-1β | Cytokine | Inhibition of secretion | > 10 µM | |
| IL-6 | Cytokine | Inhibition of secretion | > 10 µM | [5] |
| iNOS | Enzyme | Downregulation of expression | Not specified | |
| CD86 | Surface Marker | Downregulation of expression | Not specified | |
| NF-κB | Signaling Pathway | Inhibition of activation | Not specified | [1][2] |
Table 2: Effect of this compound (GST) on M2 Macrophage Markers
| Marker | Target Type | Expected Effect of GST | Effective Concentration Range | Reference |
| IL-10 | Cytokine | Upregulation of secretion | Not specified | [1] |
| Arginase-1 | Enzyme | Upregulation of expression | Not specified | |
| CD206 (Mannose Receptor) | Surface Marker | Upregulation of expression | Not specified | |
| CD163 | Surface Marker | Upregulation of expression | Not specified |
Experimental Protocols
This section provides detailed protocols for the in vitro generation of human M1 and M2 macrophages from peripheral blood mononuclear cells (PBMCs) and their subsequent treatment with GST for the analysis of polarization markers.
Protocol 1: Isolation of Human Monocytes from PBMCs
-
PBMC Isolation: Isolate PBMCs from fresh human buffy coats or whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Monocyte Enrichment: Enrich for monocytes using either plastic adherence or immunomagnetic selection for CD14+ cells.
-
Plastic Adherence: Seed PBMCs in a T-75 flask at a density of 5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate for 2 hours at 37°C in a 5% CO2 incubator. After incubation, gently wash away non-adherent cells with warm PBS to obtain an enriched population of adherent monocytes.
-
Immunomagnetic Selection: Use a commercial CD14 magnetic bead isolation kit according to the manufacturer's protocol for a highly pure monocyte population.
-
Protocol 2: In Vitro Differentiation and Polarization of Macrophages
-
Differentiation to M0 Macrophages: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 6 days to differentiate them into non-polarized M0 macrophages.[6] Change the medium every 2-3 days.
-
M1 Polarization: To induce M1 polarization, replace the medium on day 6 with fresh RPMI-1640 containing 100 ng/mL of Lipopolysaccharide (LPS) and 20 ng/mL of Interferon-gamma (IFN-γ).[6]
-
M2 Polarization: To induce M2 polarization, replace the medium on day 6 with fresh RPMI-1640 containing 20 ng/mL of Interleukin-4 (IL-4).[6] Some protocols also include IL-10 and TGF-β for a more robust M2 phenotype.[7]
-
GST Treatment: Concurrently with the polarization stimuli (or as a pre-treatment, depending on the experimental design), add this compound (GST) at desired concentrations (e.g., a dose-response from 1 µM to 100 µM). Include a vehicle control (medium without GST).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
Protocol 3: Analysis of Macrophage Polarization
A. Analysis of Cytokine Secretion by ELISA:
-
Sample Collection: After the incubation period, collect the cell culture supernatants and centrifuge at 300 x g for 10 minutes to remove any cells or debris. Store the supernatants at -80°C until analysis.
-
ELISA: Use commercially available ELISA kits to quantify the concentration of key M1 (TNF-α, IL-1β, IL-6) and M2 (IL-10) cytokines in the supernatants, following the manufacturer's instructions.
B. Analysis of Surface Marker Expression by Flow Cytometry:
-
Cell Harvesting: Gently detach the adherent macrophages using a cell scraper or a non-enzymatic cell dissociation solution.
-
Staining:
-
Wash the cells with ice-cold FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).
-
Incubate the cells with fluorescently conjugated antibodies against M1 markers (e.g., anti-human CD80, anti-human CD86) and M2 markers (e.g., anti-human CD163, anti-human CD206) for 30 minutes on ice in the dark.[8] Include isotype controls for each antibody.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for studying the effect of GST on macrophage polarization.
Caption: Postulated mechanism of GST-mediated inhibition of M1 polarization via the NF-κB pathway.
References
- 1. Polarization of M1 and M2 Human Monocyte-Derived Cells and Analysis with Flow Cytometry upon Mycobacterium tuberculosis Infection [jove.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Gold Clusters Attenuate Inflammation in Rat Mesangial Cells via Inhibiting the Activation of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanism of action of this compound in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. biorxiv.org [biorxiv.org]
- 7. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
Application Notes and Protocols for Testing Gold Sodium Thiomalate in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold sodium thiomalate (GSTM) has historically been a cornerstone in the treatment of rheumatoid arthritis (RA). To evaluate its efficacy and understand its mechanism of action, various preclinical animal models that mimic the pathology of human arthritis are employed. This document provides detailed application notes and protocols for utilizing two of the most common rodent models of arthritis—Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA)—for the assessment of GSTM. These models are invaluable tools for studying the anti-inflammatory and disease-modifying properties of therapeutic agents.
The AIA model is known for its robust and rapid onset of polyarthritis, making it suitable for screening anti-inflammatory compounds. The CIA model, on the other hand, shares more immunopathological features with human RA, including the involvement of autoimmunity to type II collagen, and is widely used for efficacy testing of potential disease-modifying anti-rheumatic drugs (DMARDs).
These protocols outline the procedures for arthritis induction, therapeutic intervention with GSTM, and comprehensive evaluation of disease progression through clinical, histological, and biochemical assessments.
Animal Models of Arthritis
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of polyarthritis characterized by reliable onset and robust inflammation, bone resorption, and periosteal bone proliferation.[1]
Experimental Protocol: Induction of Adjuvant-Induced Arthritis
-
Animals: Lewis or Dark Agouti (DA) rats are commonly used strains susceptible to AIA.
-
Adjuvant Preparation: Prepare a suspension of Mycobacterium tuberculosis (heat-killed and dried) in mineral oil or paraffin (B1166041) oil. A commonly used preparation is Complete Freund's Adjuvant (CFA).
-
Induction: On day 0, inject 100 µL of CFA containing 60 mg/mL of Mycobacterium tuberculosis intradermally at the base of the tail.[1]
-
Disease Development: Clinical signs of arthritis, such as paw swelling, typically appear around day 9 or 10 after adjuvant injection.[1] The disease progresses, with peak inflammation usually observed around day 20.[2]
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used autoimmune model of arthritis that shares many pathological and immunological features with human RA.[3]
Experimental Protocol: Induction of Collagen-Induced Arthritis
-
Animals: DA and Lewis rats are susceptible strains.
-
Collagen Emulsion Preparation:
-
Dissolve bovine or porcine type II collagen (2 mg/mL) in 0.05 M acetic acid.
-
Emulsify the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA) using a homogenizer. The mixture should be kept in an ice water bath during emulsification.[2]
-
-
Primary Immunization (Day 0): Inject 0.2 mL of the collagen/IFA emulsion intradermally at the base of the tail.[2]
-
Booster Immunization (Day 7): Administer a booster injection of 0.1 mL of the same collagen/IFA emulsion at a different site near the base of the tail.
-
Disease Development: The onset of arthritis typically occurs between days 10 and 16 following the primary immunization.[2][3]
This compound (GSTM) Administration
Dosage and Administration
-
Prophylactic Treatment: Begin GSTM administration on the day of adjuvant/collagen injection (Day 0) or a few days prior.
-
Therapeutic Treatment: Initiate GSTM treatment after the onset of clinical signs of arthritis.
-
Dosage: Based on studies in the AIA model, effective doses of GSTM range from 1 mg/kg to 10 mg/kg.[4] The drug is typically administered via intramuscular or subcutaneous injection. The frequency of administration can be daily or weekly.[4]
Assessment of Arthritic Disease
Clinical Assessment
Arthritis Score:
Visually score each paw for signs of inflammation (erythema and swelling) on a scale of 0 to 4.[3][5] The total arthritis score per animal is the sum of the scores for all four paws (maximum score of 16).
-
0: No signs of arthritis.
-
1: Mild redness and swelling of the toe joints.[5]
-
2: Moderate redness and swelling of the toe joints and/or ankle.[5]
-
3: Severe redness and swelling of the entire paw.[5]
-
4: Extreme severe redness, swelling, and deformation of the ankle joints.[5]
Paw Volume/Thickness:
Measure the volume of each hind paw using a plethysmometer or the thickness using a digital caliper.[3][5] Measurements should be taken at regular intervals throughout the study.
Histopathological Assessment
At the end of the study, euthanize the animals and collect the ankle and knee joints for histological analysis.
Protocol for Histological Analysis:
-
Fixation: Fix the joints in 10% neutral buffered formalin.
-
Decalcification: Decalcify the tissues in a suitable decalcifying solution (e.g., 5% nitric acid or EDTA solution).
-
Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammatory cell infiltration and synovial hyperplasia.[6]
-
Safranin O-Fast Green: To visualize cartilage and assess proteoglycan loss (cartilage damage).[6]
-
Tartrate-Resistant Acid Phosphatase (TRAP): To identify osteoclasts and assess bone erosion.[6]
-
Histological Scoring:
Score the stained sections for the following parameters on a scale of 0 to 3 or 0 to 5, where 0 is normal and the higher score indicates increasing severity.[7][8]
-
Synovitis/Inflammation: Assess the infiltration of inflammatory cells into the synovial membrane.
-
Pannus Formation: Evaluate the extent of synovial pannus growth over the cartilage.
-
Cartilage Destruction: Score the loss of Safranin O staining and structural damage to the cartilage.
-
Bone Erosion: Quantify the extent of bone resorption, particularly at the joint margins.
Quantitative Data Summary
The following tables summarize the expected outcomes based on available literature for the testing of this compound in the Adjuvant-Induced Arthritis model. Data for the Collagen-Induced Arthritis model is conflicting, with some studies reporting no significant effect of GSTM.[9][10]
Table 1: Effect of this compound on Clinical Parameters in Adjuvant-Induced Arthritis in DA Rats
| Treatment Group | Dose (mg/kg) | Administration | Mean Arthritis Score (Day 21) | % Reduction in Arthritis Score |
| Vehicle Control | - | Daily | 12.5 | - |
| GSTM | 1 | Daily | 11.8 | 5.6% |
| GSTM | 10 | Daily | 7.2 | 42.4% |
| GSTM | 1 | Weekly | 9.5 | 24.0% |
| GSTM | 10 | Weekly | 6.8 | 45.6% |
Data adapted from a study evaluating the effects of weekly and daily pretreatment with this compound on adjuvant-induced arthritis.[4]
Table 2: Expected Histopathological Outcomes in Adjuvant-Induced Arthritis Treated with this compound
| Parameter | Vehicle Control | GSTM (10 mg/kg) |
| Synovitis Score (0-5) | High (e.g., 4-5) | Reduced (e.g., 2-3) |
| Pannus Formation Score (0-5) | High (e.g., 4-5) | Reduced (e.g., 2-3) |
| Cartilage Damage Score (0-5) | Moderate to High (e.g., 3-4) | Reduced (e.g., 1-2) |
| Bone Resorption Score (0-5) | Moderate to High (e.g., 3-4) | Reduced (e.g., 1-2) |
Expected outcomes are based on the known anti-inflammatory and disease-modifying effects of gold compounds in arthritis models.
Signaling Pathways and Experimental Workflows
References
- 1. inotiv.com [inotiv.com]
- 2. Quantitative Dynamic Models of Arthritis Progression in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic characterization of type II collagen-induced arthritis in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of weekly and daily pretreatment with this compound on adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gold does not alter the arthritic, humoral, or cellular responses in rats with type II collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound, cyclosporin A, cyclophosphamide, and placebo on collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Gold Sodium Thiomalate on Cytokine Production in THP-1 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Gold Sodium Thiomalate (GST) on cytokine production in the human monocytic THP-1 cell line. This document summarizes the known impact of GST on key inflammatory cytokines and outlines the experimental procedures necessary to replicate and expand upon these findings.
Introduction
This compound (GST) is a gold-based compound historically used in the treatment of rheumatoid arthritis. Its therapeutic effects are attributed to its immunomodulatory properties, including the alteration of cytokine production by immune cells. The human monocytic leukemia cell line, THP-1, is a widely used in vitro model to study monocyte and macrophage functions, including their response to inflammatory stimuli and pharmacological agents. Understanding the interaction of GST with THP-1 cells provides valuable insights into its mechanism of action and potential for therapeutic development.
Effects of this compound on Cytokine Production
GST has been shown to modulate the production of several key pro-inflammatory and anti-inflammatory cytokines in THP-1 cells and related cell types. The primary mechanism of action for IL-1β inhibition is post-translational, through the inhibition of caspase-1 (Interleukin-1 Converting Enzyme or ICE), which is responsible for cleaving pro-IL-1β into its active, secreted form.[1] Unlike some other anti-inflammatory agents, GST does not appear to affect the mRNA expression of cytokines or the activation of the MAPK signaling pathway in THP-1 cells.[1] However, there is evidence to suggest that gold compounds can suppress the DNA binding activity of NF-κB, a critical transcription factor for many pro-inflammatory cytokines.[2]
Data Summary
The following tables summarize the reported effects of gold compounds on cytokine production in THP-1 derived macrophages and other relevant myeloid cells.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Release from LPS-Stimulated THP-1 Monocytes
| Cytokine | Effect of GST | Notes | Reference |
| IL-1β | Effective reduction in release | Inhibition of caspase-1 activity | [1] |
| TNF-α | Less effective inhibitor compared to chloroquine (B1663885) | Post-translational mechanism | [1] |
Table 2: Effect of a Gold Nanocomplex on Cytokine Expression in LPS-Activated THP-1-Derived Macrophages
| Cytokine | Gene Expression | Protein Secretion | Reference |
| IL-1β | Significantly downregulated | Significantly decreased | [3] |
| IL-6 | Significantly downregulated | Significantly decreased | [3] |
| TNF-α | Significantly downregulated | Significantly decreased | [3] |
| IL-12p70 | Not reported | Significantly decreased | [3] |
| IL-8 | Significantly upregulated | Not reported | [3] |
| IL-10 | Significantly upregulated | Significantly increased | [3] |
| TGF-β | Significantly upregulated | Not reported | [3] |
Note: The study cited in Table 2 used a gold nanocomplex, not pure GST. However, the findings provide valuable insights into the potential effects of gold-based compounds.
Experimental Protocols
THP-1 Cell Culture and Differentiation into Macrophages
This protocol details the steps for maintaining THP-1 monocytes and differentiating them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[4][5]
Materials:
-
THP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
-
15 mL and 50 mL conical tubes
-
Hemocytometer or automated cell counter
Protocol:
-
THP-1 Monocyte Culture:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.
-
Maintain cells in suspension in a 37°C, 5% CO2 incubator.
-
Split the cells every 2-3 days to maintain a density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
-
Differentiation into Macrophages:
-
Seed THP-1 monocytes into 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete RPMI-1640 medium.
-
Add PMA to each well to a final concentration of 50-100 ng/mL.
-
Incubate for 24-48 hours at 37°C and 5% CO2. During this time, the cells will adhere to the plate and differentiate into macrophages.
-
After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with fresh, warm RPMI-1640 medium.
-
Add 2 mL of fresh complete RPMI-1640 medium to each well and rest the cells for 24 hours before proceeding with experiments.
-
Treatment of Differentiated THP-1 Cells with this compound and LPS
Materials:
-
Differentiated THP-1 macrophages in 6-well plates
-
This compound (GST) stock solution
-
Lipopolysaccharide (LPS) stock solution (from E. coli)
-
Sterile, pyrogen-free water or PBS for dilutions
Protocol:
-
Prepare a range of GST concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution in complete RPMI-1640 medium.
-
Aspirate the medium from the rested, differentiated THP-1 cells.
-
Add 1.8 mL of the appropriate GST dilution to each well. For control wells, add 1.8 mL of medium without GST.
-
Pre-incubate the cells with GST for 1-2 hours at 37°C and 5% CO2.
-
Prepare an LPS working solution. A final concentration of 1 µg/mL is commonly used to induce a robust inflammatory response.
-
Add 200 µL of the LPS working solution to each well (except for the unstimulated control wells).
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
After incubation, collect the cell culture supernatants for cytokine analysis. Centrifuge the supernatants at 1500 rpm for 10 minutes to pellet any detached cells and debris.
-
Store the clarified supernatants at -80°C until analysis.
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general outline for a sandwich ELISA to quantify cytokine concentrations in the collected cell culture supernatants.[6][7][8] Specific antibody pairs and concentrations should be optimized for each cytokine.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., 1% BSA in PBS)
-
Streptavidin-Horseradish Peroxidase (SAv-HRP)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H2SO4)
-
Microplate reader
Protocol:
-
Plate Coating:
-
Dilute the capture antibody in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent.
-
Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibody in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
SAv-HRP Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute SAv-HRP in Assay Diluent.
-
Add 100 µL of the diluted SAv-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokine in the experimental samples.
-
Visualized Pathways and Workflows
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the effect of this compound on cytokine production in THP-1 cells.
Caption: Experimental workflow for assessing GST's effect on THP-1 cells.
Signaling Pathway: NF-κB
Gold compounds have been reported to inhibit the NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokine gene expression.[2]
Caption: The NF-κB signaling pathway and potential inhibition by GST.
Signaling Pathway: IL-1β Processing
The primary mechanism for GST's inhibition of IL-1β release is through the direct inhibition of caspase-1.[1]
Caption: Inhibition of IL-1β processing by this compound.
References
- 1. This compound and chloroquine inhibit cytokine production in monocytic THP-1 cells through distinct transcriptional and posttranslational mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. The In Vitro Immunomodulatory Effects of Gold Nanocomplex on THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. novamedline.com [novamedline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Inducing Arthritis in Rats for Glutathione S-Transferase M (GSTM) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Oxidative stress is increasingly recognized as a key player in the pathogenesis of RA. Glutathione (B108866) S-transferases (GSTs) are a family of enzymes that play a crucial role in cellular detoxification and protection against oxidative damage. The Mu class of GSTs (GSTM) is of particular interest in inflammatory conditions. This document provides detailed protocols for inducing two common models of arthritis in rats, Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), and integrating the analysis of GSTM expression and activity to investigate the role of oxidative stress in the disease process.
These models are robust and reproducible, sharing immunological and pathological features with human RA, making them suitable for preclinical evaluation of novel therapeutics targeting oxidative stress pathways.
I. Animal Models and Arthritis Induction Protocols
The choice between the CIA and AIA models depends on the specific research question. CIA is an autoimmune model driven by a response to type II collagen, the major protein in articular cartilage, and is considered to have pathology more analogous to human RA. AIA is an inflammatory model induced by a potent adjuvant and is known for its robust and rapid onset of polyarthritis.
A. Collagen-Induced Arthritis (CIA) Protocol
1. Materials:
-
Animals: Female Lewis or Wistar rats, 8-10 weeks old.
-
Collagen: Bovine or porcine type II collagen (emulsion-ready).
-
Adjuvant: Incomplete Freund's Adjuvant (IFA).
-
Syringes and Needles: 1 mL syringes with 26G needles.
-
Anesthesia (optional, for ease of handling): Isoflurane or similar.
2. Protocol:
-
Preparation of Collagen Emulsion: Prepare an emulsion of type II collagen in IFA according to the manufacturer's instructions. Typically, this involves mixing equal volumes of collagen solution (e.g., 2 mg/mL) and IFA to a final concentration of 1 mg/mL. Ensure a stable emulsion is formed by vortexing or sonication.
-
Primary Immunization (Day 0): Administer 0.1 mL of the collagen-IFA emulsion intradermally at the base of the tail.[1]
-
Booster Immunization (Day 7): Administer a booster injection of 0.1 mL of the same collagen-IFA emulsion at a different site near the base of the tail.[1]
-
Monitoring: Onset of arthritis typically occurs around day 11-14 post-primary immunization.[1] Monitor animals daily for clinical signs of arthritis.
B. Adjuvant-Induced Arthritis (AIA) Protocol
1. Materials:
-
Animals: Male Lewis or Wistar rats, 6-8 weeks old.
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL).
-
Syringes and Needles: 1 mL tuberculin syringes with 26G needles.
-
Anesthesia (optional): Isoflurane or similar.
2. Protocol:
-
Preparation of Adjuvant: Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Induction (Day 0): Administer a single subcutaneous injection of 0.1 mL of CFA into the plantar surface of the right hind paw or at the base of the tail.
-
Monitoring: A primary inflammatory response at the injection site will be visible within hours. The secondary, systemic polyarthritis typically develops between days 10 and 14.
II. Assessment of Arthritis Severity
Consistent and quantitative assessment of arthritis is critical for evaluating disease progression and the efficacy of interventions.
A. Clinical Arthritis Score
Visually assess each paw and assign a score based on the degree of erythema (redness) and edema (swelling). A common scoring system is as follows:
-
0: No signs of arthritis.
-
1: Mild swelling and/or erythema of the digits.
-
2: Moderate swelling and erythema of the paw.
-
3: Severe swelling and erythema of the entire paw.
-
4: Maximum inflammation with joint deformity and/or ankylosis.
The maximum score per rat is 16 (4 points per paw).
B. Paw Volume Measurement
Paw volume can be measured using a plethysmometer. The displacement of water by the submerged paw provides a quantitative measure of edema. Measurements should be taken at regular intervals (e.g., every 2-3 days) starting from day 10 post-induction.
III. Quantitative Data Summary
The following tables provide representative data for disease progression and key biochemical markers in CIA and AIA rat models. Note that these values can vary depending on the specific rat strain, vendor, and experimental conditions.
Table 1: Typical Progression of Clinical Signs in Arthritis Models
| Parameter | Collagen-Induced Arthritis (CIA) | Adjuvant-Induced Arthritis (AIA) |
| Onset of Arthritis | 11-14 days post-primary immunization | 10-14 days post-induction |
| Peak Severity | 21-28 days post-primary immunization | 18-25 days post-induction |
| Mean Max. Arthritis Score | 10-12 (out of 16) | 12-14 (out of 16) |
| Mean Max. Paw Volume Increase | 1.5 - 2.0 mL | 2.0 - 2.5 mL |
Table 2: Representative Biochemical Markers in Serum of Arthritic Rats
| Marker | Control (Healthy) | CIA Model | AIA Model |
| TNF-α (pg/mL) | < 20 | 150 - 300 | 200 - 400 |
| IL-6 (pg/mL) | < 15 | 100 - 250 | 150 - 350 |
| IL-1β (pg/mL) | < 10 | 50 - 150 | 75 - 200 |
| Anti-Collagen II Antibodies (OD) | < 0.1 | > 1.5 | Not applicable |
IV. Protocols for GSTM Analysis
Analysis of GSTM can be performed on various tissues, including synovial tissue, liver, and serum, to assess both local and systemic changes.
A. Tissue Collection and Homogenization
-
At the desired time point, euthanize rats according to approved institutional protocols.
-
Dissect the synovial tissue from the knee and ankle joints.
-
Collect liver tissue and whole blood (for serum).
-
Snap-freeze tissues in liquid nitrogen and store at -80°C until use.
-
For homogenization, thaw tissues on ice and homogenize in a suitable buffer (e.g., RIPA buffer for Western blot, or a phosphate (B84403) buffer for activity assays) containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
B. GSTM Activity Assay
This spectrophotometric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), a general substrate for many GSTs.
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), reduced glutathione (GSH), and CDNB.
-
Initiation: Add a known amount of tissue homogenate (supernatant) to the reaction mixture.
-
Measurement: Monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of increase is proportional to the GST activity.
-
Calculation: Calculate the specific activity as nmol of CDNB-GSH conjugate formed per minute per mg of protein, using the molar extinction coefficient of the conjugate.
C. GSTM Expression Analysis
1. Western Blot:
-
Separate proteins from the tissue homogenates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for rat GSTM.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
2. ELISA:
-
Use a commercially available ELISA kit for rat GSTM to quantify its concentration in serum or tissue homogenates.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves incubating the sample in a pre-coated plate, adding a detection antibody, and then a substrate for color development.
-
Measure the absorbance at the appropriate wavelength and calculate the GSTM concentration based on a standard curve.
V. Signaling Pathways and Experimental Workflow
A. Nrf2-Keap1-ARE Signaling Pathway
Oxidative stress, a key feature of arthritis, activates the Nrf2-Keap1 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes, including GSTM. Under basal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and proteasomal degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including GSTM, to initiate their transcription.
References
Application Notes: In Vitro Angiogenesis Assays Using Gold Sodium Thiomalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions, most notably in tumor growth and metastasis. The ability to modulate angiogenesis is a key area of research in drug development. Gold sodium thiomalate (GST), a gold-containing compound historically used in the treatment of rheumatoid arthritis, has demonstrated potential as an inhibitor of angiogenesis.[1] These application notes provide detailed protocols for assessing the anti-angiogenic properties of GST in vitro, focusing on key steps of the angiogenic cascade: endothelial cell proliferation, migration, and tube formation.
Mechanism of Action
While the precise anti-angiogenic mechanism of this compound is not fully elucidated, evidence suggests it exerts its effects through the inhibition of key cellular processes in endothelial cells. GST has been shown to suppress the proliferation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner.[2] The anti-inflammatory properties of GST may also contribute to its anti-angiogenic effects. For instance, GST can inhibit the expression of adhesion molecules on endothelial cells, which are crucial for the interaction with other cell types during angiogenesis.[3][4]
Studies on other gold compounds, such as gold nanoparticles, suggest a potential mechanism involving the inhibition of vascular endothelial growth factor (VEGF) signaling, a critical pathway in angiogenesis. This inhibition may occur at the level of the VEGF receptor 2 (VEGFR-2) and downstream signaling molecules like Src and Akt.[5] Although direct evidence for GST is still emerging, it is hypothesized that GST may interfere with these key signaling pathways to exert its anti-angiogenic effects.
Key Applications
-
Screening: Rapidly screen this compound and its derivatives for anti-angiogenic activity.
-
Mechanism of Action Studies: Investigate the cellular and molecular mechanisms by which this compound inhibits angiogenesis.
-
Drug Development: Evaluate the potential of this compound as a lead compound for the development of novel anti-cancer or anti-inflammatory therapies targeting angiogenesis.
Data Presentation
The following tables summarize the expected quantitative data from the described in vitro angiogenesis assays.
Table 1: Effect of this compound on Endothelial Cell Proliferation
| Concentration of GST | Cell Type | Assay Duration | Inhibition of Proliferation (%) | IC50 | Reference |
| 1 µg/mL | HUVEC | - | Inhibition observed | Not reported | [2] |
| 100 µM | Human Synovial Cells | 4 days | 50% | 100 µM | [6] |
Note: Data from synovial cells is included as a relevant indicator of anti-proliferative effects, though endothelial cell-specific IC50 values should be determined experimentally.
Table 2: Effect of this compound on Endothelial Cell Tube Formation
| Concentration of GST (µg/mL) | Cell Type | Assay Duration (hours) | Inhibition of Total Tube Length (%) | Notes |
| To be determined | HUVEC | 4-18 | To be determined | Optimal concentrations need to be determined empirically. A starting range of 1-100 µg/mL is recommended based on proliferation data. |
| To be determined | HUVEC | 4-18 | To be determined | |
| To be determined | HUVEC | 4-18 | To be determined |
Table 3: Effect of this compound on Endothelial Cell Migration
| Concentration of GST (µg/mL) | Cell Type | Assay Duration (hours) | Inhibition of Wound Closure (%) | Notes |
| To be determined | HUVEC | 12-24 | To be determined | Optimal concentrations need to be determined empirically. A starting range of 1-100 µg/mL is recommended based on proliferation data. |
| To be determined | HUVEC | 12-24 | To be determined | |
| To be determined | HUVEC | 12-24 | To be determined |
Experimental Protocols
Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the effect of this compound on the proliferation of endothelial cells by quantifying the incorporation of [³H]-thymidine into newly synthesized DNA.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound (GST)
-
[³H]-Thymidine
-
Trypsin-EDTA
-
96-well tissue culture plates
-
Scintillation counter
Protocol:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well in EGM supplemented with 10% FBS. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of GST in EGM with a reduced serum concentration (e.g., 2% FBS). Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of GST. Include a vehicle control (medium without GST). A recommended starting concentration range is 1-100 µg/mL.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
[³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100 µL of 0.25% Trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells.
-
Quantification: Harvest the cells onto glass fiber filters using a cell harvester. Wash the filters with distilled water and ethanol. Allow the filters to dry completely. Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the data as counts per minute (CPM) and calculate the percentage of inhibition of proliferation for each GST concentration relative to the vehicle control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
HUVECs
-
EGM
-
FBS
-
This compound (GST)
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well tissue culture plates (pre-chilled)
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the cold matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[4][6]
-
Cell Preparation: Harvest HUVECs and resuspend them in EGM with reduced serum (e.g., 2% FBS) at a concentration of 2 x 10⁵ cells/mL.
-
Treatment: Prepare different concentrations of GST in the cell suspension. A recommended starting range is 1-100 µg/mL.
-
Seeding: Gently add 100 µL of the cell suspension (containing 2 x 10⁴ cells) with or without GST to each matrix-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Monitor tube formation periodically under a light microscope.[4]
-
Visualization: For quantitative analysis, the tubes can be visualized by staining the cells with Calcein AM. Remove the medium and gently wash the cells with PBS. Add Calcein AM solution (2 µg/mL in PBS) and incubate for 30 minutes at 37°C.
-
Imaging and Quantification: Capture images of the tube network using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Data Analysis: Calculate the percentage of inhibition of each parameter for each GST concentration relative to the vehicle control.
Endothelial Cell Migration Assay (Scratch Assay)
This assay evaluates the effect of this compound on the directional migration of endothelial cells, which is essential for the formation of new blood vessels.
Materials:
-
HUVECs
-
EGM
-
FBS
-
This compound (GST)
-
Mitomycin C (optional, to inhibit proliferation)
-
24-well tissue culture plates
-
P200 pipette tip or a scratcher
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs into 24-well plates and grow them to form a confluent monolayer.
-
Inhibition of Proliferation (Optional): To ensure that the closure of the scratch is due to migration and not proliferation, you can pre-treat the cells with Mitomycin C (10 µg/mL) for 2 hours before making the scratch.
-
Creating the Scratch: Using a sterile P200 pipette tip, create a straight "scratch" or cell-free area through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Add fresh EGM with reduced serum containing different concentrations of GST to the wells. Include a vehicle control. A recommended starting concentration range is 1-100 µg/mL.
-
Imaging: Immediately after adding the treatment, capture an image of the scratch in each well using an inverted microscope at 4x or 10x magnification. This will be the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same scratch area at regular intervals (e.g., every 4-8 hours) for up to 24 hours or until the scratch in the control well is nearly closed.
-
Quantification: Measure the width of the scratch at multiple points for each image. Calculate the average width for each time point and treatment condition.
-
Data Analysis: Determine the percentage of wound closure at each time point for all conditions. Calculate the percentage of inhibition of migration for each GST concentration relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for the anti-angiogenic effect of this compound.
Experimental Workflow: Tube Formation Assay
Caption: Experimental workflow for the in vitro tube formation assay.
Experimental Workflow: Cell Migration (Scratch) Assay
Caption: Experimental workflow for the in vitro cell migration scratch assay.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound and its thiomalate component on the in vitro expression of endothelial cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound and its thiomalate component on the in vitro expression of endothelial cell adhesion molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold Nanoparticles Inhibit VEGF165-Induced Migration and Tube Formation of Endothelial Cells via the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanism of action of this compound in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Angiogenesis Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Gold Sodium Thiomalate in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold sodium thiomalate (GST), a gold(I) compound, has been a cornerstone in the treatment of rheumatoid arthritis for many years.[1] Its therapeutic effects are attributed to its immunomodulatory and anti-inflammatory properties.[2] Beyond its use in rheumatology, GST has garnered interest for its potential as an anticancer agent, demonstrating cytotoxic effects in various cancer cell lines.[1][3] This document provides detailed application notes on the cytotoxicity of GST across different cell lines and comprehensive protocols for key cytotoxicity assays.
The cytotoxic mechanisms of GST are multifaceted, involving the inhibition of cell proliferation and protein synthesis.[4] Studies have shown that GST can induce dose-dependent changes in cellular processes, leading to cell death.[4] The accumulation of gold within the cells appears to be correlated with the observed cytotoxic effects.[4] Furthermore, GST has been shown to inhibit the activity of protein kinase C (PKC), a key enzyme in T cell activation, suggesting a mechanism for its immunomodulatory effects that could also contribute to its cytotoxicity.[2]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the cytotoxic effects of this compound on various cell lines as reported in different studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as incubation times and assay methods.
| Cell Line | Cell Type | Assay | Concentration/IC50 | Incubation Time | Study Highlights |
| Human Synovial Cells | Rheumatoid Arthritis | [3H]thymidine incorporation | 100 µM (50% inhibition) | 4 days | GST exposure results in dose-dependent changes in cell proliferation and protein synthesis.[4] |
| Human Epithelial (HE) Cells | Parent cell line | Cell Cycle Analysis | - | 9 days | Treatment with sodium aurothiomalate (B1210753) led to accumulation in the G2-phase of the cell cycle and a tendency towards polyploidy, indicating inhibition of mitosis.[5] |
| THP-1 | Human Monocytic Cell Line | MTT Assay | Resistance induced at 25 µg/ml | 6 months | GST-resistant cells showed higher expression of metallothionein, suggesting a mechanism of resistance.[6] |
| Jurkat Cells | Human T lymphocyte | Proliferation Assay | Pharmacologically relevant concentrations | - | GST inhibited T cell proliferation and interleukin 2 production.[2] |
| Human Monocytes | Primary Cells | Functional Assays | - | - | GST inhibited the differentiation and function of monocytes.[7] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[8][9]
Materials:
-
This compound (GST)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Cell culture medium (e.g., DMEM with 10% FBS)[10]
-
Dimethyl sulfoxide (B87167) (DMSO)[11]
-
96-well plates
-
Microplate reader[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the GST solutions at different concentrations. Include a vehicle control (medium without GST).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 15 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[11]
-
Data Analysis: The percentage of cell viability can be calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[12][13][14]
Materials:
-
This compound (GST)
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mix, substrate, and stop solution)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of GST as described in the MTT assay protocol. Include the following controls:
-
Spontaneous LDH release: Cells in medium without GST.
-
Maximum LDH release: Cells treated with a lysis solution (e.g., Triton X-100) provided in the kit.[12]
-
Medium background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully transfer the supernatant (cell-free medium) to a new 96-well plate.[12]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant and incubate at room temperature for the time specified in the kit's instructions (typically 30-60 minutes), protected from light.[13]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[14]
-
Data Analysis: The percentage of cytotoxicity can be calculated using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for MTT and LDH cytotoxicity assays.
Putative Signaling Pathway for GST-Induced Cytotoxicity
Caption: Putative signaling pathway of GST cytotoxicity.
References
- 1. Next Generation Gold Drugs and Probes: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory effects of therapeutic gold compounds. This compound inhibits the activity of T cell protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A mechanism of action of this compound in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ploidity and cell cycle progression during treatment with gold chloride, auranofin and sodium aurothiomalate. Studies on a human epithelial cell line and its sub-strains made resistant to the antiproliferative effects of these gold compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of drug resistance to this compound in a monocyte cell line, THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on functional correlates of human monocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay [protocols.io]
- 11. MTT (Assay protocol [protocols.io]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Measuring Gold Sodium Thiomalate (GST) Concentration in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of gold sodium thiomalate (GST) in various biological matrices. The protocols focus on the determination of the total gold content as a surrogate for GST concentration, utilizing common analytical techniques.
Introduction
This compound is a gold-containing compound that has been used in the treatment of rheumatoid arthritis. Monitoring its concentration in biological samples such as blood, serum, urine, and tissues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines validated protocols for measuring gold concentrations using Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and a High-Performance Liquid Chromatography with Visible Detection (HPLC-Vis) method.
Analytical Methods Overview
The choice of analytical method depends on the required sensitivity, sample throughput, and available instrumentation.
-
Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) offers excellent sensitivity and is suitable for laboratories without access to ICP-MS.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and element-specific technique capable of ultra-trace level detection, making it ideal for samples with low gold concentrations.[1]
-
High-Performance Liquid Chromatography with Visible Detection (HPLC-Vis) provides an alternative approach, particularly for quantifying gold derived from nanoparticles, and can be adapted for total gold measurement after appropriate sample preparation.[2][3]
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical methods for the determination of gold in biological samples.
Table 1: Performance of Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) for Gold Analysis in Biological Tissues
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.43 µg/L (in solution) | [4] |
| Limit of Quantification (LOQ) | 1.29 µg/L (in solution); 12.9 µg/kg (in solid tissue) | [4] |
| Repeatability (RSDr) | 4.15% | [4] |
| Intermediate Precision (RSDR) | 8.07% | [4] |
| Recovery | 87.1 - 102.7% | [4] |
Table 2: Performance of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Gold Analysis in Biological Fluids
| Parameter | Value | Sample Matrix | Reference |
| Sensitivity | ppt-level detection | General | [1] |
| Accuracy (Recovery) | 80 - 130% | Serum & Whole Blood | [5] |
| Repeatability (Cv%) | < 15% | Serum & Whole Blood | [5] |
| Linearity (R²) | ≥ 0.922 | Serum & Whole Blood | [5] |
Table 3: Performance of HPLC-Visible Method for Gold Analysis
| Parameter | Value | Sample Matrix | Reference |
| Limit of Detection (LOD) | 0.1 µM of Au³⁺ | Buffer | [2] |
| Recovery | Matrix-dependent | Tissues & Fluids | [2] |
| Linearity | Validated for various matrices | Tissues & Fluids | [2] |
Experimental Protocols
Protocol 1: Determination of Gold by Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)
This protocol is based on a validated method for the determination of gold in biological tissues.[4][6][7]
1. Sample Preparation (Microwave-Assisted Acid Digestion)
-
Weigh approximately 200 mg of the biological tissue sample into a microwave digestion vessel.
-
Add a mixture of nitric acid (HNO₃) and hydrochloric acid (HCl) in a 1:6 (v/v) ratio.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
Allow the vessels to cool to room temperature.
-
Carefully open the vessels and transfer the digested sample solution to a volumetric flask.
-
Dilute to a final volume with deionized water.
2. GFAAS Instrumentation and Conditions
-
Instrument: Graphite Furnace Atomic Absorption Spectrometer
-
Wavelength: 242.8 nm
-
Slit Width: 0.7 nm
-
Lamp Current: 75% of maximum
-
Matrix Modifier: A solution containing palladium and magnesium nitrate (B79036) is recommended.[4]
-
Injection Volume: 20 µL sample and 5 µL matrix modifier.[4]
-
Graphite Furnace Program:
-
Drying: 110°C (ramp 10s, hold 20s)
-
Pyrolysis: 1000°C (ramp 10s, hold 20s) - This step helps to remove the organic matrix.
-
Atomization: 2250°C (ramp 0s, hold 5s)
-
Cleanout: 2500°C (ramp 1s, hold 3s)
-
3. Calibration and Quantification
-
Prepare a series of gold standard solutions (e.g., 0.5, 1, 2, 5, 10 µg/L) from a certified gold standard stock solution. The standards should be matrix-matched by preparing them in a solution with a similar acid concentration as the digested samples.
-
Analyze the standards and samples using the GFAAS.
-
Construct a calibration curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of gold in the samples from the calibration curve.
Protocol 2: Determination of Gold by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This protocol is based on established methods for trace element analysis in biological matrices.[5][8]
1. Sample Preparation (Acid Digestion)
-
Pipette an initial volume of 0.1 mL of the biological fluid (serum, blood, or urine) into a digestion tube.
-
Add 1 mL of nitric acid (HNO₃) and 3 mL of hydrochloric acid (HCl) (aqua regia).
-
Digest the samples for approximately 4-6 hours in a hot block at near-boiling temperatures until the solution appears clear.
-
Alternatively, for faster digestion, use a microwave digestion system with the following program: 5 min at 250 W, 5 min at 400 W, 5 min at 650 W, and 5 min at 250 W.[8]
-
After cooling, bring the samples up to a final volume (e.g., 50 mL) with deionized water.
2. ICP-MS Instrumentation and Conditions
-
Instrument: Inductively Coupled Plasma Mass Spectrometer
-
Monitored Isotope: ¹⁹⁷Au
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.9 L/min
-
Nebulizer Gas Flow: ~1 L/min
-
Collision/Reaction Cell: Use helium or hydrogen to minimize polyatomic interferences if necessary.
3. Calibration and Quantification
-
Prepare a series of multi-element or single-element gold calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/L) from a certified stock solution. Standards should be prepared in the same acid matrix as the digested samples.
-
Include an internal standard (e.g., ¹⁹³Ir or ²⁰⁹Bi) to correct for matrix effects and instrument drift.
-
Analyze a blank, calibration standards, and samples.
-
Perform quality control checks by analyzing a low-level check solution, an initial calibration verification standard, and a continuing calibration verification standard.[8]
-
The instrument software will generate a calibration curve and calculate the gold concentrations in the samples.
Protocol 3: Determination of Gold by HPLC-Visible Method
This protocol is adapted from a method developed for quantifying gold from nanoparticles in biological samples.[2][3]
1. Sample Preparation
-
Carbonization: Place the biological sample (e.g., 250 mg of tissue or 100 µL of plasma) in a crucible and heat in a muffle furnace at 900°C for a specified time to carbonize the organic matter.
-
Oxidation: After cooling, add an oxidizing agent (e.g., dibroma) under acidic conditions to the residue to oxidize the gold to tetrachloroaurate (B171879) ions (AuCl₄⁻).
-
Ion-Pair Formation: Add rhodamine B solution to form an ion pair with the tetrachloroaurate ions.
-
Extraction: Perform a liquid-liquid extraction of the ion pair into an organic solvent such as diisopropylether.
-
Reconstitution: Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a visible detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile (B52724) and water with a suitable buffer.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The wavelength of maximum absorbance for the rhodamine B-gold ion pair (typically around 560 nm).
-
Injection Volume: 20 µL
3. Calibration and Quantification
-
Prepare gold standards and process them through the same sample preparation procedure (carbonization, oxidation, ion-pair formation, and extraction).
-
Inject the processed standards and samples into the HPLC system.
-
Create a calibration curve by plotting the peak area of the rhodamine B-gold complex against the concentration of the gold standards.
-
Quantify the gold concentration in the samples based on the calibration curve.
Visualizations
Caption: Workflow for Gold Analysis by GFAAS.
Caption: Workflow for Gold Analysis by ICP-MS.
Caption: Workflow for Gold Analysis by HPLC-Vis.
References
- 1. Gold Nanoparticle Characterization by ICP-MS - CD Bioparticles [cd-bioparticles.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Analytical Performance and Validation of a Reliable Method Based on Graphite Furnace Atomic Absorption Spectrometry for the Determination of Gold Nanoparticles in Biological Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICP-MS trace element analysis in serum and whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nanopartz.com [nanopartz.com]
Application Notes and Protocols for the Analytical Characterization of Gold Sodium Thiomalate
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the analytical techniques for the characterization of Gold Sodium Thiomalate, a disease-modifying antirheumatic drug (DMARD). The following sections outline key analytical methods, their underlying principles, and detailed experimental protocols.
Identification and Physicochemical Properties
A fundamental step in the characterization of this compound involves confirming its identity and evaluating its basic physicochemical properties. These tests are crucial for ensuring the quality and consistency of the drug substance.
Identification Tests
A series of qualitative tests can be employed to confirm the presence of gold, sodium, and the thiomalate moiety.
Protocol 1: Precipitation Reactions
-
Principle: This protocol relies on the formation of characteristic precipitates upon reaction with specific reagents.
-
Procedure:
-
Prepare a 1 in 10 solution of this compound in water.
-
Test A (for Thiomalate): To 2 mL of the solution, add 1 mL of a 1 in 10 calcium nitrate (B79036) solution. A white precipitate should form, which dissolves upon the addition of 2 N nitric acid and reappears with the addition of ammonium (B1175870) acetate (B1210297) solution.
-
Test B (for Gold): To 2 mL of the solution, add 4 mL of silver nitrate solution. A yellowish precipitate will form, which should completely dissolve in an excess of 6 N ammonium hydroxide (B78521).
-
Test C (for Gold, Sodium, and Sulfate): To 2 mL of the solution, add 1 mL of 6 N ammonium hydroxide and 1 mL of 30 percent hydrogen peroxide. Evaporate the mixture in a porcelain dish and ignite the residue. Add 20 mL of water to the ignited residue and filter. Particles of gold will remain on the filter. The filtrate will test positive for sodium and sulfate (B86663) ions.[1]
-
pH Determination
Protocol 2: pH Measurement
-
Principle: The pH of an aqueous solution of this compound is a critical quality attribute.
-
Procedure: Prepare a 1 in 10 solution of this compound in water and measure the pH using a calibrated pH meter.[1]
Loss on Drying
Protocol 3: Determination of Water Content
-
Principle: This gravimetric method determines the amount of volatile matter (primarily water) in the sample.
-
Procedure: Accurately weigh a sample of this compound and dry it at 60°C under a pressure not exceeding 5 mm of mercury for 2 hours. The loss in weight is calculated as a percentage.[1]
Quantitative Data Summary: Physicochemical Properties
| Parameter | Acceptance Criteria | Reference |
| pH (1 in 10 solution) | 5.8 - 6.5 | [1] |
| Loss on Drying | Not more than 8.0% | [1] |
Assay for Gold Content
Determining the precise gold content is paramount for the dosage and efficacy of the drug.
Gravimetric Method (USP)
Protocol 4: Gold Content by Ignition
-
Principle: The organic portion of the molecule is destroyed by acid digestion and heat, leaving a residue of pure gold which is then weighed.
-
Procedure:
-
Accurately weigh about 600 mg of this compound, dissolve it in 25 mL of water in a volumetric flask, and mix.
-
Filter the solution through a 0.5-µm filter.
-
Pipet 20.0 mL of the filtrate into a 300-mL Kjeldahl flask.
-
Add 20 mL of nitric acid and mix.
-
Slowly add 15 mL of sulfuric acid with mixing.
-
Heat gently over a low flame, then increase the heat until fumes of sulfur trioxide are evolved.
-
Cool the flask to room temperature, slowly add 30 mL of water and 20 mL of hydrogen peroxide solution, and again heat to fumes of sulfur trioxide.
-
Cool and dilute with 30 mL of water.
-
Filter the mixture through a tared and ignited filtering crucible.
-
Wash the residue with water, dry the crucible and contents, and ignite at 650 ± 50°C to a constant weight.
-
The weight of the residue multiplied by 1.25 represents the weight of gold in the initial sample.[1]
-
Atomic Absorption Spectroscopy
Protocol 5: Gold Content by AAS
-
Principle: Atomic Absorption Spectroscopy (AAS) is a sensitive technique for quantifying the concentration of metals. The sample is atomized, and the absorption of light by the ground-state gold atoms is measured at a characteristic wavelength.
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known gold concentrations.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent and dilute to a known volume.
-
Analysis: Aspirate the standards and the sample solution into the AAS instrument and measure the absorbance at the gold resonance line (typically 242.8 nm).
-
Quantification: Construct a calibration curve from the standards and determine the gold concentration in the sample.[2][3]
-
Quantitative Data Summary: Gold Content
| Parameter | Acceptance Criteria | Reference |
| Gold (Au) Content | 44.8% - 49.6% | [1] |
| Gold (Au) Content (dry, alcohol- and glycerin-free basis) | 49.0% - 52.5% | [1] |
Chromatographic Analysis
Chromatography is employed to separate and quantify impurities or other components in the drug substance.
Gas Chromatography for Limit of Alcohol
Protocol 6: GC-FID for Alcohol Content
-
Principle: Gas chromatography with flame ionization detection (GC-FID) is used to separate and quantify volatile organic compounds like ethanol.
-
Procedure:
-
Standard Solution: Prepare a standard solution of dehydrated alcohol in water with a concentration of about 0.025 mg/mL.
-
Test Solution: Accurately weigh about 50 mg of this compound and dissolve it in 10 mL of water in a volumetric flask.
-
Chromatographic System:
-
Column: 0.53-mm × 30-m fused-silica capillary column coated with a 3.0-µm film of G43 phase.
-
Carrier Gas: Helium at a flow rate of about 2 mL/min.
-
Temperatures:
-
Injection Port: 150°C
-
Detector: 150°C
-
Oven: 40°C for 8.5 minutes, then ramped at 30°C/min to 240°C.
-
-
-
Injection: Inject the standard and test solutions into the chromatograph.
-
Analysis: Record the peak responses for alcohol. The relative standard deviation for replicate injections of the standard solution should not be more than 4.6%.
-
Calculation: Calculate the percentage of alcohol in the this compound sample.[1]
-
Quantitative Data Summary: Impurities
| Parameter | Acceptance Criteria | Reference |
| Limit of Alcohol | Not more than 4.0% | [1] |
Spectroscopic and Structural Characterization
Spectroscopic techniques provide valuable information about the chemical structure and properties of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Application: UV-Vis spectroscopy can be used to monitor changes in the chemical structure of this compound upon dissolution. Studies have shown that the dissolution of solid this compound is associated with the disappearance of absorption peaks at 335 nm and a shoulder at 370 nm.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Application: NMR spectroscopy is a powerful tool for elucidating the molecular structure and studying the interactions of this compound with other molecules. For instance, 13C NMR has been used to study the interaction of gold(I) thiomalate with 2-thiouracil.[5][6]
X-ray Crystallography
-
Application: The solid-state structure of this compound (Myochrysine) has been determined by X-ray crystallography, revealing a double-helical geometry.[7] This technique provides definitive information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.
Microscopic Analysis
Microscopic techniques are useful for examining the morphology and elemental composition of this compound, particularly in its particulate forms.
Electron Microscopy and Energy Dispersive Spectroscopy (EDS)
-
Application: Transmission Electron Microscopy (TEM) coupled with EDS has been used to study the physical and biological properties of this compound upon dissolution. These studies have observed the formation and evolution of gold-containing particles.[4]
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow: Quality Control of this compound
Caption: Quality Control Workflow for this compound.
Signaling Pathway: Inhibition of PKCι by this compound
Caption: Inhibition of PKCι Signaling by this compound.[8]
References
- 1. uspbpep.com [uspbpep.com]
- 2. The determination of gold in sodium aurothiomalate injection BP by atomic absorption spectroscopy. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. This compound [drugfuture.com]
- 4. Variation in physical and biological properties of solid this compound on dissolution: an electron microscopic and energy dispersive spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in the characterization of gold drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C4H3AuNa2O4S | CID 22318 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gold Sodium Thiomalate for Studying NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of gene expression involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases like rheumatoid arthritis, and cancer. Consequently, the NF-κB pathway is a key target for therapeutic intervention and pharmacological research.
Gold Sodium Thiomalate (GST), a gold-based compound historically used in the treatment of rheumatoid arthritis, has emerged as a valuable tool for studying the intricacies of NF-κB signaling. Its inhibitory properties allow researchers to dissect the pathway's mechanisms and evaluate the effects of its modulation. This document provides detailed information on the mechanism of action of GST, quantitative data on its effects, and comprehensive protocols for its application in key experimental assays.
Mechanism of Action
This compound exerts its inhibitory effect on the canonical NF-κB signaling pathway primarily by targeting the IκB Kinase (IKK) complex, specifically the IKKβ subunit. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals such as Tumor Necrosis Factor-alpha (TNF-α), the IKK complex becomes activated and phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate target gene transcription.
Antirheumatic gold compounds inhibit NF-κB activation by blocking the activity of IκB kinase (IKK).[1] The mechanism involves the modification of a critical cysteine residue (Cys-179) within the activation loop of the IKKβ subunit.[1] This modification prevents the proper conformational changes required for kinase activity, even when the upstream activating kinases have been engaged. By inhibiting IKKβ, GST prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its downstream signaling functions. While some gold compounds have been reported to suppress the DNA binding of NF-κB directly, the primary mechanism for GST is considered to be at the level of IKK inhibition.[2] Additionally, GST has been shown to inhibit Protein Kinase C (PKC) in a dose-dependent manner, which can also impact upstream signaling events leading to NF-κB activation.[3][4]
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound (GST).
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of this compound (GST) observed in various in vitro studies. These values can serve as a starting point for experimental design.
| Cell/System Type | Parameter Measured | Effective Concentration | Observed Effect |
| Human Synovial Cells | [3H]thymidine incorporation | 100 µM | 50% inhibition after 4 days of exposure. |
| Human B Cells | IgM Production | 0.1 µg/mL (0.25 µM) | Almost complete suppression. |
| Human T Cells (Jurkat) | Protein Kinase C (PKC) activity | Dose-dependent | Inhibition of partially purified PKC. |
| Human Serum | Complement C3 Conversion (Classical) | 320 µM | 50% inhibition.[5] |
Experimental Protocols
Here we provide detailed protocols for three key assays used to study the effects of this compound on the NF-κB signaling pathway.
Western Blot for IκBα Degradation
This protocol allows for the visualization of GST's ability to prevent the degradation of IκBα following stimulation with TNF-α.
References
- 1. Gold compound auranofin inhibits IkappaB kinase (IKK) by modifying Cys-179 of IKKbeta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Immunomodulatory effects of therapeutic gold compounds. This compound inhibits the activity of T cell protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory effects of therapeutic gold compounds. This compound inhibits the activity of T cell protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of complement by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gold Sodium Thiomalate Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of gold sodium thiomalate in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its appearance in solid form and in solution?
This compound is a gold(I) compound with thiomalic acid. It is a pale yellow, hygroscopic powder.[1][2] When dissolved in water, it typically forms a colorless to pale yellow solution.[3] The pH of a 1-in-10 solution (100 mg/mL) is between 5.8 and 6.5.[1]
Q2: What are the recommended storage conditions for this compound solutions?
This compound is light-sensitive and should be stored in tight, light-resistant containers.[1] It is advisable to store solutions protected from light to minimize photodegradation. The solid form should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.
Q3: My this compound solution has turned yellow. What does this mean?
The appearance of a yellow color in a freshly prepared solution can be an indication of degradation. The yellow color can develop during sterilization processes like autoclaving, suggesting thermal degradation.[3] Commercially available injectable forms are pale yellow; however, a darkening of the solution is a sign of instability, and the solution should not be used.[2]
Q4: What factors can cause the degradation of this compound in solution?
The stability of this compound in solution is primarily affected by three main factors:
-
Light: As a photosensitive compound, exposure to light, particularly UV light, can induce degradation.[2]
-
Temperature: Elevated temperatures can lead to thermal decomposition. This is evidenced by the color change observed during heat-based sterilization methods.[3]
-
pH: The stability of the gold(I)-thiolate bond is pH-dependent. While the optimal pH range for stability is not extensively documented in the literature, extremes in pH are likely to promote hydrolysis or other degradation reactions. The pH of a standard solution is slightly acidic to neutral (5.8-6.5).[1]
Q5: What are the likely degradation products of this compound?
While specific degradation products are not extensively characterized in the literature, based on the chemistry of gold(I) thiolates, degradation is likely to proceed via pathways involving the Au-S bond. Potential degradation products could include:
-
Elemental Gold (Au(0)): The reduction of Au(I) to elemental gold can result in the formation of colloidal gold nanoparticles. This can lead to a color change in the solution, often appearing as a ruby-red or purple hue, or a darkening of the solution.
-
Gold(III) species: Oxidation of Au(I) to Au(III) is a possible degradation pathway.
-
Thiomalate Disulfide: Oxidation of the thiomalate ligand could lead to the formation of a disulfide dimer.
-
Unidentified yellow products: These have been noted to form during autoclaving.[4]
Troubleshooting Guide
Issue 1: The this compound solution has changed color (darkened, turned purple/red).
-
Question: Why has my this compound solution changed color after preparation or upon storage?
-
Answer: A color change, particularly a darkening or the appearance of a purple or red tint, is a strong indicator of the formation of colloidal gold nanoparticles. This suggests that the Au(I) in the this compound has been reduced to elemental Au(0). This can be triggered by exposure to light, elevated temperatures, or the presence of reducing impurities. The solution should be discarded as its chemical composition has changed.
Issue 2: A precipitate has formed in the this compound solution.
-
Question: What is the cause of the precipitate in my this compound solution?
-
Answer: Precipitation can occur for several reasons:
-
Degradation: The formation of insoluble degradation products, such as larger aggregates of gold nanoparticles or insoluble gold salts, can lead to precipitation.
-
Solubility Issues: If the concentration of this compound is too high or if it is dissolved in a solvent in which it has low solubility, precipitation can occur. This compound is very soluble in water but practically insoluble in alcohol and ether.
-
pH Changes: A significant shift in the pH of the solution can alter the solubility of the gold complex or its degradation products, leading to precipitation.
-
Incompatibilities: The presence of incompatible substances, such as certain salts or oxidizing agents, could lead to the formation of an insoluble precipitate.
-
Issue 3: I am observing inconsistent results in my experiments using this compound solutions.
-
Question: Why am I getting variable results in my experiments?
-
Answer: Inconsistent results can often be traced back to the instability of the this compound solution. It is crucial to:
-
Prepare fresh solutions: Due to its sensitivity to light and temperature, it is best practice to prepare solutions fresh for each experiment.
-
Standardize solution preparation: Ensure a consistent protocol for solution preparation, including the source and quality of the water, the dissolution time, and storage conditions before use.
-
Protect from light: Always work with the solution in a manner that minimizes light exposure. Use amber vials or cover glassware with aluminum foil.
-
Control the temperature: Avoid heating the solution unless it is part of the experimental protocol. Store stock solutions at a consistent, cool temperature.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Pale yellow, hygroscopic powder | [1][2] |
| Solution Appearance | Colorless to pale yellow | [3] |
| pH (1 in 10 solution) | 5.8 - 6.5 | [1] |
| Solubility | Very soluble in water; practically insoluble in alcohol and ether |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
This protocol describes the preparation of a 10 mg/mL aqueous solution.
Materials:
-
This compound powder
-
High-purity, deionized water
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Magnetic stirrer and stir bar (optional)
-
Amber-colored vials for storage
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mL solution of 10 mg/mL, weigh 100 mg.
-
Dissolution: Transfer the weighed powder to a clean volumetric flask. Add a portion of the deionized water (approximately 50-70% of the final volume).
-
Mixing: Gently swirl the flask or use a magnetic stirrer at a low speed to dissolve the powder completely. Avoid vigorous shaking to minimize the introduction of air.
-
Volume Adjustment: Once the solid is fully dissolved, add deionized water to the calibration mark of the volumetric flask.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Immediately transfer the solution to an amber-colored vial to protect it from light. Store at a cool, controlled temperature. It is recommended to use the solution as fresh as possible.
Protocol 2: Forced Degradation Study for Stability-Indicating Method Development
This protocol provides a general framework for conducting forced degradation studies on this compound to develop a stability-indicating analytical method, such as by HPLC.
Objective: To generate potential degradation products and to assess the stability of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period.
-
Withdraw aliquots at various time points and dilute for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound in a quartz cuvette or a clear glass vial to a light source with a controlled output (e.g., a photostability chamber with UV and visible light).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
-
Analyze the samples at various time points.
-
Analysis:
-
The stressed samples should be analyzed by a suitable analytical technique, preferably a stability-indicating HPLC method.
-
The chromatograms of the stressed samples should be compared to that of an unstressed control to identify and quantify the degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Mandatory Visualizations
References
common experimental artifacts with gold sodium thiomalate
Welcome to the technical support center for Gold Sodium Thiomalate (GSTM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of GSTM.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound solutions?
A1: Proper preparation and storage of GSTM solutions are critical for experimental consistency. GSTM is a pale yellow powder that is very soluble in water.[1] Aqueous solutions are colorless to pale yellow.[1]
-
Preparation: Dissolve GSTM in sterile, purified water (e.g., Milli-Q or equivalent) or a suitable buffer at the desired concentration. Gentle vortexing should be sufficient to dissolve the powder.
-
Storage of Powder: The solid powder should be stored in tight, light-resistant containers at 25°C, with excursions permitted between 15°C and 30°C.[2]
-
Storage of Solutions: Aqueous solutions should be protected from light.[3] While the injection form has a long shelf life, for in vitro experiments, it is best practice to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short-term use to minimize degradation. Avoid repeated freeze-thaw cycles. The stability of the solution can be affected by pH and temperature.
Q2: My this compound solution has changed color. Can I still use it?
A2: The color of GSTM solutions can be an indicator of its state. The solid powder is a white to yellowish-white powder.[1] Upon dissolution in sterile water, it typically forms a colorless to pale yellow solution.[1] It has been noted that the marketed form of GSTM is a pale yellow solution, and this color can develop as a result of the sterilization process.[4] One study demonstrated that this color change induced by sterilization did not affect the biological activity of GSTM in inhibiting thrombin and the mixed lymphocyte response.[4] However, if your solution, which was initially pale yellow, darkens significantly or forms a precipitate, it may indicate degradation or contamination, and it is advisable not to use it.
Q3: What are the known stability issues with this compound in experimental conditions?
A3: The dissolution of solid GSTM in water can lead to changes in its physical and biological properties.[5] Initially, dense gold-containing particles can be observed, which then disappear and are replaced by fibrillar particles.[5] This suggests that the polymeric state and structure of GSTM can vary in solution over time.[5] The stability of GSTM solutions can also be influenced by pH. The pH of a 5% aqueous solution is between 5.8 and 6.5.[1][2] Significant deviations from this pH range may affect its stability and activity.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Q: I am observing high variability in my cell-based assay results when using GSTM. What could be the cause?
A: Inconsistent results in cell-based assays with GSTM can stem from several factors:
-
Solution Instability: As mentioned in the FAQs, GSTM solutions can change over time. Ensure you are using freshly prepared solutions or properly stored aliquots for each experiment to minimize variability.
-
Cellular Uptake and Accumulation: Gold can accumulate in cells, and this accumulation is correlated with its inhibitory effects on processes like [3H]thymidine incorporation.[6] The amount of retained gold can lead to persistent effects even after the compound is removed from the culture medium.[6] This can cause variability between experiments if the pre-incubation times or washing steps are not consistent.
-
Interaction with Media Components: GSTM may interact with components in the cell culture medium. For example, the presence of serum proteins can reduce the inhibitory effect of GSTM on lymphocyte activation.[7] Ensure that the serum concentration and other media components are consistent across all experiments.
-
Effect on Phenol (B47542) Red: While direct evidence of GSTM interaction with phenol red is limited, other compounds can interact with this pH indicator, potentially affecting colorimetric readouts or generating reactive oxygen species.[8][9] If you suspect interference, consider using phenol red-free media for your experiments.
Assay Interference
Q: I suspect that this compound is interfering with my colorimetric/fluorescence-based assay. How can I troubleshoot this?
A: GSTM, being a gold-containing compound, has the potential to interfere with certain types of assays.
-
Colorimetric Assays (e.g., MTT, XTT, Bradford, BCA):
-
Problem: The pale yellow color of GSTM solutions could potentially interfere with absorbance readings in colorimetric assays. Additionally, the thiol group in thiomalate could interfere with protein assays like the BCA assay, which is sensitive to reducing agents.
-
Troubleshooting:
-
Run a compound-only control: Prepare wells with the same concentration of GSTM in the assay medium but without cells or the protein of interest. Subtract the absorbance of this control from your experimental values.
-
Use an alternative assay: If interference is suspected with a particular protein assay (e.g., BCA), consider using an alternative method that is less susceptible to interfering substances, such as the Bradford assay. However, be aware that gold compounds may also interact with the Coomassie dye used in the Bradford assay.
-
For cell viability assays: Consider using a non-colorimetric method, such as a trypan blue exclusion assay or a fluorescence-based viability assay, to confirm your results.
-
-
-
Fluorescence-Based Assays:
-
Problem: Gold compounds, particularly gold nanoparticles, are known to be efficient fluorescence quenchers. While GSTM is not a nanoparticle, the gold atoms could potentially quench the fluorescence of certain dyes.
-
Troubleshooting:
-
Run a compound-dye control: In a cell-free system, mix your fluorescent dye with GSTM at the concentrations used in your experiment to see if there is a decrease in fluorescence intensity.
-
Choose a different fluorophore: If quenching is observed, consider using a fluorescent probe with different spectral properties that may be less susceptible to quenching by gold.
-
-
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₃AuNa₂O₄S | |
| Appearance | White to yellowish-white powder | [1] |
| Solubility | Very soluble in water; Practically insoluble in alcohol and ether | [1] |
| pH (5% aqueous solution) | 5.8 - 6.5 | [1][2] |
| Storage Temperature | 15 - 30 °C (powder) | [2] |
Experimental Protocols
Protocol 1: Assessment of GSTM Inhibition of Lymphocyte Proliferation
This protocol is a generalized procedure based on methodologies described in the literature for assessing the effect of GSTM on lymphocyte proliferation.[7]
1. Cell Preparation: a. Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. b. Wash the cells twice with sterile phosphate-buffered saline (PBS). c. Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. d. Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.
2. Assay Setup: a. Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well round-bottom plate. b. Prepare serial dilutions of GSTM in complete RPMI-1640 medium. c. Add 50 µL of the GSTM dilutions to the appropriate wells. For the control wells, add 50 µL of medium without GSTM. d. Add 50 µL of a mitogen solution (e.g., phytohemagglutinin (PHA) at a final concentration of 1-5 µg/mL or concanavalin (B7782731) A (ConA) at a final concentration of 2.5-10 µg/mL) to the stimulated wells. For unstimulated controls, add 50 µL of medium.
3. Incubation and Proliferation Measurement: a. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours. b. 18 hours before the end of the incubation, add 1 µCi of [³H]-thymidine to each well. c. At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester. d. Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.
4. Data Analysis: a. Express the results as counts per minute (CPM). b. Calculate the percentage of inhibition of proliferation for each GSTM concentration compared to the stimulated control.
Protocol 2: In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol is a generalized procedure based on methodologies described for assessing the inhibitory effect of GSTM on PKC activity.[6]
1. PKC Enzyme Preparation: a. Partially purify PKC from a suitable source, such as Jurkat T cells or rat brain, using standard biochemical techniques (e.g., DEAE-cellulose chromatography). b. Determine the protein concentration of the purified PKC fraction.
2. Kinase Reaction: a. Prepare a reaction mixture containing:
- 20 mM Tris-HCl, pH 7.5
- 10 mM MgCl₂
- 0.5 mM CaCl₂
- 10 µg/mL Phosphatidylserine
- 1 µg/mL Phorbol 12-myristate 13-acetate (PMA)
- 100 µM [γ-³²P]ATP (specific activity ~1000 cpm/pmol)
- 50 µg/mL Histone H1 (as a substrate) b. Prepare various concentrations of GSTM in the reaction buffer. c. Initiate the reaction by adding the purified PKC enzyme to the reaction mixture with or without GSTM. d. Incubate the reaction at 30°C for 10 minutes.
3. Measurement of Phosphorylation: a. Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper. b. Wash the papers three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. c. Dry the papers and measure the incorporated radioactivity using a scintillation counter.
4. Data Analysis: a. Calculate the PKC activity as pmol of phosphate (B84403) incorporated into the substrate per minute per mg of protein. b. Determine the concentration of GSTM that causes 50% inhibition (IC₅₀) of PKC activity.
Signaling Pathways and Experimental Workflows
Inhibition of Protein Kinase C (PKC) Signaling by GSTM
Caption: GSTM inhibits the activity of Protein Kinase C (PKC).
Inhibition of NF-κB Signaling Pathway by GSTM
Caption: GSTM can inhibit the NF-κB signaling pathway.
Experimental Workflow for Assessing GSTM Effects
Caption: A generalized experimental workflow for studying GSTM.
References
- 1. This compound [glowm.com]
- 2. uspbpep.com [uspbpep.com]
- 3. This compound | C4H3AuNa2O4S | CID 22318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A mechanism of action of this compound in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. definedbioscience.com [definedbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. UpToDate 2018 [doctorabad.com]
- 8. Lisinopril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
troubleshooting gold sodium thiomalate induced cytotoxicity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gold sodium thiomalate (GST) in cell culture.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with GST, offering potential causes and solutions in a direct question-and-answer format.
Q1: My cytotoxicity results (e.g., IC50 values) with GST are inconsistent between experiments. What could be the cause?
A1: Variability in IC50 values is a common challenge and can stem from several factors:
-
Compound Stability and Preparation: this compound solutions can change over time. The dissolution of solid GSTM in water leads to a loss of its pale yellow color, which is associated with changes in its physical and biological properties.[1] Ensure you are using freshly prepared solutions for each experiment to maintain consistency.
-
Cell Culture Conditions: Minor variations in cell density, passage number, and growth phase can significantly impact cellular response to GST. Standardize these parameters across all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, altering its effective concentration. If you observe variability, consider reducing the serum percentage or using a serum-free medium during the treatment period, if appropriate for your cell line.
-
Individual Biological Variation: There can be considerable individual variation in cellular response to gold compounds, even among healthy subjects.[2][3] This inherent biological variability can contribute to differing results.
Q2: I'm observing a precipitate in my cell culture medium after adding GST. What should I do?
A2: Precipitation of GST in the culture medium can lead to inaccurate dosing and cytotoxicity.
-
Solubility Issues: While GST is water-soluble, high concentrations or interactions with media components can cause it to precipitate.[4] Prepare a concentrated stock solution in sterile, deionized water and perform serial dilutions directly into the pre-warmed culture medium. Avoid preparing large volumes of diluted GST that will be stored for extended periods.
-
Media Components: Certain components in complex media formulations can react with gold compounds. If precipitation persists, consider using a simpler, defined medium for the duration of the GST treatment.
-
Temperature Shifts: Temperature fluctuations can reduce the solubility of media components.[4] Ensure that both the GST stock solution and the culture medium are at 37°C before mixing.
Q3: My MTT assay results show an increase in absorbance at higher concentrations of GST, suggesting increased viability. Why is this happening?
A3: This paradoxical result is a known artifact in MTT and other tetrazolium-based assays.
-
Interference with Assay Chemistry: Gold compounds can chemically reduce the MTT reagent to its formazan (B1609692) product, independent of cellular metabolic activity.[5] This leads to a false-positive signal.
-
Troubleshooting Steps:
-
Run a "No-Cell" Control: Prepare wells with culture medium and various concentrations of GST, but without cells. Add the MTT reagent and solubilization buffer as you would for your experimental wells.[6] Any color change in these wells indicates direct chemical reduction of MTT by GST.
-
Switch to an Alternative Assay: If interference is confirmed, use a cytotoxicity assay with a different mechanism, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or a direct cell counting method like Trypan Blue exclusion.
-
Q4: The cytotoxic effect of GST seems to plateau or even decrease at very high concentrations. Is this expected?
A4: Yes, a bimodal or biphasic effect of gold compounds has been observed. Low concentrations of GST may potentiate certain cellular responses, while higher concentrations are inhibitory.[3] This complex dose-response relationship highlights the importance of performing a full dose-response curve to identify the optimal concentration range for your experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The cytotoxic effects of this compound are multifactorial and involve several mechanisms:
-
Inhibition of Cell Proliferation: GST has been shown to cause dose-dependent changes in cell proliferation.[7] For example, a concentration of 100 µM GST for 4 days can result in a 50% inhibition of [3H]thymidine incorporation in human synovial cells.[7]
-
Induction of Apoptosis: GST can induce programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic process.
-
Inhibition of Enzyme Activity: GST can inhibit the activity of key signaling enzymes like Protein Kinase C (PKC), which is involved in T cell activation and proliferation.[8][9]
-
Oxidative Stress: While not directly stated for GST in the provided results, related gold compounds are known to induce oxidative stress, which can contribute to cytotoxicity.
Q2: Does GST induce apoptosis or necrosis?
A2: The available evidence points towards GST inducing apoptosis. The activation of caspases, such as caspase-3, is a hallmark of apoptosis.[10] However, at very high concentrations, necroptotic cell death may also occur. To distinguish between these cell death modalities, it is recommended to use specific assays such as Annexin V/Propidium Iodide staining, which can differentiate between early apoptotic, late apoptotic, and necrotic cells.
Q3: Can cells develop resistance to GST?
A3: Yes, cells can develop resistance to this compound. One observed mechanism is the increased expression of metallothionein, an intracellular protein that binds heavy metals.[11] In resistant cells, the rate of cytoplasmic GST accumulation has been shown to decrease.[11]
Q4: What is the typical concentration range for inducing cytotoxicity with GST in vitro?
A4: The effective concentration of GST varies significantly depending on the cell line and incubation time. Based on available data, concentrations can range from the low micromolar to several hundred micromolar. For example, in human synovial cells, concentrations above 10 µM decrease protein synthesis, and 100 µM inhibits proliferation by 50% after 4 days.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound across different cell types and experimental conditions.
| Cell Line/Type | Concentration | Incubation Time | Effect | Reference |
| Human Synovial Cells | 100 µM | 4 days | 50% inhibition of [3H]thymidine incorporation | [7] |
| Human Synovial Cells | > 10 µM | 20 days | Dose-dependent decrease in protein synthesis | [7] |
| Human Monocytes | Not specified | Not specified | Inhibition of maturation and differentiation markers | |
| THP-1 (Monocyte cell line) | 25 µg/ml | 6 months | Induction of resistance | [11] |
| Cadmium-sensitive CHO cells | Dose-dependent | Not specified | Inhibition of growth | [12] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include untreated cells as a negative control and a vehicle control if GST is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the "no-cell" control wells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with GST as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (substrate and buffer) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls, after correcting for background absorbance.
Visualizations
Logical Workflow for Troubleshooting Inconsistent GST Results
References
- 1. Biological action of colorless and yellow solutions of this compound on thrombin activity and the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound and auranofin on lipopolysaccharide-induced interleukin-1 production by blood monocytes in vitro: variation in healthy subjects and patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound and auranofin on lipopolysaccharide-induced interleukin-1 production by blood monocytes in vitro: variation in healthy subjects and patients with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A mechanism of action of this compound in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulatory effects of therapeutic gold compounds. This compound inhibits the activity of T cell protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory effects of therapeutic gold compounds. This compound inhibits the activity of T cell protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Growth Inhibition, Caspase-Dependent Apoptosis, and S and G2/M Phase Arrest in Breast Cancer Cells Induced by Fluorine-Incorporated Gold I Compound, Ph3PAu[SC(OMe)=NC6H4F-3] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of drug resistance to this compound in a monocyte cell line, THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound toxicity in cadmium-sensitive and cadmium-resistant Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gold Sodium Thiomalate (GST) Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Gold Sodium Thiomalate (GST) in in vitro experiments.
Troubleshooting Guides
This section addresses common issues encountered during in vitro studies with GST, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Cytotoxicity or Unexpected Cell Death
-
Question: I am observing higher-than-expected cytotoxicity in my cell cultures after treatment with GST. What could be the cause?
-
Answer: Unexpected cytotoxicity can arise from several factors:
-
Concentration: The cytotoxic effects of GST are dose-dependent. High concentrations can lead to irreversible cell damage. For instance, in cultured human synovial cells, concentrations above 10 µM result in only partial recovery of cell proliferation[1].
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to GST. It is crucial to determine the optimal concentration range for your specific cell type through a dose-response experiment.
-
Compound Stability: The dissolution of solid GST in aqueous solutions can lead to the formation of different gold-containing particles over time, which may have varied biological effects[2]. Ensure consistent preparation methods and timing of your experiments.
-
Contamination: Always ensure your cell cultures are free from microbial or chemical contaminants, which can exacerbate cytotoxicity.
-
Issue 2: Lack of Expected Biological Effect
-
Question: I am not observing the expected anti-inflammatory or anti-proliferative effects of GST in my in vitro model. What should I check?
-
Answer: A lack of effect could be due to the following:
-
Suboptimal Concentration: The effective concentration of GST can be narrow. For example, in human synovial cells, concentrations of 10 µM or less show a reversible anti-proliferative effect, while higher concentrations are inhibitory[1]. You may need to perform a thorough dose-response study.
-
Cellular Target: The mechanism of action of GST can be cell-type specific. For instance, its inhibitory effects on monocyte maturation may not be apparent in cell types where this process is not a key feature[3].
-
Experimental Endpoint: Ensure that the chosen experimental endpoint is relevant to the known mechanisms of GST. GST has been shown to affect cytokine production, protein kinase C (PKC) activity, and cell adhesion molecule expression[4][5].
-
Duration of Treatment: The effects of GST can be time-dependent. Some effects, like the decrease in cytosolic PKC activity, occur slowly over time[6].
-
Issue 3: High Variability in Experimental Results
-
Question: I am experiencing significant variability between replicate wells and experiments. How can I improve the consistency of my results?
-
Answer: High variability can be minimized by addressing these points:
-
Compound Preparation: Prepare a fresh stock solution of GST for each experiment, as the properties of the solution can change over time[2]. Ensure complete dissolution.
-
Cell Plating and Confluency: Ensure uniform cell seeding density and that cells are in a consistent growth phase (e.g., logarithmic phase) at the time of treatment. The effects of GST can differ between proliferating and confluent cells[7].
-
Assay Interference: Gold nanoparticles have the potential to interfere with certain colorimetric assays like the MTT assay[8]. It is crucial to include appropriate controls, such as GST in cell-free media, to account for any background absorbance or direct interaction with assay reagents.
-
Batch-to-Batch Variability: If using a commercial source of GST, be aware that there could be variations between batches. It is advisable to test a new batch before proceeding with critical experiments.
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the recommended starting concentration range for in vitro studies?
-
Based on published data, a starting range of 1 µM to 100 µM (approximately 0.39 µg/mL to 39 µg/mL) is a reasonable starting point for most cell types. However, it is imperative to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
-
-
How should I prepare and store this compound solutions?
-
GST is a pale yellow powder that forms a colorless solution in sterile water[9]. It is recommended to prepare fresh solutions for each experiment to avoid potential changes in the physical and biological properties of the dissolved compound[2]. Sterile-filter the solution before adding it to cell cultures.
-
-
Is GST stable in cell culture media?
-
While GST is soluble in aqueous solutions, its stability in complex cell culture media containing proteins and other components can vary. Gold compounds are known to bind to proteins in plasma[10]. It is best practice to add the freshly prepared GST solution to the cell culture medium immediately before treating the cells.
-
Experimental Design
-
What are the key positive and negative controls to include in my experiments?
-
Negative Control: Cells treated with the vehicle (e.g., sterile water or PBS) used to dissolve the GST.
-
Positive Control: A known inducer of the biological effect you are measuring (e.g., LPS to stimulate TNF-α production) to ensure the assay is working correctly.
-
Assay Interference Control: GST in cell-free media to check for any direct interaction with your assay reagents.
-
-
What are some common cell lines used for in vitro studies with GST?
Data Presentation
Table 1: Effective Concentrations of this compound in Various In Vitro Models
| Cell Type | Experimental Model | Concentration | Observed Effect | Reference |
| Human Synovial Cells | Cell Proliferation ([3H]thymidine incorporation) | 100 µM | 50% inhibition | [1] |
| Human Synovial Cells | Cell Proliferation | ≤ 10 µM | Reversible anti-proliferative effect | [1] |
| Human Synovial Cells | Protein Synthesis | > 10 µM | Decrease in collagen and non-collagen protein synthesis | [1] |
| Human Monocytes | Monocyte Differentiation | Not specified | Inhibition of maturation markers | [3] |
| Human T Cells (Jurkat) | Protein Kinase C Activity | Dose-dependent | Inhibition of PKC activity | [6] |
| Human Endothelial Cells | Adhesion Molecule Expression (VCAM-1, E-selectin) | Not specified | Inhibition of cytokine-stimulated expression | [5] |
| Human Dendritic Cells | Differentiation and Function | 20 µM | Decreased expression of CD1a, CD83, MHC, and co-stimulatory molecules | [6] |
Table 2: Effects of this compound on Cytokine Production
| Cell Type | Cytokine | Concentration | Effect | Reference |
| Human PBMCs | IL-10 | Dose-dependent | Increased production | [4] |
| Human PBMCs | IL-6 | Dose-dependent | Increased production | [4] |
| Human PBMCs | IFN-γ | Dose-dependent | Decreased production (after mitogen stimulation) | [4] |
| Human PBMCs | TNF-α | Not specified | No effect on the number of producing cells | [4] |
| Murine Macrophages (P388D1) | IL-1 | Not specified | Induced production | [11] |
| Human Dendritic Cells | IL-12p70 | Not specified | Markedly reduced production | [6] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound (GST)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of GST in complete cell culture medium.
-
Remove the overnight culture medium and replace it with the medium containing various concentrations of GST. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and incubate overnight at 37°C for complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Troubleshooting:
-
If you observe a precipitate after adding MTT, it may be due to the interaction of GST with the reagent. Include a GST-only (no cells) control to subtract the background.
-
Ensure complete solubilization of the formazan crystals before reading the plate.
-
2. Measurement of TNF-α Production by ELISA
This protocol provides a general workflow for a sandwich ELISA to quantify TNF-α in cell culture supernatants.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of a specific cytokine, such as TNF-α, in a sample.
-
Materials:
-
TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
96-well ELISA plates
-
Cell culture supernatants from GST-treated and control cells
-
Wash buffer
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add your cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Add the stop solution to stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of TNF-α in your samples based on the standard curve.
-
Mandatory Visualizations
References
- 1. A mechanism of action of this compound in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variation in physical and biological properties of solid this compound on dissolution: an electron microscopic and energy dispersive spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fate of the gold and the thiomalate part after intramuscular administration of aurothiomalate to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of gold on cytokine production in vitro; increase of monocyte dependent interleukin 10 production and decrease of interferon-gamma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound and its thiomalate component on the in vitro expression of endothelial cell adhesion molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. ijpp.com [ijpp.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological action of colorless and yellow solutions of this compound on thrombin activity and the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro binding and pharmacokinetics of gold salts in plasma proteins and chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro effects of this compound on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro effects of this compound on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Gold Sodium Thiomalate Solubility: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with gold sodium thiomalate (GST) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic solubility of this compound?
This compound is a white to yellowish-white powder with a metallic taste.[1][2] It is generally described as being very soluble in water.[1][2][3] However, it is practically insoluble in organic solvents such as alcohol and ether.[1][2][3] Aqueous solutions of this compound typically appear colorless to pale yellow.[1][2] The dissolution of the solid form in water can lead to a loss of the yellow color, which is associated with changes in the aggregation state of the gold particles.[4]
Q2: What is the pH of a this compound solution?
The pH of a 5% aqueous solution of this compound is between 5.8 and 6.5.[1] A 1% solution in water has a pH in the range of 6.0 to 7.0.[5]
Q3: How should this compound be stored?
To ensure its stability, this compound should be preserved in tight, light-resistant containers.[6]
Q4: What is the mechanism of action of this compound at a cellular level?
This compound has been shown to exert its effects through multiple mechanisms. One key pathway involves the inhibition of atypical protein kinase C iota (PKCι). GST forms a cysteinyl-aurothiomalate adduct with a cysteine residue within the PB1 binding domain of PKCι.[3] This prevents the binding of the scaffolding protein Par6, thereby inhibiting PKCι-mediated oncogenic signaling.[3] Additionally, GST has been found to inhibit the synthesis of prostaglandins (B1171923) and suppress the activity of various enzymes involved in inflammation.[7][8] It also has immunomodulatory effects, including the inhibition of T cell activation and the production of pro-inflammatory cytokines like TNF-α.[9][10]
Troubleshooting Guide: Solubility Issues and Solutions
This guide addresses common problems encountered when preparing and using this compound solutions in a research setting.
Problem 1: Precipitation is observed when dissolving this compound in a buffer solution.
-
Possible Cause 1: Buffer Composition. Phosphate (B84403) buffers, such as phosphate-buffered saline (PBS), can be problematic. While direct data on GST's interaction with phosphate is limited, phosphate buffers are known to precipitate with various metal ions.[11] This interaction can lead to the formation of insoluble gold phosphate salts.
-
Solution 1:
-
Avoid using phosphate-based buffers for preparing concentrated stock solutions of GST.
-
Consider using alternative buffers with low metal-binding constants, such as HEPES, TES, or PIPES.[11]
-
If PBS must be used for the final experimental dilution, prepare a concentrated stock solution of GST in sterile, deionized water and then dilute it to the final working concentration in PBS immediately before use. Observe for any signs of precipitation upon dilution.
-
-
Possible Cause 2: pH of the Solution. The solubility of many compounds is pH-dependent. While GST is soluble in a pH range of 5.8-7.0, significant deviations from this range could potentially affect its stability in solution.
-
Solution 2:
-
Ensure the pH of your final solution is within the optimal range for GST solubility.
-
When preparing buffers, verify the final pH after all components have been added.
-
-
Possible Cause 3: High Concentration. Attempting to prepare a solution that exceeds the solubility limit of GST in a specific buffer system will result in precipitation.
-
Solution 3:
-
While GST is very soluble in water, it is good practice to start with a lower concentration and gradually increase it if needed. For most in vitro studies, working concentrations are in the micromolar range, which are easily achievable from a reasonably concentrated stock solution.[12]
-
Problem 2: The this compound solution changes color or appears cloudy over time.
-
Possible Cause 1: Instability. Aqueous solutions of GST may not be stable over long periods, especially when exposed to light. The color of a freshly prepared solution should be pale yellow; a darkening of the solution may indicate degradation.
-
Solution 1:
-
Prepare fresh solutions of GST for each experiment.
-
If a stock solution needs to be stored, protect it from light by using an amber vial or wrapping the container in aluminum foil and store it at 2-8°C. The stability of stored solutions should be validated for the intended duration of use.
-
-
Possible Cause 2: Contamination. Microbial contamination can cause turbidity in solutions.
-
Solution 2:
-
Use sterile techniques when preparing and handling GST solutions, especially for cell culture experiments.
-
Filter-sterilize the GST solution through a 0.22 µm filter before adding it to cell cultures.
-
Data Presentation
Table 1: Solubility and Properties of this compound
| Property | Value | References |
| Solubility in Water | Very soluble / Miscible | [1][2][3][5] |
| Solubility in Alcohol | Practically insoluble | [1][2][3] |
| Solubility in Ether | Practically insoluble | [1][2][3] |
| pH of 1% Solution | 6.0 - 7.0 | [5] |
| pH of 5% Solution | 5.8 - 6.5 | [1] |
| Appearance | White to yellowish-white powder | [1][2] |
| Aqueous Solution | Colorless to pale yellow | [1][2] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution for In Vitro Studies
This protocol provides a general guideline for preparing a stock solution of GST for use in cell culture and other in vitro assays.
Materials:
-
This compound (powder)
-
Sterile, deionized, and pyrogen-free water
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or covered in foil)
-
Calibrated analytical balance
-
Sterile pipette tips
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder. For a 1 mL 10 mM stock solution (MW: 390.08 g/mol ), you will need 3.90 mg of GST.
-
Dissolution:
-
Aseptically transfer the weighed GST powder into a sterile microcentrifuge tube.
-
Add the required volume of sterile, deionized water to achieve a final concentration of 10 mM (e.g., 1 mL for 3.90 mg).
-
Gently vortex the tube until the powder is completely dissolved. The solution should be clear and pale yellow.
-
-
Sterilization:
-
To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected microcentrifuge tube.
-
-
Storage:
-
Store the 10 mM stock solution at 2-8°C, protected from light.
-
For long-term storage, consider aliquoting the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The stability under these conditions should be validated.
-
-
Working Solution Preparation:
-
When ready to use, thaw an aliquot of the stock solution (if frozen) and bring it to room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer immediately before use. For example, to prepare a 10 µM working solution in 10 mL of media, add 10 µL of the 10 mM stock solution.
-
Mandatory Visualizations
References
- 1. This compound [drugfuture.com]
- 2. Sodium aurothiomalate | 12244-57-4 [amp.chemicalbook.com]
- 3. This compound | C4H3AuNa2O4S | CID 22318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biological action of colorless and yellow solutions of this compound on thrombin activity and the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. uspbpep.com [uspbpep.com]
- 7. Sodium aurothiomalate - Wikipedia [en.wikipedia.org]
- 8. SODIUM AUROTHIOMALATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. Immunomodulatory effects of therapeutic gold compounds. This compound inhibits the activity of T cell protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of lymphocyte activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A mechanism of action of this compound in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Gold Sodium Thiomalate (GST)-Induced Nephrotoxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating gold sodium thiomalate (GST)-induced nephrotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (GST)-induced nephrotoxicity?
GST primarily induces nephrotoxicity by causing acute tubular necrosis (ATN), with the proximal convoluted tubules being the most affected segment of the nephron.[1][2] Histopathological examinations reveal degeneration and necrosis of the pars recta in the proximal tubules.[1] Ultrastructural studies have identified mitochondria as a primary target organelle for gold accumulation, leading to cellular damage.[3]
Q2: What are the typical signs of GST-induced nephrotoxicity in animal models?
Common indicators include increased urinary excretion of proteins (proteinuria), glucose (glycosuria), and enzymes such as aspartate aminotransferase (AST), gamma-glutamyl transpeptidase (γ-GTP), and N-acetyl-β-glucosaminidase (NAG).[1][4][5] Elevated blood urea (B33335) nitrogen (BUN) levels are also a key marker of reduced kidney function.[2][4][5]
Q3: What are the most effective therapeutic agents for mitigating GST-induced nephrotoxicity in animal models?
Chelating agents have demonstrated significant efficacy in mitigating GST-induced kidney damage.[4][5] Agents such as 2,3-dimercaptopropane sulphonate (DMPS), N-(2-mercapto-2-methylpropanoyl)-L-cysteine (bucillamine), D-penicillamine (D-PEN), and 2,3-dimercaptosuccinic acid (DMSA) have been shown to be effective.[4][5] These agents work by decreasing the concentration of gold in the kidneys and liver.[4][5]
Q4: Are there any known signaling pathways involved in GST-induced nephrotoxicity?
While direct research on signaling pathways specific to GST is limited in recent literature, the mechanisms are thought to involve oxidative stress and mitochondrial dysfunction, which are common pathways in drug-induced nephrotoxicity. Gold nanoparticles, for instance, have been shown to induce renal inflammation and apoptosis through the activation of NF-κB and upregulation of pro-inflammatory cytokines. It is plausible that GST shares similar mechanisms.
Q5: Can GST-induced nephrotoxicity be reversed?
In many cases, the proteinuria associated with gold nephropathy in humans resolves completely after the withdrawal of the treatment.[6] Studies in animal models have shown that timely administration of chelating agents can prevent or ameliorate the renal damage induced by GST.[4][5]
Troubleshooting Guides
Problem: Inconsistent or non-reproducible induction of nephrotoxicity.
| Possible Cause | Troubleshooting Step |
| Incorrect GST dosage or administration route. | Verify the GST dosage based on established protocols. Intramuscular or intravenous injections are common routes.[4][5] Ensure accurate calculation of the dose based on the animal's body weight. |
| Variability in animal strain, age, or sex. | Use a consistent animal model (e.g., Wistar or Sprague-Dawley rats of a specific age and sex) as susceptibility can vary. |
| Improper vehicle for GST dissolution. | This compound is typically dissolved in sterile water for injection.[4] Ensure complete dissolution before administration. |
| Decomposition of GST solution. | Prepare GST solutions fresh before each experiment and protect them from light to prevent degradation. |
Problem: High mortality rate in the experimental group.
| Possible Cause | Troubleshooting Step |
| GST dose is too high. | Conduct a dose-response study to determine the optimal dose that induces nephrotoxicity without causing excessive mortality. Published effective doses range from 0.026 mmol/kg to 0.066 mmol/kg in rats.[4][5] |
| Dehydration or poor health of animals. | Ensure animals have free access to food and water. Acclimatize animals to the laboratory environment before starting the experiment. Monitor animal health closely throughout the study. |
| Rapid injection rate. | Administer GST injections slowly to avoid acute systemic shock. |
Problem: Ineffective mitigation by the therapeutic agent.
| Possible Cause | Troubleshooting Step |
| Timing of therapeutic agent administration. | Administer the chelating agent immediately after the GST injection for optimal protective effects.[4] |
| Inadequate dose of the therapeutic agent. | Consult literature for effective doses of the specific chelating agent. For example, a dose of 0.6 mmol/kg for DMPS and bucillamine (B1668017) has been shown to be effective in rats.[4] |
| Incorrect route of administration for the therapeutic agent. | Ensure the administration route for the mitigating agent is appropriate to achieve effective bioavailability. Intraperitoneal injection is a common route for chelating agents in rat models.[4] |
| Poor stability or solubility of the therapeutic agent. | Prepare the therapeutic agent solution according to the manufacturer's instructions or published protocols. Ensure it is fully dissolved and stable. |
Data Presentation
Table 1: Effects of Chelating Agents on GST-Induced Nephrotoxicity Markers in Rats
| Treatment Group | Urinary Protein | Urinary AST | Urinary Glucose | Blood Urea Nitrogen (BUN) | Kidney Gold Concentration | Reference |
| GST Only | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | High | [4][5] |
| GST + DMPS | Prevented Increase | Prevented Increase | Prevented Increase | Prevented Increase | Decreased | [4][5] |
| GST + Bucillamine | Prevented Increase | Prevented Increase | Prevented Increase | Prevented Increase | Decreased | [4][5] |
| GST + D-PEN | Prevented Increase | Prevented Increase | Prevented Increase | Prevented Increase | Decreased | [5] |
| GST + DMSA | Prevented Increase | Prevented Increase | Prevented Increase | Prevented Increase | Decreased | [5] |
Experimental Protocols
Key Experiment: Induction of GST Nephrotoxicity and Mitigation with Chelating Agents in Rats
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment with free access to food and water.
2. Induction of Nephrotoxicity:
-
Drug: this compound (GST).
-
Dose: 0.066 mmol/kg body weight.[4]
-
Route of Administration: Intramuscular (IM) injection.
-
Frequency: Every other day for 21 days.[4]
3. Mitigating Agent Administration:
-
Drug: 2,3-dimercaptopropane sulphonate (DMPS) or Bucillamine.
-
Dose: 0.6 mmol/kg body weight.[4]
-
Route of Administration: Intraperitoneal (IP) injection.
-
Timing: Immediately after each GST injection.[4]
4. Sample Collection and Analysis:
-
Urine: Collect 24-hour urine samples at baseline and at regular intervals during the study. Analyze for protein, aspartate aminotransferase (AST), and glucose.
-
Blood: Collect blood samples at the end of the study to measure blood urea nitrogen (BUN) levels.
-
Tissues: At the end of the 21-day period, euthanize the animals and collect the kidneys and liver for gold concentration analysis and histopathological examination.
5. Histopathology:
-
Fix kidney tissues in 10% neutral buffered formalin.
-
Embed in paraffin (B1166041) and section at 4-5 µm.
-
Stain with Hematoxylin and Eosin (H&E) to evaluate tubular necrosis, interstitial inflammation, and other morphological changes.
Visualizations
Caption: Experimental workflow for studying GST-induced nephrotoxicity and its mitigation.
Caption: Postulated signaling pathway for GST-induced renal tubular cell injury.
References
- 1. Changes in urinary enzyme activity and histochemical findings in experimental tubular injury induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The acute nephrotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nephrotoxic effect of parenteral and intraarticular gold. Ultrastructure and electron microprobe examination of clinical and experimental material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The utility of chelating agents as antidotes for nephrotoxicity of this compound in adjuvant-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of chelating agents against renal toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The natural course of gold nephropathy: long term study of 21 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Gold Sodium Thiomalate-Induced Skin Rash
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of gold sodium thiomalate (GSTM)-induced skin rash.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism behind GSTM-induced skin rash?
A1: this compound-induced skin rash is considered a delayed-type hypersensitivity reaction (Type IV), primarily mediated by T-lymphocytes.[1][2][3][4] Evidence suggests that GSTM or its metabolites act as haptens, forming complexes with endogenous proteins that are then recognized by the immune system.[5] This leads to the activation and proliferation of gold-specific T-cells, which migrate to the skin and release pro-inflammatory cytokines, resulting in a rash.[2][6][7]
Q2: Is there a genetic predisposition to developing a skin rash with GSTM treatment?
A2: Yes, several studies have identified an association between specific Human Leukocyte Antigen (HLA) alleles and an increased risk of adverse reactions to gold therapy, including skin rashes. For instance, HLA-DR3 has been linked to an increased risk of gold-induced rash, proteinuria, and thrombocytopenia.[8] Another study found a significant increase in HLA-DR5 in patients who developed mucocutaneous lesions.[9] Conversely, the presence of HLA-DR4 may offer some protection against gold toxicity.[8]
Q3: What is the role of cytokines in the pathogenesis of GSTM-induced skin rash?
A3: Cytokines play a crucial role in the inflammatory cascade of GSTM-induced skin rash. In patients with a contact allergy to gold, injection of GSTM leads to a significant increase in serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 receptor antagonist (IL-1ra).[6][7] In vitro studies have shown that GSTM can modulate the production of various cytokines, including Interleukin-1 (IL-1), IL-2, and IL-12, which are critical for T-cell activation and differentiation.[10][11]
Q4: Do other immune cells besides T-cells play a role?
A4: Yes, other immune cells are involved. Mast cells can be directly activated by gold compounds, leading to the release of histamine (B1213489) and other inflammatory mediators, which contribute to the acute inflammatory response.[12] Dendritic cells (DCs), as antigen-presenting cells, are also crucial in initiating the T-cell response by processing and presenting the gold-haptenated proteins to T-lymphocytes.[5][11][13]
Troubleshooting Guides
Problem 1: Inconsistent results in in-vitro T-cell proliferation assays (Lymphocyte Proliferation Test - LPT).
-
Possible Cause 1: Viability of Peripheral Blood Mononuclear Cells (PBMCs).
-
Troubleshooting: Ensure PBMCs are isolated and handled carefully to maintain high viability (>95%). Use a viability stain like trypan blue to assess cell health before and after the experiment. Optimize Ficoll-Paque density gradient centrifugation for your specific samples.
-
-
Possible Cause 2: Suboptimal concentration of GSTM.
-
Troubleshooting: Perform a dose-response curve to determine the optimal, non-toxic concentration of GSTM for T-cell stimulation. High concentrations can be cytotoxic and inhibit proliferation, while low concentrations may not be sufficient to induce a response.
-
-
Possible Cause 3: Donor variability.
-
Possible Cause 4: Incorrect form of gold salt used for stimulation.
-
Troubleshooting: Studies have shown that T-cells from patients with dermatitis following treatment with GSTM (containing gold(I)) proliferate in response to gold(III) salts (e.g., HAuCl4) in vitro.[2] Consider using gold(III) salts for in vitro stimulation experiments.
-
Problem 2: Difficulty in inducing a skin reaction in animal models.
-
Possible Cause 1: Inappropriate animal strain.
-
Troubleshooting: The immune response to haptens can be strain-dependent. Review the literature to select a mouse or rat strain known to be susceptible to delayed-type hypersensitivity reactions.
-
-
Possible Cause 2: Insufficient sensitization.
-
Troubleshooting: Ensure an adequate sensitization phase. This may involve repeated epicutaneous applications or intradermal injections of GSTM, possibly with an adjuvant, to prime the immune system before challenge.
-
-
Possible Cause 3: Low bioavailability of topically applied GSTM.
-
Troubleshooting: Intracutaneous tests with GSTM have been shown to yield reactions.[14] Consider intradermal injection for the challenge phase to ensure the gold compound reaches the dermal immune cells.
-
Quantitative Data Summary
Table 1: Cytokine Release in Gold-Allergic vs. Non-Allergic Rheumatoid Arthritis Patients 24 hours Post-GSTM Injection
| Cytokine | Gold-Allergic Patients (pg/mL, mean ± SD) | Non-Allergic Patients (pg/mL, mean ± SD) | p-value | Reference |
| TNF-α | 15.3 ± 4.5 | 8.7 ± 2.1 | < 0.05 | [6] |
| sTNF-R1 | 2.8 ± 0.9 | 2.1 ± 0.6 | NS | [6] |
| IL-1ra | 450 ± 150 | 250 ± 80 | < 0.05 | [6] |
NS: Not Significant
Experimental Protocols
Lymphocyte Proliferation Test (LPT)
-
PBMC Isolation: Isolate PBMCs from heparinized venous blood of subjects using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plating: Plate 2 x 10^5 cells per well in a 96-well round-bottom plate.
-
Stimulation: Add GSTM or gold sodium thiosulphate (GSTS) at various non-toxic concentrations. Use phytohemagglutinin (PHA) as a positive control and medium alone as a negative control.
-
Incubation: Culture the cells for 6 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assay: 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as a stimulation index (SI), which is the ratio of mean counts per minute (cpm) in stimulated cultures to the mean cpm in unstimulated cultures. An SI ≥ 2 is typically considered a positive result.[1][3]
T-cell ELISpot for Interferon-gamma (IFN-γ) Production
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash the plate and add 2.5 x 10^5 PBMCs per well.
-
Stimulation: Add GSTM or GSTS at the desired concentration. Use PHA as a positive control and medium as a negative control.
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody.
-
Signal Development: Add streptavidin-alkaline phosphatase and then a substrate solution to develop spots.
-
Analysis: Count the number of spot-forming cells (SFCs) using an automated ELISpot reader.[1][3]
Visualizations
Caption: Proposed signaling pathway for GSTM-induced skin rash.
References
- 1. Hypersensitivity to gold in this compound-induced dermatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of gold-reactive T lymphocytes in rheumatoid arthritis patients treated with gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Drug hypersensitivity reactions involving skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold Compounds and the Anticancer Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rheumatoid arthritis, gold therapy, contact allergy and blood cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. catalog.data.gov [catalog.data.gov]
- 8. HLA antigens and toxic reactions to sodium aurothiomalate in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of HLA-DR5 with mucocutaneous lesions in patients with rheumatoid arthritis receiving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro effects of this compound on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. Gold activates mast cells via calcium influx through multiple H2O2-sensitive pathways including L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances of Gold Compounds in Anticancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Skin testing with this compound and gold sodium thiosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gold Sodium Thiomalate (GST) in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Gold Sodium Thiomalate (GST) dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term stability of this compound (GST) in DMSO?
A1: There is limited specific data on the long-term stability of this compound (GST) in DMSO. However, based on general principles of compound stability in DMSO and the nature of organogold compounds, the stability is dependent on several factors.[1] For aqueous solutions of GST, storage is recommended at controlled room temperature (20° to 25°C or 68° to 77°F), protected from light.[2] While some organic solvents may offer a moderate protective effect on the gold-thiol bond, this bond can spontaneously dissociate under various conditions.[3] General studies on diverse compound libraries in DMSO have shown that a significant percentage of compounds can remain stable for over a year at 4°C, even in the presence of some water.[4] However, the stability of any specific compound, including GST, must be empirically determined.
Q2: What are the primary factors that can affect the stability of GST in a DMSO solution?
A2: The key factors influencing the stability of compounds in DMSO, and likely applicable to GST, are:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Water can hydrolyze susceptible compounds and is often a more significant factor in degradation than oxygen.[5][6]
-
Temperature: Elevated temperatures generally accelerate the degradation of chemical compounds. While some compounds are stable for weeks at 40°C in DMSO, long-term storage at room temperature can lead to significant degradation for others.[5][7]
-
Light: The injectable, aqueous formulation of GST must be protected from light, suggesting that the compound may be light-sensitive.[2][8] This sensitivity is likely to persist in DMSO solutions.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially accelerate degradation for some sensitive compounds, although many compounds have shown resilience to multiple freeze-thaw cycles in DMSO.[5]
-
Oxygen: While often a lesser factor than water in DMSO, dissolved oxygen can contribute to the oxidative degradation of susceptible compounds.[5]
Q3: What are the visual signs of GST degradation in a DMSO solution?
A3: The injectable aqueous solution of this compound is described as a light yellow to yellow solution.[2] A study on the dissolution of solid GST in water noted a loss of yellow color, which was associated with changes in its UV absorption spectrum and the formation of gold-containing particles.[7][9] Therefore, any noticeable change in color (e.g., darkening, precipitation, or loss of color) of a GST in DMSO solution could indicate degradation or changes in the aggregation state of the gold complex. The formation of precipitates is a clear indicator of instability or insolubility.
Q4: How should I prepare and store my GST in DMSO stock solutions?
A4: To maximize the stability of your GST in DMSO stock solutions, follow these best practices:
-
Use anhydrous, high-purity DMSO.
-
Prepare solutions in a controlled environment with low humidity to minimize water absorption.
-
Store stock solutions in tightly sealed vials, preferably with an inert gas overlay (e.g., argon or nitrogen).
-
Protect solutions from light by using amber vials or storing them in the dark.
-
For long-term storage, it is generally advisable to store aliquots at -20°C or -80°C to minimize degradation and the effects of repeated freeze-thaw cycles.
-
Before use, allow aliquots to thaw completely and come to room temperature. Ensure the solution is homogenous before further dilution.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of this compound (GST) in DMSO solutions.
Issue 1: Precipitate formation in the DMSO stock solution.
| Potential Cause | Troubleshooting Step |
| Low Solubility | Gently warm the solution (e.g., to 37°C) and vortex to see if the precipitate redissolves. If it does, the compound may be precipitating at lower temperatures. Consider preparing a more dilute stock solution. |
| Degradation | If warming does not redissolve the precipitate, it may be a degradation product. The solution should be discarded, and a fresh stock prepared. Analyze the precipitate if possible to identify the degradation product. |
| Water Contamination | Water absorbed by the DMSO can reduce the solubility of some compounds. Ensure you are using anhydrous DMSO and proper handling techniques to minimize moisture exposure. |
Issue 2: Inconsistent experimental results with the same stock solution.
| Potential Cause | Troubleshooting Step |
| Compound Degradation Over Time | Prepare a fresh stock solution from the solid compound and compare its activity to the older stock. If the fresh stock provides the expected results, the older stock has likely degraded. |
| Incomplete Dissolution After Thawing | After thawing a frozen aliquot, ensure the solution is completely homogenous by vortexing before use. Incomplete mixing can lead to inaccurate concentrations. |
| Adsorption to Container | While less common in DMSO, some compounds can adsorb to the walls of plastic or glass containers. Consider using low-adhesion microplates or vials. |
Issue 3: Change in color of the DMSO stock solution.
| Potential Cause | Troubleshooting Step |
| Light Exposure | If the solution has been exposed to light, photo-degradation may have occurred. Prepare a new stock solution and ensure it is protected from light at all times. |
| Chemical Reaction/Degradation | A color change can indicate a chemical transformation of the GST. This could be due to oxidation, hydrolysis, or other reactions. The stability of the solution should be verified using an analytical method like HPLC-UV or LC-MS. |
Experimental Protocols
Protocol 1: Assessment of GST Stability in DMSO using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to monitor the stability of GST in DMSO over time.
Objective: To quantify the percentage of intact GST remaining in a DMSO solution under specific storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Methodology:
-
Preparation of GST Stock Solution:
-
Accurately weigh a known amount of solid GST and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into multiple amber vials for storage under different conditions (e.g., room temperature, 4°C, -20°C).
-
-
HPLC Method Development (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the GST and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where GST has significant absorbance (e.g., determined by UV-Vis scan).
-
Injection Volume: 10 µL
-
-
Stability Study:
-
At designated time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Dilute the aliquot to a suitable concentration for HPLC analysis (e.g., 100 µM) using the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Record the peak area of the intact GST.
-
-
Data Analysis:
-
Calculate the percentage of GST remaining at each time point relative to the initial time point (T=0).
-
Percentage Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Visualizations
Caption: Troubleshooting workflow for issues with GST in DMSO solutions.
Caption: Factors influencing the stability of GST in DMSO.
References
- 1. This compound activates latent human leukocyte collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dissociation and degradation of thiol-modified DNA on gold nanoparticles in aqueous and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Conformationally Restricted Gold(III) Complex Elicits Antiproliferative Activity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C4H3AuNa2O4S | CID 22318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Variation in physical and biological properties of solid this compound on dissolution: an electron microscopic and energy dispersive spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gold Sodium Thiomalate (GST) in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gold Sodium Thiomalate (GST). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of GST in various biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GST) and why might it interfere with my assays?
A1: this compound (GST) is an organogold compound used as an anti-rheumatic agent. Its interference in biological assays stems from two main properties: the reactivity of the gold (I) ion and the presence of the thiol-containing ligand, thiomalate. The gold ion can interact with proteins, particularly with sulfhydryl and amino groups, potentially altering their structure and function. The thiomalate component is a reducing agent, which can interfere with assays that involve redox reactions.
Q2: At what concentrations is GST likely to cause interference?
A2: Interference is concentration-dependent. While therapeutic plasma levels in patients can range from 1 to 5 µg/mL, in vitro studies have shown biological effects at concentrations as low as 0.1 µg/mL (0.25 µM). Significant inhibition of cellular processes is often observed at concentrations above 10 µM. It is crucial to establish a dose-response curve for GST in your specific assay to determine the threshold for interference.
Q3: Can the age or storage of my GST solution affect my experimental results?
A3: Yes, the physical and biological properties of GST can change upon dissolution and storage. When dissolved in water, the solution's UV absorption spectrum changes, indicating alterations in the gold complexes. It is recommended to use freshly prepared solutions for consistency.
Q4: Are there any general preventative measures I can take to minimize GST interference?
A4: Yes. Including appropriate controls is critical. These include a "vehicle control" (the buffer GST is dissolved in) and a "GST-only" control (GST in assay buffer without the biological sample) to measure any direct effect of GST on the assay reagents or signal. Sample dilution can also be a simple and effective way to reduce the concentration of GST to a non-interfering level, provided the analyte of interest remains detectable.
Troubleshooting Guides by Assay Type
Enzymatic Assays
Problem: Unexpected inhibition or activation of my enzyme of interest in the presence of GST.
Potential Cause: GST is known to directly interact with and modulate the activity of various enzymes. The gold (I) ion can bind to cysteine, histidine, and other amino acid residues in the enzyme's active site or allosteric sites, leading to conformational changes that alter its catalytic activity.
Troubleshooting Steps:
-
Consult the Literature: Check if your enzyme of interest has been reported to be affected by gold compounds. See Table 1 for a list of enzymes known to be impacted by GST.
-
Run a GST Dose-Response Curve: Determine the IC50 (or EC50) of GST for your enzyme to understand the concentration at which interference occurs.
-
Consider a Mitigation Strategy:
-
Chelation: Pre-incubating your sample with a chelating agent like EDTA may sequester the gold ions, preventing them from interacting with your enzyme. See Experimental Protocols for a sample chelation protocol.
-
Protein Precipitation: For purified enzyme assays, you might consider precipitating the protein to separate it from the GST-containing buffer, then resuspending it in a compatible buffer before the assay.
-
Table 1: Documented Effects of this compound on Various Enzymes
| Enzyme | Effect | Concentration Range (where specified) | Citation(s) |
| Protein Kinase C (PKC) | Inhibition | Dose-dependent | [1] |
| DNA Polymerase alpha | Inhibition | Not specified | |
| Neutral Proteinase | Inhibition | 1 x 10-5 M to 1 x 10-2 M | [2] |
| Human Leukocyte Collagenase (latent) | Activation | Not specified | |
| Beta-Glucuronidase | Inhibition | KI ~4000 µM | |
| Acid Phosphatase | Inhibition | Not specified | |
| L-malate Dehydrogenase | Inhibition | Not specified |
Cell-Based Assays (Viability, Proliferation, Cytotoxicity)
Problem: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT) or proliferation assays (e.g., [3H]-thymidine incorporation) when treating cells with GST.
Potential Causes:
-
Biological Effects: GST is not inert and has known biological activities, including inhibiting cell proliferation and inducing apoptosis in some cell types. What appears as "interference" might be a true biological effect of the compound.
-
Chemical Interference with Assay Reagents: The thiomalate component of GST is a reducing agent and can directly reduce tetrazolium salts like MTT and XTT, leading to a false-positive signal for cell viability.
Troubleshooting Steps:
-
Run a "No-Cell" Control: Incubate your assay medium containing GST and the viability reagent (e.g., MTT) without any cells. If you observe a color change, this indicates direct chemical reduction of the reagent by GST.
-
Use an Alternative Viability Assay: Consider using an assay that does not rely on redox chemistry, such as a CyQUANT assay (measures nucleic acid content) or a CellTiter-Glo assay (measures ATP).
-
Wash Cells Before Assay: If you are assessing the long-term effects of GST treatment, you can wash the cells with fresh medium to remove any residual GST before adding the viability or proliferation reagents.
-
Confirm with a Secondary Assay: Use a complementary method, such as trypan blue exclusion or a live/dead cell staining kit, to confirm the results from your primary assay.
Immunoassays (ELISA, Western Blotting)
Problem: High background, low signal, or inconsistent results in an ELISA or Western blot when the sample contains GST.
Potential Causes:
-
Non-specific Binding: Gold ions can interact with proteins, including antibodies and blocking agents (like BSA), potentially leading to non-specific binding or aggregation.
-
Interference with Enzyme Conjugates: If your detection method uses an enzyme conjugate (e.g., HRP, AP), GST could potentially inhibit the enzyme's activity, leading to a reduced signal.
-
Biological Effects on Analyte Secretion: In cell-based ELISAs, GST can modulate the production and secretion of cytokines and other proteins, which could be misinterpreted as assay interference. For example, GST is known to suppress the production of TNF-α and IL-12p70.
Troubleshooting Steps:
-
Sample Dilution: Dilute the sample to a point where the GST concentration is minimized while the analyte is still detectable.
-
Spike-and-Recovery Experiment: Spike a known amount of your analyte into a sample matrix containing GST and a control matrix without GST. A lower-than-expected recovery in the GST-containing sample suggests interference.
-
Consider a Mitigation Protocol:
-
Protein Precipitation: Use a method like acetone (B3395972) or trichloroacetic acid (TCA) precipitation to separate the proteins in your sample from the GST-containing supernatant. The protein pellet can then be resuspended in an assay-compatible buffer. See Experimental Protocols for a sample protein precipitation protocol.
-
Dialysis/Desalting: For larger sample volumes, dialysis or desalting columns can be used to exchange the buffer and remove GST.
-
Protein Quantification Assays (BCA, Bradford)
Problem: Inaccurate protein concentration measurements for samples containing GST.
Potential Causes:
-
BCA Assay: The BCA assay is based on the reduction of Cu2+ to Cu+. The thiomalate in GST is a reducing agent and can directly reduce the copper ions, leading to an overestimation of protein concentration.
-
Bradford Assay: The Bradford assay is less susceptible to interference from reducing agents. However, high concentrations of any substance can potentially alter the pH or interfere with the dye-protein binding, leading to inaccuracies.
Troubleshooting Steps:
-
Choose the Right Assay: The Bradford assay is generally more compatible with samples containing thiol-containing compounds than the BCA assay.
-
Run a "Buffer Blank" with GST: Prepare your protein standards in the same buffer as your samples, and also run a blank that contains the buffer and the same concentration of GST as your samples. This can help to correct for some of the background signal.
-
Use a Mitigation Strategy: If dilution is not sufficient, use a protein precipitation or dialysis method to remove the GST before quantification.
Fluorescence-Based Assays
Problem: Lower than expected fluorescence signal in the presence of GST.
Potential Cause: Gold is known to be a highly efficient fluorescence quencher. Gold nanoparticles, for example, can quench the fluorescence of nearby fluorophores through a distance-dependent process. It is plausible that the gold ions in GST could have a similar effect.
Troubleshooting Steps:
-
Run a "Fluorophore + GST" Control: In a cell-free system, mix your fluorescent dye or protein with GST to see if there is a direct quenching effect.
-
Increase the Distance: If possible, choose fluorophores that are not in close proximity to the potential binding sites for GST on your molecule of interest.
-
Consider Alternative Detection: If quenching is a significant issue, consider switching to a colorimetric or luminescent assay format if available.
Experimental Protocols
Protocol 1: Chelation of Gold Ions with EDTA to Mitigate Interference
This protocol is a starting point and should be optimized for your specific assay.
-
Prepare a Stock Solution of EDTA: Prepare a 0.5 M stock solution of EDTA, pH 8.0.
-
Determine Optimal EDTA Concentration: In a preliminary experiment, titrate different final concentrations of EDTA (e.g., 1 mM, 5 mM, 10 mM) into your sample containing GST.
-
Pre-incubation: Add the optimal concentration of EDTA to your GST-containing sample and incubate for 15-30 minutes at room temperature before proceeding with your assay.
-
Run Controls: Include controls with EDTA alone to ensure it does not interfere with your assay.
Protocol 2: Acetone Precipitation to Remove GST from Protein Samples
This protocol is suitable for removing GST before protein quantification, ELISA, or Western blotting.
-
Chill Acetone: Pre-chill acetone to -20°C.
-
Precipitate Protein: Add 4 volumes of cold acetone to 1 volume of your protein sample.
-
Incubate: Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge: Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.
-
Remove Supernatant: Carefully decant the supernatant which contains the GST.
-
Wash Pellet (Optional): Add 1 volume of cold acetone, vortex briefly, and centrifuge again. This can help remove any residual GST.
-
Air Dry Pellet: Allow the protein pellet to air dry for 5-10 minutes. Do not over-dry, as this can make it difficult to resuspend.
-
Resuspend: Resuspend the protein pellet in a buffer that is compatible with your downstream assay (e.g., PBS for ELISA, Laemmli buffer for Western blotting).
Signaling Pathway Diagrams
This compound exerts its immunomodulatory effects by influencing several key signaling pathways. Below are diagrams of pathways known to be affected by GST.
Caption: GST interference with the TNF-α signaling pathway.
Caption: GST inhibition of the Protein Kinase C (PKC) signaling pathway.
Caption: Logical workflow for handling GST in biological assays.
References
addressing batch-to-batch variability of gold sodium thiomalate in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gold Sodium Thiomalate (GST). The information addresses the common challenge of batch-to-batch variability to ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound in our cell-based assays. What are the potential causes for this variability?
A1: Batch-to-batch variability of this compound (GST) can stem from several factors related to its chemical nature and manufacturing process. GST is technically a variable mixture of the mono- and di-sodium salts of gold thiomalic acid.[1] This inherent heterogeneity can lead to differences in:
-
Gold Content: The percentage of gold, the active component, may vary between batches. The United States Pharmacopeia (USP) specifies a gold (Au) content of not less than 44.8 percent and not more than 49.6 percent.[2] Batches at the opposite ends of this acceptable range could elicit different biological responses.
-
Polymerization: In solution, GST can exist as polymers of varying sizes.[3] The degree of polymerization can affect the compound's biological activity, and this may not be consistent across different manufacturing lots.
-
Impurities: Residual solvents (e.g., alcohol) or other reactants from the synthesis process can be present. The USP sets limits for impurities like glycerin and alcohol.[2]
-
Degradation: GST solutions can change over time. Upon dissolution in water, solid GST loses its yellow color, and the formation and subsequent disappearance of gold-containing particles have been observed.[3] The age and storage conditions of a batch can influence its stability.
-
pH: The pH of the GST solution can affect its stability and interaction with biological systems. The USP standard for a 1 in 10 solution is a pH between 5.8 and 6.5.[2][4]
Q2: Our freshly prepared this compound solution has a pale yellow color, but the manufacturer's information says it should be colorless. Should we be concerned?
A2: this compound is a pale yellow powder that typically forms a colorless solution when initially dissolved in sterile water.[5] However, the commercially available injectable form is often a pale yellow solution. This yellow color can develop as a result of the sterilization process.[5] One study has shown that this color change does not alter the biological activity of GST in inhibiting the serine esterase thrombin or the mixed lymphocyte response.[5] However, a solution that appears darkened beyond a pale yellow should not be used.[6]
Q3: How should we store this compound to minimize degradation and variability?
A3: Proper storage is crucial for maintaining the stability of this compound. It should be stored in tight, light-resistant containers.[2] The recommended storage temperature is between 15°C and 30°C (59°F and 86°F), with excursions permitted.[2] It is important to protect it from light.[6]
Q4: What are some key quality control checks we can perform on a new batch of this compound before starting our experiments?
A4: To ensure consistency, it is advisable to perform several quality control checks on each new batch of GST:
-
Visual Inspection: Check for the expected color (pale yellow powder) and any signs of clumping or discoloration. Reconstituted solutions should be clear and pale yellow; darkened solutions should be discarded.[6]
-
pH Measurement: Prepare a solution at a defined concentration (e.g., 10% w/v in water) and measure the pH. It should be within the range of 5.8 to 6.5.[2][4]
-
Gold Content Verification: While this requires specialized analytical equipment, if you have access to techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS), you can verify the gold content to ensure it falls within the expected range (approximately 45-50%).[2]
-
In Vitro Bioassay: The most practical approach for a research lab is to perform a functional assay to qualify a new batch against a previously validated "gold standard" batch. This involves generating a dose-response curve for a known biological effect of GST, such as the inhibition of cytokine production (e.g., TNF-α, IL-1β, IL-6) in stimulated immune cells.[7][8]
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity of a New Batch of GST
| Possible Cause | Troubleshooting Step |
| Incorrect Gold Content | Verify the gold content as per the Certificate of Analysis. If possible, independently measure the gold concentration using analytical techniques like AAS or ICP-MS. |
| Degradation of the Compound | Ensure the batch is within its expiration date and has been stored correctly (protected from light, at the recommended temperature). Prepare fresh solutions for each experiment. |
| pH of the Solution is Out of Range | Measure the pH of the reconstituted GST solution. An incorrect pH can affect its stability and biological activity. |
| Change in Polymerization State | Perform a side-by-side comparison with a previously validated batch using a sensitive bioassay (see Experimental Protocols section). A significant shift in the EC50 may indicate a difference in the active form of the compound. |
Issue 2: Increased Cytotoxicity Observed with a New Batch of GST
| Possible Cause | Troubleshooting Step |
| Higher than Expected Gold Content | A higher concentration of gold can lead to increased toxicity. Verify the gold content against the Certificate of Analysis. |
| Presence of Impurities | The presence of unreacted starting materials or byproducts from the synthesis could be toxic to cells. Review the supplier's specifications for purity. |
| Contamination of the Stock Solution | Ensure that the stock solution was prepared under sterile conditions and is free from microbial contamination. |
| Incorrect Weighing or Dilution | Double-check all calculations and ensure accurate weighing and dilution of the compound. |
Quantitative Data Summary
Table 1: USP Specifications for this compound
| Parameter | Specification | Reference |
| Gold (Au) Content | Not less than 44.8% and not more than 49.6% | [2] |
| pH (1 in 10 solution) | 5.8 - 6.5 | [2][4] |
| Loss on Drying | Not more than 8.0% | [2] |
| Alcohol Content | Not more than 4.0% | [2] |
Experimental Protocols
Protocol 1: Quality Control of GST Batches using an In Vitro Cytokine Release Assay
This protocol describes a method to compare the biological activity of a new batch of this compound ("Test Batch") with a previously validated batch ("Reference Batch").
1. Cell Culture:
- Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in appropriate culture medium.
- Plate the cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
2. Preparation of GST Solutions:
- Prepare stock solutions of the Reference Batch and Test Batch of GST in sterile water.
- Perform a serial dilution to create a range of concentrations (e.g., 0.1 µg/mL to 100 µg/mL).
3. Cell Treatment and Stimulation:
- Pre-incubate the cells with the different concentrations of the Reference and Test batches of GST for 1 hour.
- Stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
- Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with GST only.
4. Incubation:
- Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
5. Cytokine Measurement:
- Centrifuge the plate to pellet the cells.
- Collect the supernatant and measure the concentration of a relevant cytokine (e.g., TNF-α, IL-1β, or IL-6) using a commercially available ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
- Plot the cytokine concentration against the GST concentration for both the Reference and Test batches.
- Calculate the half-maximal effective concentration (EC50) for each batch. A significant deviation in the EC50 of the Test Batch compared to the Reference Batch indicates a difference in biological activity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. uspbpep.com [uspbpep.com]
- 3. Variation in physical and biological properties of solid this compound on dissolution: an electron microscopic and energy dispersive spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. Biological action of colorless and yellow solutions of this compound on thrombin activity and the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [glowm.com]
- 7. Intramuscular gold decreases cytokine expression and macrophage numbers in the rheumatoid synovial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GOLD-Induced Cytokine (GOLDIC): A Critical Review of Its Properties, Synthesis, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
quality control parameters for research-grade gold sodium thiomalate
Welcome to the technical support center for research-grade gold sodium thiomalate. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, quality control, and troubleshooting of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is research-grade this compound?
A1: Research-grade this compound is a high-purity chemical intended for laboratory research use.[1][2][3][4][5][6][7] It is a mixture of the mono- and di-sodium salts of gold thiomalic acid.[8][9] While it shares characteristics with the pharmaceutical-grade material defined in the United States Pharmacopeia (USP), research-grade specifications may include additional quality control parameters pertinent to experimental settings, such as endotoxin (B1171834) levels.
Q2: What are the key quality control parameters I should be aware of?
A2: The primary quality control parameters for research-grade this compound include its appearance, gold content (assay), identity, pH of a solution, loss on drying (a measure of volatile content), and limits on specific impurities like alcohol and glycerin. For applications involving cell culture or in vivo studies, the endotoxin level is also a critical parameter.
Q3: How should I store this compound?
A3: this compound should be stored in tight, light-resistant containers.
Q4: What is the typical appearance of this compound?
A4: It is a white to yellowish-white powder. When dissolved in water, it should form a colorless to pale yellow solution.[10] A significant darkening of the solid or a freshly prepared solution may indicate degradation.[11]
Q5: Is this compound soluble in common laboratory solvents?
A5: this compound is very soluble in water. It is practically insoluble in alcohol and ether.
Quality Control Parameters
The following table summarizes the typical quality control specifications for research-grade this compound, based on established pharmacopeial standards and research requirements.
| Parameter | Specification | Typical Method |
| Appearance | White to yellowish-white powder | Visual Inspection |
| Identity | A: Formation of a white precipitate with calcium nitrate (B79036). B: Formation of a yellowish precipitate with silver nitrate. C: Presence of gold, sodium, and sulfate (B86663) after ignition. | Wet Chemistry |
| Assay (Gold Content) | 44.8% - 49.6% (as is) 49.0% - 52.5% (dry, alcohol- and glycerin-free basis) | Titration/Gravimetric |
| pH | 5.8 - 6.5 (in a 1 in 10 solution) | Potentiometry (pH meter) |
| Loss on Drying | ≤ 8.0% | USP <731> |
| Limit of Alcohol | ≤ 4.0% | Gas Chromatography (GC) |
| Limit of Glycerin | ≤ 5.5% | UV-Vis Spectrophotometry |
| Bacterial Endotoxins | Reportable Value (typically ≤ 0.25 EU/mg for parenteral use research) | USP <85> (LAL Test)[12] |
Troubleshooting Guide
dot
Caption: Troubleshooting workflow for common issues with this compound.
Q: My freshly prepared solution of this compound is darker than a pale yellow. What should I do?
A: A significant darkening of the solution can indicate degradation of the compound.[11] this compound powder should be a white to yellowish-white color. Upon dissolution in water, it should yield a colorless to pale yellow solution.[10] If the initial powder appears discolored or the solution is dark, it is recommended to use a fresh vial. To minimize degradation, always prepare solutions fresh for each experiment and protect them from light.
Q: I'm observing a precipitate after dissolving the compound and letting it sit, or after adding it to my cell culture media. Why is this happening?
A: Precipitation can occur for several reasons. The pH of the final solution is critical; ensure it remains within the stable range of 5.8 to 6.5. Also, this compound can interact with components in complex solutions like cell culture media. It is advisable to perform a compatibility test by adding a small amount of your stock solution to the media and observing for any precipitation over your experimental timeframe. If precipitation occurs, consider filter sterilizing the stock solution before use and adding it to the media just prior to the experiment.
Q: I'm seeing variability in my experimental results between different batches of this compound.
A: As this compound is a mixture of mono- and di-sodium salts, there can be slight lot-to-lot variability.[8][9] It is important to review the certificate of analysis for each lot, paying close attention to the gold content. For critical experiments, it is good practice to qualify a new lot by running a small-scale pilot experiment to ensure consistency with previous results.
Q: I am having trouble completely dissolving the this compound powder.
A: this compound should be very soluble in water. If you are experiencing difficulty, ensure you are using high-purity water (e.g., Water for Injection or equivalent). Gentle warming and vortexing can aid dissolution. If the issue persists, consider preparing a more dilute stock solution.
Experimental Protocols
Workflow for Quality Control Testing
dot
Caption: A typical workflow for the quality control of research-grade this compound.
Identification Tests
Objective: To confirm the identity of the material as this compound.
Materials:
-
This compound sample
-
Purified water
-
Calcium nitrate solution (1 in 10)
-
2 N Nitric acid
-
Ammonium (B1175870) acetate (B1210297) test solution (TS)
-
Silver nitrate TS
-
6 N Ammonium hydroxide (B78521)
-
30% Hydrogen peroxide
-
Porcelain dish
-
Bunsen burner or muffle furnace
-
Filter paper
Procedure:
-
Test A:
-
Prepare a 1 in 10 solution of this compound in purified water.
-
To 2 mL of this solution, add 1 mL of calcium nitrate solution.
-
A white precipitate should form.
-
The precipitate should dissolve upon the addition of 2 N nitric acid and reappear with the addition of ammonium acetate TS.
-
-
Test B:
-
To 2 mL of the 1 in 10 solution, add 4 mL of silver nitrate TS.
-
A yellowish precipitate should form.
-
This precipitate should dissolve completely in an excess of 6 N ammonium hydroxide.
-
-
Test C:
-
To 2 mL of the 1 in 10 solution, add 1 mL of 6 N ammonium hydroxide and 1 mL of 30% hydrogen peroxide.
-
Evaporate the solution to dryness in a porcelain dish and then ignite the residue.
-
Add 20 mL of water to the ignited residue and filter. Particles of gold should remain on the filter.
-
Assay for Gold Content
Objective: To determine the percentage of gold in the sample.
Materials:
-
This compound sample
-
Purified water
-
25-mL volumetric flask
-
0.5-µm filter
-
300-mL Kjeldahl flask
-
Nitric acid
-
Sulfuric acid
-
Heating mantle or Bunsen burner
-
Muffle furnace
-
Analytical balance
Procedure:
-
Accurately weigh about 600 mg of this compound and dissolve it in purified water in a 25-mL volumetric flask. Dilute to volume with water and mix well.
-
Filter the entire solution through a clean, dry 0.5-µm filter.
-
Pipette 20.0 mL of the filtrate into a 300-mL Kjeldahl flask.
-
Add 20 mL of nitric acid and mix.
-
Slowly, and with mixing, add 15 mL of sulfuric acid.
-
Heat the flask over a low flame, gradually increasing the heat until fumes of sulfur trioxide are evolved.
-
Allow the flask to cool and then carefully add 10 mL of nitric acid. Heat again until fumes of sulfur trioxide are evolved.
-
Repeat the addition of nitric acid and heating until the solution is colorless.
-
Cool the solution, and carefully add 100 mL of water.
-
Boil for 10 minutes and then allow to cool.
-
Filter the solution through ashless filter paper. Wash the precipitate with hot water until the filtrate is free from chloride.
-
Transfer the filter paper containing the precipitate to a tared porcelain crucible.
-
Dry, char, and ignite the crucible and its contents in a muffle furnace at a temperature that does not exceed dull-red heat until the residue is of constant weight.
-
The weight of the residue is the weight of gold in the portion of the sample taken. Calculate the percentage of gold in the original sample.
pH Determination
Objective: To measure the pH of a solution of this compound.
Materials:
-
This compound sample
-
Purified water (recently boiled and cooled to exclude CO2)
-
Calibrated pH meter with a glass electrode
-
Standard buffer solutions (pH 4, 7, and 10)
-
Beaker
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.[2][13][14][15]
-
Prepare a 1 in 10 solution of this compound in purified water (e.g., 1 g of sample in 10 mL of water).
-
Rinse the electrode with purified water and gently blot dry.
-
Immerse the electrode in the sample solution and stir gently.
-
Allow the reading to stabilize and record the pH. The pH should be between 5.8 and 6.5.[16]
Loss on Drying
Objective: To determine the percentage of volatile matter in the sample.
Materials:
-
This compound sample
-
Shallow, glass-stoppered weighing bottle
-
Drying oven capable of maintaining 60 ± 2 °C
-
Vacuum pump capable of maintaining a pressure not exceeding 5 mm of mercury
-
Desiccator
-
Analytical balance
Procedure:
-
Dry a clean, tared, shallow, glass-stoppered weighing bottle for 30 minutes under the same conditions to be used in the determination.[17][18][19][20][21]
-
Transfer 1 to 2 g of the this compound sample to the weighing bottle and weigh accurately.[17][18]
-
Distribute the sample as evenly as possible.
-
Place the loaded bottle in the vacuum drying oven, remove the stopper, and place the stopper in the oven as well.
-
Dry the sample at 60 °C and a pressure not exceeding 5 mm of mercury for 2 hours.
-
Upon completion of drying, open the oven, promptly close the bottle, and allow it to cool to room temperature in a desiccator before weighing again.[17]
-
Calculate the percentage loss in weight. The loss on drying should not be more than 8.0%.
Bacterial Endotoxin Testing (LAL Test)
Objective: To detect and quantify bacterial endotoxins in the sample.
Materials:
-
This compound sample
-
LAL reagent water (endotoxin-free)
-
Limulus Amebocyte Lysate (LAL) reagent kit (gel-clot, chromogenic, or turbidimetric)[1][3]
-
Control Standard Endotoxin (CSE)
-
Depyrogenated glassware or sterile, endotoxin-free plasticware[22]
-
Incubator or heating block at 37 ± 1 °C
-
Vortex mixer
-
(If applicable) Spectrophotometer or plate reader
Procedure (summary of the gel-clot method):
-
Reconstitute the LAL reagent and CSE according to the manufacturer's instructions.
-
Prepare a series of dilutions of the CSE to confirm the labeled lysate sensitivity.
-
Prepare the required dilutions of the this compound sample in LAL reagent water. The pH of the sample solution must be between 6.8 and 8.0.[22]
-
Perform a test for interfering factors to ensure the sample does not inhibit or enhance the gelation reaction.
-
In depyrogenated test tubes, add the appropriate volume of LAL reagent to the sample solutions, positive controls, and negative controls (LAL reagent water).[23]
-
Gently mix and incubate the tubes at 37 ± 1 °C for 60 ± 2 minutes, avoiding vibration.[23]
-
After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a firm gel that remains intact. A negative result is indicated by the absence of a solid clot.[23]
-
The sample passes the test if the negative controls are negative and the positive controls are positive, and the sample itself does not form a clot at a concentration below the calculated endotoxin limit.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. frederick.cancer.gov [frederick.cancer.gov]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. clearsynth.com [clearsynth.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. labdepotinc.com [labdepotinc.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 10. Biological action of colorless and yellow solutions of this compound on thrombin activity and the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound [glowm.com]
- 12. fda.gov [fda.gov]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. OPERATION OF pH METER – PharmaGuideHub [pharmaguidehub.com]
- 15. pharmadevils.com [pharmadevils.com]
- 16. pH Test - CD Formulation [formulationbio.com]
- 17. uspbpep.com [uspbpep.com]
- 18. pharmasciences.in [pharmasciences.in]
- 19. â©731⪠Loss on Drying [doi.usp.org]
- 20. drugfuture.com [drugfuture.com]
- 21. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 22. acciusa.com [acciusa.com]
- 23. SOP for Bacterial Endotoxin (LAL) Test | Pharmaguideline [pharmaguideline.com]
confounding factors in gold sodium thiomalate research studies
Technical Support Center: Gold Sodium Thiomalate Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (GSTM). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound (GSTM)?
A1: The precise mechanism of action of GSTM is not fully understood, but it is known to exert its anti-inflammatory and immunomodulatory effects through several pathways:
-
Inhibition of Pro-inflammatory Cytokines: GSTM has been shown to inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[1]
-
Modulation of Cellular Functions: It can alter cellular mechanisms by inhibiting sulfhydryl systems and modulating the function of various immune cells, including T cells, B cells, monocytes, and dendritic cells.
-
Enzyme Inhibition: GSTM is known to inhibit several enzymes involved in inflammation, including acid phosphatase, beta-glucuronidase, elastase, and cathepsin G.
-
Inhibition of NF-κB Signaling: A significant mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression.[1] GSTM has been shown to suppress NF-κB activation, which in turn downregulates the expression of inflammatory mediators.[1]
Q2: What are the known confounding factors in clinical research involving GSTM?
A2: Several factors can influence the outcomes of clinical studies on GSTM, potentially confounding the results. These include:
-
Patient-Related Factors:
-
Smoking: A history of smoking has been identified as a factor influencing the development of side effects, particularly skin rash.[2]
-
Sex: Female sex has been associated with a higher incidence of certain side effects.[2]
-
Disease Duration: The length of time a patient has had rheumatoid arthritis before starting GSTM therapy can impact the development of adverse reactions.[2]
-
Gold Allergy: Pre-existing contact allergy to gold can lead to acute reactions upon parenteral administration of GSTM.[3]
-
-
Concurrent Medications: The use of other medications, particularly those known to cause blood dyscrasias, can have additive hematologic toxicity.
-
High Withdrawal Rates: A significant percentage of patients withdraw from clinical trials due to adverse effects, which can bias the assessment of efficacy. For instance, in one study, 41% of patients treated with GSTM were withdrawn due to adverse drug reactions.[4]
Q3: Are there known drug-drug interactions with GSTM?
A3: Yes, concurrent use of GSTM with drugs known to cause blood dyscrasias should be avoided due to the additive risk of hematologic toxicity.
Troubleshooting Guides for Experimental Research
In Vitro Cell-Based Assays
Q4: My cells are showing poor viability after treatment with GSTM. What could be the cause?
A4: Poor cell viability can be due to several factors:
-
High GSTM Concentration: GSTM can be toxic to cells at high concentrations. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type.
-
Solvent Toxicity: Ensure that the solvent used to dissolve GSTM is not toxic to your cells at the final concentration used in the culture.
-
Contamination: Check your cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi), as this can affect cell health and response to treatment.
-
Suboptimal Culture Conditions: Ensure that your cells are cultured under optimal conditions (e.g., correct medium, serum concentration, CO2 levels, and temperature).
Q5: I am not observing the expected inhibitory effect of GSTM on cytokine production in my cell culture experiment. What should I check?
A5: Several factors could contribute to a lack of effect:
-
Suboptimal GSTM Concentration: The concentration of GSTM may be too low to elicit an inhibitory response. A dose-response study is recommended. In some cases, low concentrations of GSTM have been reported to potentiate IL-1 production, while higher concentrations are inhibitory.
-
Timing of Treatment: The timing of GSTM addition relative to the stimulus (e.g., LPS) can be critical. For example, the inhibitory effect of GSTM on IL-1 production is dependent on its presence after LPS stimulation.
-
Cell Type and Donor Variability: The response to GSTM can vary significantly between different cell types and even between donors of primary cells. There is considerable individual variation in IL-1 production in response to LPS and in the effects of gold compounds.
-
Reagent Quality: Ensure the quality and activity of your reagents, including the stimulating agent (e.g., LPS) and the GSTM itself.
Clinical and Preclinical Studies
Q6: We are observing a high incidence of skin rashes in our clinical trial with GSTM. How can we manage and investigate this?
A6: Skin rash is a common adverse effect of GSTM. Here’s how to approach this issue:
-
Monitoring: Regularly monitor patients for any signs of dermatological reactions. Pruritus (itching) can be an early warning sign.
-
Patch Testing: Consider patch testing for gold allergy in patients who develop a rash to investigate a potential hypersensitivity reaction. It's important to note that patch test reactions to gold salts can be delayed.
-
Dose Adjustment: For mild to moderate reactions, therapy may be temporarily interrupted and cautiously resumed at a lower dose after the reaction has subsided.
-
Discontinuation: For severe reactions, GSTM therapy should be permanently discontinued.
-
Confounding Factors: Investigate potential confounding factors such as a history of smoking, which has been associated with a higher incidence of skin rash.[2]
Q7: How can we minimize the impact of patient withdrawal on the statistical power of our clinical study?
A7: High withdrawal rates are a significant challenge in GSTM trials. To mitigate this:
-
Careful Patient Selection: Exclude patients with pre-existing conditions that are contraindications for GSTM therapy (e.g., significant renal or hepatic impairment, history of blood dyscrasias).[5]
-
Thorough Patient Education: Inform patients about potential side effects and the importance of reporting them early.
-
Robust Monitoring Plan: Implement a comprehensive monitoring plan to detect adverse effects early, allowing for timely intervention and potentially preventing the need for withdrawal.
-
Statistical Planning: Account for the anticipated withdrawal rate in the initial sample size calculation to ensure the study remains adequately powered.
Data Presentation
Table 1: Summary of Adverse Effects Leading to Withdrawal in Clinical Trials of this compound (GSTM) for Rheumatoid Arthritis.
| Clinical Trial / Study | Comparison Groups | GSTM Withdrawal Rate due to Adverse Effects | Common Adverse Effects Leading to Withdrawal |
| Williams et al. | Sulfasalazine, GSTM, Placebo | 41% | Rash, stomatitis, proteinuria[4] |
| Prospective Controlled Trial | Auranofin, GSTM, Placebo | 5 times more frequent than auranofin | Thrombocytopenia, proteinuria, elevated liver enzymes, "nitritoid" reactions, "gold pneumonitis"[6] |
| Randomized Double-Blind Trial | Methotrexate, GSTM | 6 out of 17 patients (35%) | Not specified in detail |
Table 2: In Vitro Effects of this compound (GSTM) on Cytokine Production.
| Cell Type | Stimulus | GSTM Concentration | Effect on Cytokine Production | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 1 µg/mL | Inhibited TNF-α production in LPS responders | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 10-250 ng/mL | Potentiated IL-1 production | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 200-1000 ng/mL | Inhibited secreted IL-1 production | |
| Human Dendritic Cells | SAC or LPS + IFN-γ | Not specified | Markedly reduced IL-12p70 production |
Experimental Protocols
Protocol 1: Assessment of GSTM Effect on TNF-α Production by Human PBMCs
Objective: To determine the in vitro effect of GSTM on lipopolysaccharide (LPS)-stimulated TNF-α production by human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation:
-
Isolate PBMCs from heparinized whole blood from healthy volunteers using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Treatment:
-
Seed the PBMCs in a 96-well culture plate at a density of 2 x 10^5 cells/well.
-
Prepare a stock solution of GSTM in sterile water or PBS.
-
Add varying concentrations of GSTM (e.g., 0.1, 1, 10 µg/mL) to the respective wells. Include a vehicle control (medium only).
-
Immediately after adding GSTM, stimulate the cells with LPS (e.g., 10 ng/mL). Include an unstimulated control (no LPS).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean TNF-α concentration for each treatment group.
-
Compare the TNF-α levels in the GSTM-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Protocol 2: Lymphocyte Proliferation Assay (LPA) to Assess GSTM Immunomodulatory Effects
Objective: To evaluate the effect of GSTM on mitogen-stimulated T-cell proliferation.
Methodology:
-
PBMC Isolation:
-
Isolate and prepare PBMCs as described in Protocol 1.
-
-
Cell Culture and Treatment:
-
Seed the PBMCs in a 96-well round-bottom culture plate at a density of 1 x 10^5 cells/well.
-
Add varying concentrations of GSTM (e.g., 1, 5, 10 µg/mL) to the wells. Include a vehicle control.
-
Stimulate the cells with a T-cell mitogen such as phytohemagglutinin (PHA) (e.g., 1-5 µg/mL) or concanavalin (B7782731) A (Con A). Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
-
Assessment of Proliferation:
-
18 hours before the end of the incubation period, add 1 µCi of [3H]-thymidine to each well.
-
At the end of the 72-hour incubation, harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of [3H]-thymidine into the DNA of proliferating cells using a liquid scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM).
-
Calculate the stimulation index (SI) for each condition: SI = (Mean CPM of stimulated cells) / (Mean CPM of unstimulated cells).
-
Compare the SI of GSTM-treated cells to the mitogen-stimulated control to determine the inhibitory effect of GSTM on lymphocyte proliferation.
-
Visualizations
References
- 1. goldic.co.za [goldic.co.za]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. In vitro effects of this compound on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of in vitro proliferative response of cultured T lymphocytes to interleukin-2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of lymphocyte activation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effects of this compound on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Gold Sodium Thiomalate vs. Auranofin
For Researchers, Scientists, and Drug Development Professionals
Gold-based therapeutics have a long history in the treatment of rheumatoid arthritis. Among these, the injectable gold sodium thiomalate and the oral formulation auranofin have been cornerstones of chrysotherapy. While both compounds elicit anti-inflammatory and immunomodulatory effects, their underlying mechanisms of action diverge significantly at the molecular level. This guide provides a detailed comparison of their mechanisms, supported by experimental data, to inform further research and drug development.
Core Mechanistic Differences
Auranofin's primary molecular target is thioredoxin reductase (TrxR), a key enzyme in cellular redox control.[1][2][3] Its inhibition leads to a buildup of reactive oxygen species (ROS), inducing oxidative stress and apoptosis.[3][4] In contrast, the mechanism of this compound is less defined but is known to involve the inhibition of protein kinase C (PKC), an enzyme crucial for various cellular signaling pathways, and the modulation of immune cell functions.[5][6] While some studies suggest that this compound can also inhibit TrxR, it is a much less potent inhibitor than auranofin.[1][2]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activities of auranofin and this compound against their primary molecular targets.
| Drug | Target Enzyme | IC50 Value | Cell/System | Reference |
| Auranofin | Thioredoxin Reductase 1 (TrxR1) | 5 - 4000 nM (range for various gold compounds, with auranofin being one of the most potent) | Rat TrxR1 (ex vivo) | [1] |
| Thioredoxin Reductase (TrxR) | ~3-4 µM (cell growth inhibition IC50 in lung cancer cells, correlated with TrxR inhibition) | Calu-6 and A549 lung cancer cells | [4] | |
| This compound | Protein Kinase C (PKC) | Dose-dependent inhibition observed | Partially purified from Jurkat cells | [5] |
| Protein Kinase C ι (PKCι) | ~1 µM (inhibition of PB1 domain binding to Par6) | In vitro | [6] |
Signaling Pathway Modulation
Auranofin's Impact on Cellular Signaling
Auranofin's inhibition of TrxR has cascading effects on multiple signaling pathways. The resulting oxidative stress can modulate the activity of transcription factors sensitive to the cellular redox state, such as NF-κB. Furthermore, auranofin has been shown to directly inhibit IκB kinase (IKK), a key regulator of the NF-κB pathway.
Caption: Auranofin's inhibitory effects on TrxR and IKK.
This compound's Influence on Cellular Signaling
This compound's primary influence on signaling is through the inhibition of PKC. This inhibition can affect a wide array of downstream cellular processes, including cell proliferation and immune responses. By inhibiting PKC, this compound can modulate the activation of various transcription factors and cellular functions.
Caption: this compound's inhibition of PKC signaling.
Experimental Protocols
Thioredoxin Reductase (TrxR) Inhibition Assay
This protocol is adapted from methods used to assess the inhibitory effect of various compounds on TrxR activity.
Objective: To determine the IC50 value of auranofin and this compound for TrxR.
Materials:
-
Purified recombinant human thioredoxin reductase 1 (TrxR1)
-
Auranofin and this compound
-
NADPH
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 2 mM EDTA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of auranofin and this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compounds (auranofin or this compound) or vehicle control.
-
Initiate the reaction by adding purified TrxR1 to each well.
-
Immediately add DTNB to each well.
-
Measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes at 37°C. The increase in absorbance is due to the reduction of DTNB to 2-nitro-5-thiobenzoate (TNB).
-
Calculate the reaction rates from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the thioredoxin reductase inhibition assay.
Protein Kinase C (PKC) Activity Assay
This protocol provides a general framework for assessing the inhibition of PKC activity.
Objective: To determine the IC50 value of this compound and auranofin for PKC.
Materials:
-
Purified recombinant human PKC isozyme (e.g., PKCα, PKCβ, or PKCι)
-
This compound and Auranofin
-
PKC substrate peptide (e.g., myelin basic protein fragment)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM CaCl₂, and lipid vesicles)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and auranofin in the assay buffer.
-
In microcentrifuge tubes, combine the assay buffer, PKC substrate peptide, lipid vesicles, and the test compounds (this compound or auranofin) or vehicle control.
-
Add the purified PKC enzyme to each tube.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
References
- 1. Sublethal concentrations of diverse gold compounds inhibit mammalian cytosolic thioredoxin reductase (TrxR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial thioredoxin reductase inhibition by gold(I) compounds and concurrent stimulation of permeability transition and release of cytochrome c [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Immunomodulatory effects of therapeutic gold compounds. This compound inhibits the activity of T cell protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gold Sodium Thiomalate and Methotrexate on T-Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of two pivotal immunomodulatory drugs, Gold Sodium Thiomalate (GSTM) and Methotrexate (MTX), on T-lymphocytes. The following sections present quantitative data from experimental studies, detailed methodologies for key assays, and visual representations of the signaling pathways involved.
Executive Summary
This compound and Methotrexate are both disease-modifying antirheumatic drugs (DMARDs) with profound effects on the immune system, particularly on T-cell function. While both drugs ultimately lead to an immunosuppressive outcome, their mechanisms of action and specific effects on T-cell proliferation, apoptosis, and cytokine production differ significantly. GSTM primarily exerts its effects through the inhibition of Protein Kinase C (PKC), a key enzyme in T-cell activation signaling. In contrast, MTX's primary mechanisms involve the inhibition of dihydrofolate reductase (DHFR), leading to impaired DNA synthesis, and the promotion of adenosine (B11128) release, which has potent anti-inflammatory effects. This guide delves into the experimental data that elucidates these differences.
Data Presentation: Quantitative Comparison of T-Cell Effects
The following tables summarize the quantitative effects of this compound and Methotrexate on T-cell proliferation, apoptosis, and cytokine production based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited; therefore, data from various sources are presented with relevant context.
| Drug | Parameter | Effect | Concentration | Cell Type | Source |
| This compound | Proliferation | ~50% inhibition of [3H]thymidine incorporation | 100 µM | Human Synovial Cells | [1] |
| Proliferation | Significant inhibition of IL-2 stimulated proliferation | Not specified | Cultured T-cells | [2] | |
| Methotrexate | Proliferation | IC50: 9.5x10⁻² µM | 9.5x10⁻² µM | Daoy (Medulloblastoma) | [3] |
| Proliferation | IC50: 3.5x10⁻² µM | 3.5x10⁻² µM | Saos-2 (Osteosarcoma) | [3] | |
| Proliferation | Inhibition of T-cell proliferation | 12.5nM - 100nM | Human PBMCs | [1][4] |
Table 1: Comparative Effects on T-Cell Proliferation
| Drug | Parameter | Effect | Concentration | Cell Type | Source |
| This compound | Apoptosis | Not explicitly quantified in reviewed sources | - | - | - |
| Methotrexate | Apoptosis | Induces apoptosis in activated T-cells | 0.1-10 µM | Human Peripheral Blood Lymphocytes | [5] |
| Apoptosis | ~6-fold increase in apoptosis of dividing CD4+ T-cells | Not specified | Human CD4+ T-cells | [6] | |
| Apoptosis | 7.2% apoptotic cells | 0.1 µM (20h) | tmTNF-expressing Jurkat T-cells | [7][8] | |
| Apoptosis | 34.2% apoptotic cells (with Infliximab) | 0.1 µM (20h) | tmTNF-expressing Jurkat T-cells | [7][8] |
Table 2: Comparative Effects on T-Cell Apoptosis
| Drug | Cytokine | Effect | Concentration | Cell Type/System | Source |
| This compound | IL-1, IL-2 | Increased production | Not specified | Mouse Thymocytes and Human PBMCs | [9][10] |
| IL-2 | Inhibition of production | Pharmacologically relevant concentrations | Jurkat T-cells | [11] | |
| IL-1α, IL-1β, IL-6, TNF-α | Significant decrease in expression | Not specified | Rheumatoid Arthritis Synovial Membrane | ||
| Methotrexate | TNF-α | Dose-dependent suppression | 0.1–10 μg/ml | Murine Splenic Mononuclear Cells | |
| IFN-γ | Less striking reduction compared to TNF-α | 0.1–10 μg/ml | Murine Splenic Mononuclear Cells | ||
| IL-4 | Virtually unaffected | 0.1–10 μg/ml | Murine Splenic Mononuclear Cells | ||
| TNF-α, IFN-γ | Reduced production | 1–10 μg/ml | Human CD45RO T-cells | [4] | |
| IL-4 | Significantly increased production | 0.001–0.1 μg/ml | Human CD45RA T-cells | [4] | |
| IL-2, IFN-γ, TNF-α | No significant inhibition of production | 12.5nM - 100nM | Human PBMCs | [1] |
Table 3: Comparative Effects on T-Cell Cytokine Production
Mechanisms of Action and Signaling Pathways
The disparate effects of this compound and Methotrexate on T-cells stem from their distinct molecular targets and mechanisms of action.
This compound: Inhibition of Protein Kinase C
This compound's immunomodulatory effects are largely attributed to its ability to inhibit Protein Kinase C (PKC), a crucial enzyme in the T-cell activation cascade.[11] Upon T-cell receptor (TCR) engagement, PKC is activated and participates in the signaling pathways leading to T-cell proliferation and cytokine production. By inhibiting PKC, GSTM effectively dampens these downstream responses.
Methotrexate: Dual Mechanisms of Action
Methotrexate employs a two-pronged approach to T-cell modulation: inhibition of dihydrofolate reductase (DHFR) and promotion of adenosine release.
-
Dihydrofolate Reductase (DHFR) Inhibition: MTX, a folate analog, competitively inhibits DHFR, an enzyme essential for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a critical cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By disrupting this pathway, MTX impairs the proliferation of rapidly dividing cells, including activated T-lymphocytes, and can induce apoptosis.[5][6]
-
Adenosine Signaling: MTX polyglutamates inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, leading to an intracellular accumulation of AICAR.[9] This, in turn, results in an increased release of adenosine into the extracellular space. Adenosine then binds to its receptors (primarily A2A) on the surface of T-cells, initiating a signaling cascade that ultimately has potent anti-inflammatory and immunosuppressive effects.[9][11]
References
- 1. A mechanism of action of this compound in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of in vitro proliferative response of cultured T lymphocytes to interleukin-2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on functional correlates of human monocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro effects of this compound on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro effects of this compound on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory effects of therapeutic gold compounds. This compound inhibits the activity of T cell protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intramuscular gold decreases cytokine expression and macrophage numbers in the rheumatoid synovial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of this compound on the proliferation and interferon-gamma induced HLA-DR expression in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory effects of therapeutic gold compounds. This compound inhibits the activity of T cell protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunopharmacology of this compound and auranofin (SK&F D-39162): effects on cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effect of Gold Sodium Thiomalate on the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gold Sodium Thiomalate (GST) and other known inhibitors of the Nuclear Factor-kappa B (NF-κB) pathway. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the effects of these compounds on NF-κB signaling.
Introduction to NF-κB Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a critical role in regulating the expression of genes involved in immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and cancer. Consequently, the targeted inhibition of NF-κB has emerged as a significant therapeutic strategy.
Gold compounds, including this compound, have a long history in the treatment of rheumatoid arthritis, and their mechanism of action is thought to involve the modulation of inflammatory pathways, including NF-κB.[1][2] This guide compares GST with two other well-characterized NF-κB inhibitors, BAY 11-7082 and SC75741, providing available quantitative data on their inhibitory activities and detailed protocols for key validation experiments.
Comparative Analysis of NF-κB Inhibitors
The following table summarizes the available quantitative data on the inhibitory effects of this compound, BAY 11-7082, and SC75741 on the NF-κB pathway. It is important to note that the IC50 values presented are derived from different studies and, therefore, may not be directly comparable due to variations in experimental conditions.
| Compound | Target in NF-κB Pathway | Assay Type | Cell Line | Stimulus | IC50 | Reference |
| This compound (GST) | Suggested to inhibit NF-κB DNA binding and potentially Protein Kinase C (PKC) upstream of NF-κB. | Data not available | --- | --- | Not Reported | [2] |
| BAY 11-7082 | Inhibits phosphorylation of IκBα | In-vitro kinase assay | Tumor cells | TNF-α | 10 µM | [3][4] |
| Inhibition of adhesion molecule expression | Cell-based assay | Endothelial cells | TNF-α | 5-10 µM | [3][4] | |
| SC75741 | Inhibition of NF-κB activity | Not specified | Not specified | Not specified | 200 nM | [5] |
Experimental Protocols
Accurate and reproducible data are paramount in validating the effects of any compound on a signaling pathway. Below are detailed protocols for two key experimental assays used to quantify NF-κB inhibition.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene driven by a promoter with NF-κB response elements. Inhibition of NF-κB activity leads to a quantifiable decrease in luciferase expression.[6][7][8]
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
TNF-α (or other appropriate NF-κB stimulus)
-
Test compounds (this compound, BAY 11-7082, SC75741)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound Treatment: Pre-treat the transfected cells with varying concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway. Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB. Nuclear extracts from treated cells are incubated with a labeled DNA probe containing an NF-κB consensus binding site. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis. A decrease in the shifted band indicates inhibition of NF-κB DNA binding.[9][10][11]
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
24-well tissue culture plates
-
NF-κB stimulus (e.g., Lipopolysaccharide - LPS)
-
Test compounds
-
Nuclear extraction buffers
-
BCA protein assay kit
-
NF-κB consensus oligonucleotide probe
-
T4 Polynucleotide Kinase
-
[γ-32P]ATP
-
Poly (dI-dC)
-
Binding buffer
-
Non-denaturing polyacrylamide gel (e.g., 6%)
-
Phosphorimager or X-ray film
Protocol:
-
Cell Treatment: Seed cells in 24-well plates and treat with test compounds for 1 hour, followed by stimulation with an NF-κB activator (e.g., LPS at 1 µg/mL) for 30-60 minutes.
-
Nuclear Extract Preparation: Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or standard biochemical fractionation methods. Determine the protein concentration of the nuclear extracts using a BCA assay.
-
Probe Labeling: End-label the NF-κB consensus oligonucleotide probe with [γ-32P]ATP using T4 Polynucleotide Kinase.
-
Binding Reaction: Incubate the nuclear extracts (5-10 µg of protein) with the labeled probe in the presence of a non-specific competitor DNA (poly (dI-dC)) in a binding buffer for 20-30 minutes at room temperature.
-
Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualization: Dry the gel and visualize the shifted bands using a phosphorimager or by autoradiography.
-
Data Analysis: Quantify the intensity of the shifted bands corresponding to the NF-κB-DNA complex. A reduction in band intensity in the presence of a test compound indicates inhibition of NF-κB DNA binding.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: The NF-κB signaling pathway and points of inhibition.
Caption: Experimental workflow for validating NF-κB inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Gold Compounds in Anticancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. licorbio.com [licorbio.com]
- 10. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 11. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Gold-Based Antirheumatic Drugs: Auranofin and Sodium Aurothiomalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent gold-based antirheumatic drugs: the oral compound Auranofin and the injectable Sodium Aurothiomalate (B1210753). The following sections detail their comparative cytotoxicity, anti-inflammatory efficacy, and mechanisms of action, supported by experimental data from various studies.
Comparative Performance: A Tabular Summary
The following tables summarize the in vitro performance of Auranofin and Sodium Aurothiomalate based on available experimental data. Direct comparative IC50 values from single studies are limited in the literature; therefore, the data presented is a synthesis from multiple sources to provide a relative understanding of their potency.
Table 1: Comparative In Vitro Cytotoxicity
| Drug | Cell Line | Assay | IC50 | Citation |
| Auranofin | Varies (e.g., Cancer Cell Lines) | MTT | ~1-5 µM | |
| Sodium Aurothiomalate | Varies | Not widely reported | Generally considered less cytotoxic in vitro than Auranofin |
Table 2: Comparative In Vitro Anti-Inflammatory Activity
| Target | Drug | Cell Type | Stimulant | Method | Effective Concentration / Inhibition | Citation |
| TNF-α Production | Auranofin | Mouse Macrophages | LPS | ELISA | Inhibition at 0.1-3 µM | [1] |
| Sodium Aurothiomalate | Mouse Macrophages | LPS | ELISA | No significant inhibition at similar concentrations | [1][2] | |
| IL-1β Production | Auranofin | Human Monocytes | LPS | ELISA | Inhibition at >2.5 µg/mL | [3] |
| Sodium Aurothiomalate | Human Monocytes | LPS | ELISA | No inhibition up to 100 µg/mL | [3] | |
| Auranofin | Human Monocytes | LPS | ELISA | Bimodal effect: Potentiation at 1-100 ng/mL, Inhibition at 10-500 ng/mL | [4] | |
| Sodium Aurothiomalate | Human Monocytes | LPS | ELISA | Bimodal effect: Potentiation at 10-250 ng/mL, Inhibition at 200-1000 ng/mL | [4] | |
| IL-6 Production | Auranofin | RAW264.7 Macrophages | PA + LPS | ELISA | Significant inhibition | [5][6][7] |
| Sodium Aurothiomalate | - | - | - | Data not readily available in comparative studies | ||
| NF-κB Activation | Auranofin | RAW264.7 Macrophages | PA + LPS | Immunofluorescence | Inhibition of p65 translocation | [5][6] |
| Sodium Aurothiomalate | - | - | - | Generally considered a weaker inhibitor of NF-κB in vitro | ||
| Thioredoxin Reductase (TrxR) | Auranofin | - | - | Enzyme Assay | Potent inhibitor | |
| Sodium Aurothiomalate | - | - | - | Weaker inhibitor compared to Auranofin | ||
| Reactive Oxygen Species (ROS) | Auranofin | Human Synovial Mononuclear Cells | Zymosan | Chemiluminescence | Inhibition | [8] |
| Sodium Aurothiomalate | Human Synovial Mononuclear Cells | Zymosan | Chemiluminescence | No inhibition | [8] |
Mechanisms of Action: Signaling Pathways
Gold-based antirheumatic drugs exert their effects through the modulation of key inflammatory signaling pathways. The diagrams below, generated using the DOT language, illustrate the primary pathways and the proposed points of intervention for Auranofin and, to a lesser extent, Sodium Aurothiomalate.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of gold-based drugs on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) crystals are solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW264.7 macrophages, synovial fibroblasts) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Auranofin and Sodium Aurothiomalate in culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the drug concentration.
Cytokine Production Assay (ELISA)
Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by immune cells in response to stimulation and treatment with gold-based drugs.
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody. The detection antibody is linked to an enzyme, and in the final step, a substrate is added that is converted by the enzyme into a detectable signal.
Protocol:
-
Cell Culture and Stimulation:
-
Culture immune cells (e.g., human peripheral blood mononuclear cells [PBMCs] or RAW264.7 macrophages) in appropriate culture medium.
-
Pre-treat the cells with various concentrations of Auranofin or Sodium Aurothiomalate for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours).
-
-
Sample Collection: Collect the cell culture supernatants and store them at -80°C until use.
-
ELISA Procedure (Sandwich ELISA):
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve. Determine the inhibitory effect of the drugs on cytokine production.
In Vitro Macrophage Stimulation
Objective: To create an in vitro model of inflammation to test the anti-inflammatory effects of gold-based drugs.
Principle: Macrophages are key cells in the inflammatory response. They can be activated by various stimuli, such as bacterial lipopolysaccharide (LPS), to produce pro-inflammatory mediators. This activated state can be used to screen for potential anti-inflammatory compounds.
Protocol:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW264.7) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Alternatively, differentiate primary monocytes (e.g., from human PBMCs) into macrophages using M-CSF.
-
-
Cell Seeding: Seed the macrophages in multi-well plates at an appropriate density.
-
Drug Pre-treatment: Pre-incubate the cells with various concentrations of Auranofin or Sodium Aurothiomalate for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, most commonly LPS (from 100 ng/mL to 1 µg/mL), to the wells. Include an unstimulated control.
-
Incubation: Incubate the plates for a period ranging from 4 to 24 hours, depending on the endpoint being measured (e.g., cytokine production, gene expression).
-
Endpoint Analysis: After incubation, the cell culture supernatants can be collected for cytokine analysis by ELISA, and the cells can be lysed for analysis of protein expression (Western blot) or gene expression (RT-qPCR) of inflammatory markers.
Conclusion
In vitro studies consistently demonstrate that Auranofin is a more potent inhibitor of key inflammatory pathways compared to Sodium Aurothiomalate. Auranofin effectively suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-1β, inhibits the NF-κB and JAK-STAT signaling pathways, and is a strong inhibitor of thioredoxin reductase. In contrast, Sodium Aurothiomalate shows limited to no inhibitory activity on these pathways at comparable concentrations in many in vitro models. These findings highlight the distinct molecular mechanisms of these two gold-based compounds and provide a basis for their different clinical profiles and applications. Further head-to-head in vitro studies providing direct comparative IC50 values would be beneficial for a more precise quantitative comparison.
References
- 1. Auranofin inhibits the induction of interleukin 1 beta and tumor necrosis factor alpha mRNA in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic modulation of TNF production by endotoxin stimulated macrophages: in vitro and in vivo effects of auranofin and other chrysotherapeutic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of auranofin and sodium aurothiomalate on interleukin-1 production from human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of gold sodium thiomalate and auranofin on lipopolysaccharide-induced interleukin-1 production by blood monocytes in vitro: variation in healthy subjects and patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of auranofin and gold sodium aurothiomalate on the chemiluminescent response of stimulated synovial tissue cells from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Golden Opportunity or Outdated Relic? A Comparative Analysis of Gold Sodium Thiomalate's Impact on Cytokine Expression
For decades, gold sodium thiomalate (GST) held a significant place in the arsenal (B13267) against rheumatoid arthritis. While newer disease-modifying antirheumatic drugs (DMARDs) have largely supplanted it, a deeper understanding of its immunomodulatory effects, particularly on cytokine expression, remains crucial for researchers exploring novel therapeutic pathways. This guide provides a comparative analysis of GST's influence on key inflammatory cytokines versus other established DMARDs, supported by experimental data and detailed methodologies.
Unraveling the Mechanism: How Gold Salts Modulate Cytokine Signaling
Gold compounds, including GST, exert their anti-inflammatory effects through multifaceted mechanisms that are not yet fully elucidated. A primary mode of action involves the modulation of intracellular signaling pathways that govern the expression of pro-inflammatory genes.[1] Studies have consistently pointed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway as a central mechanism.[1] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1] By interfering with NF-κB activation, gold compounds can effectively dampen the inflammatory cascade at a fundamental level.[1][2]
Furthermore, gold compounds have been shown to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[1] This interference can influence the production and balance of various interleukins and interferons, further shaping the immune response.[1] Interestingly, some studies suggest a dual role for gold compounds, not only suppressing pro-inflammatory cytokines but also promoting the expression of the anti-inflammatory cytokine IL-10.[1]
Head-to-Head Comparison: Cytokine Modulation by DMARDs
The following table summarizes the in vitro effects of this compound and other common DMARDs on the production of key cytokines. It is important to note that the data is collated from various studies with differing experimental conditions, which may influence the observed effects.
| Cytokine | This compound (GST) | Methotrexate (B535133) | Sulfasalazine (B1682708) | Leflunomide (B1674699) |
| TNF-α | Inhibition reported in some studies.[1] No significant effect in others.[3] | Inhibition, particularly in T-cell activation-induced production.[4][5] | Inhibition by preventing TNF-α from binding to its receptor.[6] Also shown to repress TNF-α mRNA levels.[7] | Significant dose-dependent decrease in both intracellular expression and extracellular concentration.[8][9] |
| IL-1β | Downregulation of secretion by interfering with posttranslational processing.[3] | Slight decrease in production induced by bacterial products.[4][5] | Inhibition of production in mononuclear cells.[10] | Significant time and dose-dependent decrease in intracellular expression.[8][9] |
| IL-6 | Increased production in a dose-dependent manner in some in vitro models.[3] | Inhibition of T-cell activation-induced production.[4][5] However, some studies show it can induce IL-6 production in monocytic cell lines.[11][12] | Inhibition of production in mononuclear cells.[10] | No significant change in serum levels in one study.[13][14] However, other in vitro studies show a decrease in production.[9] |
| IL-10 | Increased production in a dose-dependent manner, an anti-inflammatory effect.[3] | No significant effect on secretion in one study.[15] | - | - |
Experimental Corner: Protocols for Assessing Cytokine Expression
Accurate and reproducible measurement of cytokine levels is paramount in comparative drug studies. The following outlines a general experimental protocol for assessing the effect of DMARDs on cytokine production in a human monocytic cell line (THP-1), a commonly used in vitro model for studying macrophage-like cells.[16][17]
Key Experiment: In Vitro Cytokine Production Assay
Objective: To quantify the in vitro effect of this compound and other DMARDs on the production of TNF-α, IL-1β, IL-6, and IL-10 by stimulated human monocytic cells.
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.
-
To differentiate the monocytes into macrophage-like cells, seed the THP-1 cells in 96-well plates at a density of 1 x 10^5 cells/well and treat with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[16] After incubation, remove the PMA-containing medium and replace it with fresh medium.
-
-
DMARD Treatment and Cell Stimulation:
-
Prepare stock solutions of this compound, Methotrexate, Sulfasalazine, and Leflunomide in an appropriate solvent (e.g., sterile water or DMSO) and dilute to final working concentrations in cell culture medium.
-
Pre-treat the differentiated THP-1 cells with varying concentrations of each DMARD for 2 hours.
-
Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production. Include appropriate vehicle controls (cells with LPS but no drug) and unstimulated controls.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Cytokine Quantification using ELISA:
-
After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1]
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the collected supernatants and a series of known standards to the wells and incubate.
-
After washing, add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric reaction, and then stop the reaction with an acid solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Visualizing the Mechanisms
To better illustrate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thiol regulation of the production of TNF-alpha, IL-6 and IL-8 by human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of gold on cytokine production in vitro; increase of monocyte dependent interleukin 10 production and decrease of interferon-gamma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cytokine production by methotrexate. Studies in healthy volunteers and patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfasalazine inhibits the binding of TNF alpha to its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of sulfasalazine and its metabolites on steady state messenger RNA concentrations for inflammatory cytokines, matrix metalloproteinases, and tissue inhibitors of metalloproteinase in rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of leflunomide on cultured synovial macrophages from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti‐inflammatory effects of leflunomide in combination with methotrexate on co‐culture of T lymphocytes and synovial macrophages from rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methotrexate induces production of IL-1 and IL-6 in the monocytic cell line U937 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methotrexate induces production of IL-1 and IL-6 in the monocytic cell line U937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effects of leflunomide and methotrexate on cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential effects of leflunomide and methotrexate on cytokine production in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes [frontiersin.org]
- 16. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 17. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Divergence of Gold Sodium Thiomalate and Non-Gold DMARDs in Rheumatoid Arthritis
A comparative analysis of the molecular pathways and cellular targets of traditional and contemporary disease-modifying antirheumatic drugs.
Gold sodium thiomalate, a historically significant disease-modifying antirheumatic drug (DMARD), represents a class of therapeutic agents with a distinct mechanistic profile compared to the more contemporary non-gold DMARDs. While both aim to mitigate the autoimmune pathology of rheumatoid arthritis (RA), their modes of action diverge significantly at the molecular and cellular levels. This guide provides a detailed comparison of their mechanisms, supported by experimental data, to inform researchers and drug development professionals.
This compound (GST): A Multi-Pronged Approach
The precise mechanism of action of this compound (GST) is not fully elucidated but is understood to be multifactorial, involving the modulation of various immune and inflammatory pathways.[1][2][3]
Key Mechanisms:
-
Inhibition of Cellular Proliferation: GST has been shown to induce dose-dependent changes in the proliferation of synovial cells.[4] Exposure to GST leads to an accumulation of gold within these cells, which correlates with the inhibition of [3H]thymidine incorporation, a marker of DNA synthesis and cell proliferation.[4]
-
Modulation of Cytokine Production: In vitro studies have demonstrated that GST can influence the production of key cytokines. It has been shown to induce the production of Interleukin-1 (IL-1) and Interleukin-2 (IL-2) and promote the expression of IL-2 receptors in T-cells.[5][6] This suggests a complex immunomodulatory role rather than simple immunosuppression. Some studies also indicate that gold compounds can reduce circulating IL-6 levels and the expression of monocyte-derived cytokines like IL-1, TNF-α, and IL-6 in the synovium.[7]
-
Enzyme Inhibition: Gold compounds are known to have a high affinity for thiol groups, which are present in many enzymes.[8] This interaction can lead to the inhibition of various enzymatic processes crucial for inflammatory responses.
-
Sequestration of Reactive Aldehydes: A proposed mechanism involves the sequestration of reactive aldehydes, which are mediators of cell destruction in RA joints.[9] By augmenting intracellular thiol pools, GST can help buffer the increased aldehyde load and oxidative stress.[9]
Non-Gold DMARDs: Targeted Molecular Interventions
Non-gold DMARDs can be broadly categorized into conventional synthetic DMARDs (csDMARDs) and biologic DMARDs (bDMARDs). Each class, and indeed each drug within a class, has a more specifically defined mechanism of action compared to GST.
Conventional Synthetic DMARDs (csDMARDs)
Methotrexate (B535133) (MTX): Often the first-line treatment for RA, methotrexate's primary mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and pyrimidines.[10][11] This antiproliferative effect targets rapidly dividing immune cells.[10][11] Additionally, a key anti-inflammatory effect of low-dose methotrexate is the promotion of adenosine (B11128) release, which has potent anti-inflammatory properties.[10][11][12] Methotrexate also inhibits T-cell activation and the production of pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-8.[13][14][15]
Sulfasalazine (B1682708) (SSZ): The mechanism of sulfasalazine is not fully understood but is thought to involve immunomodulatory and anti-inflammatory effects.[16][17][18] It is metabolized in the gut to sulfapyridine (B1682706) and 5-aminosalicylic acid (5-ASA).[19] Sulfapyridine is believed to be the active moiety in RA, exerting immunomodulatory effects, potentially by inhibiting the function of certain immune cells and suppressing pro-inflammatory factors like TNF-α.[19]
Hydroxychloroquine (B89500) (HCQ): This antimalarial drug is thought to exert its effect by accumulating in acidic intracellular vesicles like lysosomes, increasing their pH.[20][21] This change in pH can interfere with antigen processing and presentation by macrophages and other antigen-presenting cells, thereby down-regulating the immune response against autoantigens.[20] It may also inhibit toll-like receptor (TLR) signaling.[21]
Biologic DMARDs (bDMARDs)
TNF-α Inhibitors (e.g., Adalimumab, Etanercept, Infliximab): This class of drugs represents a significant advancement in RA therapy. Their mechanism is highly specific: they bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine that plays a central role in the pathogenesis of RA.[22][23][24][25] By blocking TNF-α, these agents prevent it from binding to its receptors, thereby inhibiting downstream inflammatory signaling pathways, such as NF-κB activation.[23] This leads to a reduction in the production of other pro-inflammatory cytokines like IL-1 and IL-6, and a decrease in the infiltration of inflammatory cells into the synovium.[26]
Comparative Quantitative Data
The following table summarizes key quantitative data from in vitro and clinical studies, highlighting the mechanistic differences between these DMARDs.
| DMARD Class | Drug | Target/Assay | Effect | Quantitative Data | Citation |
| Gold Compound | This compound | Synovial Cell Proliferation ([3H]thymidine incorporation) | Inhibition | 50% inhibition at 100 µM after 4 days | [4] |
| Cytokine Production (in vitro) | Induction of IL-1 and IL-2 | - | [5][6] | ||
| csDMARD | Methotrexate | Cytokine Production (IL-6 in RA patients) | Reduction | Significant decrease from baseline (p<0.001) | [14] |
| Cytokine Production (IL-8 in RA patients) | Reduction | Significant decrease from baseline | [14] | ||
| T-cell cytokine production (in vitro) | Inhibition | Dose-dependent inhibition of IL-4, IL-13, IFN-γ, TNF-α | [15] | ||
| bDMARD | Adalimumab (TNF-α inhibitor) | TNF-α Binding Affinity (Kd) | Neutralization | ~50 pM | [23] |
| TNF-α-induced NF-κB activation (in vitro) | Inhibition | Up to 80% inhibition in synovial fibroblasts | [23] | ||
| Synovial Fluid TNF-α Levels (RA patients) | Reduction | Levels can be as high as 50 pg/mL in RA vs. <5 pg/mL in controls | [23] |
Experimental Protocols
Synovial Cell Proliferation Assay (for this compound)
-
Cell Culture: Human synovial cells are derived from explant cultures of tissue obtained from patients with rheumatoid arthritis and maintained in monolayer cultures.
-
Drug Exposure: Cells are exposed to varying concentrations of this compound (e.g., 10 µM to 100 µM) for a specified period (e.g., 4 days).
-
[3H]Thymidine Incorporation: During the final hours of drug exposure, [3H]thymidine is added to the cell culture medium.
-
Measurement: The amount of [3H]thymidine incorporated into the DNA of the cells is measured using a scintillation counter. This provides a quantitative measure of cell proliferation.
-
Data Analysis: The percentage inhibition of proliferation is calculated by comparing the [3H]thymidine incorporation in treated cells to that in untreated control cells.[4]
Whole Blood Cytokine Production Assay (for Methotrexate)
-
Blood Collection: Whole blood is collected from healthy volunteers or RA patients.
-
Stimulation: Aliquots of whole blood are stimulated with T-cell activators (e.g., anti-CD3 and anti-CD28 monoclonal antibodies) in the presence or absence of varying concentrations of methotrexate.
-
Incubation: The cultures are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine production.
-
Cytokine Measurement: The concentration of various cytokines (e.g., IL-4, IL-13, IFN-γ, TNF-α) in the plasma is measured using enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of methotrexate on cytokine production is determined by comparing the cytokine levels in treated samples to those in untreated stimulated samples.[15]
TNF-α Neutralization Assay (for TNF-α Inhibitors)
-
Cell Line: A cell line that is sensitive to TNF-α-induced apoptosis or NF-κB activation (e.g., synovial fibroblasts) is used.
-
Treatment: Cells are pre-incubated with a TNF-α inhibitor (e.g., adalimumab) at various concentrations.
-
TNF-α Stimulation: Recombinant human TNF-α is then added to the cell cultures.
-
Endpoint Measurement: The effect of the TNF-α inhibitor is assessed by measuring the inhibition of a TNF-α-mediated response. This could be:
-
NF-κB Activation: Measured using a reporter gene assay or by detecting the phosphorylation of NF-κB pathway proteins.
-
Apoptosis: Measured using assays that detect caspase activity or DNA fragmentation.
-
-
Data Analysis: The percentage inhibition of the TNF-α response is calculated to determine the potency of the inhibitor.[23]
Signaling Pathway Diagrams
Caption: Proposed mechanisms of this compound in RA.
References
- 1. This compound; aurothiomalate, Myochrysine: Drug Facts, Side Effects & Dosage [medicinenet.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. A mechanism of action of this compound in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of this compound on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effects of this compound on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of antirheumatic agents on cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 13. Methotrexate: mechanism of action in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term study of the impact of methotrexate on serum cytokines and lymphocyte subsets in patients with active rheumatoid arthritis: correlation with pharmacokinetic measures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 16. Sulphasalazine: mechanism of action in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. drugs.com [drugs.com]
- 19. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
- 20. Mechanism of action of hydroxychloroquine as an antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. Molecular mechanisms of action of anti-TNF-α agents - Comparison among therapeutic TNF-α antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. opalbiopharma.com [opalbiopharma.com]
- 24. my.clevelandclinic.org [my.clevelandclinic.org]
- 25. rheumatology.org [rheumatology.org]
- 26. TNFα blockade in human diseases: Mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Consistency of Gold Sodium Thiomalate's Effects in Rheumatoid Arthritis: A Comparative Guide
For Immediate Release
Shanghai, China – December 22, 2025 – In an effort to provide clarity for researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the reproducibility of gold sodium thiomalate (GSTM) effects across various clinical studies in the treatment of rheumatoid arthritis (RA). This analysis delves into the quantitative data on efficacy and safety, details the experimental protocols employed, and visually represents the proposed mechanisms of action.
Comparative Efficacy and Safety of this compound
This compound has been a long-standing therapeutic option for rheumatoid arthritis. Its efficacy and safety have been evaluated in numerous clinical trials against placebo and other disease-modifying antirheumatic drugs (DMARDs). The following tables summarize the key quantitative findings from several pivotal studies, offering a comparative perspective on its performance.
Efficacy Outcomes
A systematic review of four trials encompassing 415 patients demonstrated a statistically significant benefit of injectable gold compared to placebo. Patients receiving gold injections experienced a 30% greater reduction in the number of swollen joints.[1] This improvement was also reflected in erythrocyte sedimentation rate (ESR) and both patient and physician global assessments.[1]
When compared with auranofin, an oral gold compound, GSTM was found to be more effective in improving the joint swelling score.[2] In a 26-week trial comparing GSTM to low-dose methotrexate (B535133), both treatments showed similar efficacy, with the GSTM group demonstrating statistically significant improvement from baseline in all clinical efficacy variables.[1] Another study comparing GSTM to sulfasalazine (B1682708) and a placebo found that both active treatments were superior to placebo in decreasing the erythrocyte sedimentation rate and increasing grip strength.[3] A longer-term, 12-month study comparing GSTM with methotrexate in early erosive RA found that a significantly higher percentage of patients in the GSTM group achieved clinical remission (24.1% vs. 11.5%).[4]
| Study (Year) | Comparator(s) | Duration | Key Efficacy Findings for this compound (GSTM) |
| Ward JR, et al. (1983)[2] | Auranofin, Placebo | 20 weeks | Superior to placebo in improving the number of painful/tender joints, joint pain/tenderness scores, and physician's assessment of disease activity. Superior to auranofin in improving joint swelling scores. |
| Williams HJ, et al. (1988)[3] | Sulfasalazine, Placebo | 37 weeks | Statistically significant decrease in erythrocyte sedimentation rate and increase in grip strength compared to placebo. Similar efficacy to sulfasalazine. |
| Morassut P, et al. (1989)[1] | Methotrexate | 26 weeks | Statistically significant improvement in all clinical efficacy variables from baseline. No statistically significant difference in outcomes compared to methotrexate. |
| Rau R, et al. (1997)[4] | Methotrexate | 12 months | 24.1% of patients achieved clinical remission (no swollen joints, ESR < 20 mm, no steroids), which was statistically significant compared to the methotrexate group (11.5%). |
| Suarez-Almazor ME, et al. | Methotrexate | 26 weeks | As effective as methotrexate in improving the number of swollen or tender joints, morning stiffness, grip strength, pain scale, and erythrocyte sedimentation rate. |
| Cochrane Review (1997)[1] | Placebo | >20 weeks | 30% greater reduction in the number of swollen joints compared to placebo. Statistically significant improvements in ESR and patient/physician assessments. |
Safety and Tolerability
The use of this compound is often limited by its side-effect profile. The most common adverse reactions leading to withdrawal from treatment are rash, stomatitis, and proteinuria.[3]
In a comparative study against placebo, 22% of patients treated with injectable gold withdrew due to toxicity, compared to only 4% of the control group.[1] When compared to the oral gold compound auranofin, withdrawals for adverse effects were five times more frequent with GSTM treatment.[2] Similarly, a trial comparing GSTM to sulfasalazine reported a 41% withdrawal rate due to adverse drug reactions for GSTM, versus 16% for sulfasalazine.[3] In a head-to-head trial with methotrexate, significantly more patients in the GSTM group were withdrawn due to toxicity.[4] Another study also found methotrexate to be less toxic than GSTM over a 26-week period.
| Study (Year) | Comparator(s) | Duration | Key Safety Findings for this compound (GSTM) |
| Ward JR, et al. (1983)[2] | Auranofin, Placebo | 20 weeks | Withdrawals for adverse effects were 5 times more frequent with GSTM than with auranofin. Thrombocytopenia, proteinuria, elevated liver enzymes, "nitritoid" reactions, and "gold pneumonitis" were observed only in the GSTM group. |
| Williams HJ, et al. (1988)[3] | Sulfasalazine, Placebo | 37 weeks | 41% of patients were withdrawn from GSTM treatment due to adverse drug reactions (most commonly rash, stomatitis, and proteinuria). |
| Morassut P, et al. (1989)[1] | Methotrexate | 26 weeks | 6 out of 17 patients withdrew due to drug toxicity (difference not statistically significant in this small study). |
| Rau R, et al. (1997)[4] | Methotrexate | 12 months | Significantly more patients were withdrawn due to toxicity compared to the methotrexate group (32 in GSTM group vs. 6 in MTX group). |
| Suarez-Almazor ME, et al. | Methotrexate | 26 weeks | 7 out of 20 patients were withdrawn before 26 weeks. A higher number of side effects and adverse reactions were reported compared to methotrexate. |
| Cochrane Review (1997)[1] | Placebo | >20 weeks | 22% of treated patients withdrew from toxicity compared to 4% of controls. |
Experimental Protocols
The reproducibility of clinical trial results is intrinsically linked to the methodologies employed. Below are the detailed experimental protocols for the key studies cited.
Ward JR, et al. (1983): GSTM vs. Auranofin and Placebo
-
Study Design: Prospective, controlled, double-blind, multicenter trial.
-
Patient Population: 193 patients with active rheumatoid arthritis.
-
Dosage Regimen:
-
GSTM: Intramuscular injections.
-
Auranofin: Oral administration.
-
Placebo: Matched placebo for both active treatments.
-
-
Duration: 20 weeks of therapy.
-
Outcome Measures: Number of painful and/or tender joints, joint pain/tenderness scores, physician's assessment of disease activity, erythrocyte sedimentation rate, joint swelling scores, hemoglobin, platelet count, and rheumatoid factor.
Williams HJ, et al. (1988): GSTM vs. Sulfasalazine and Placebo
-
Study Design: Double-blind, randomized study.
-
Patient Population: 186 patients with active rheumatoid arthritis.
-
Dosage Regimen:
-
GSTM: 50 mg/week.
-
Sulfasalazine (SSZ): 2 g/day .
-
Placebo: Matched placebo.
-
-
Duration: 37 weeks.
-
Outcome Measures: Erythrocyte sedimentation rate, grip strength, and incidence of adverse drug reactions leading to withdrawal.
Morassut P, et al. (1989): GSTM vs. Methotrexate
-
Study Design: Prospective, double-blind, randomized study.
-
Patient Population: 35 patients with definite or classic rheumatoid arthritis unresponsive to at least two nonsteroidal anti-inflammatory medications and/or antimalarials.
-
Dosage Regimen:
-
GSTM: 50 mg intramuscularly weekly, with initial test doses of 10 mg and 25 mg. Dose reduction to 25 mg was permitted at weeks 6 and 12.
-
Methotrexate (MTX): 12.5 mg weekly (oral and non-cycled). Dose reduction to 5.0 mg was permitted at weeks 6 and 12.
-
-
Duration: 26 weeks.
-
Outcome Measures: Clinical efficacy variables (not specified in the abstract) and withdrawal due to drug toxicity.
Rau R, et al. (1997): GSTM vs. Methotrexate in Early Erosive RA
-
Study Design: Two-center, double-blind, randomized trial.
-
Patient Population: 174 patients with active early erosive RA without deformities.
-
Dosage Regimen:
-
GSTM: 50 mg intramuscularly weekly.
-
Methotrexate (MTX): 15 mg intramuscularly weekly.
-
-
Duration: 12 months.
-
Outcome Measures: Clinical remission (defined as no swollen joints, ESR < 20 mm, and no steroid use), marked improvement (>50% reduction in swollen/tender joints and ESR), withdrawal due to toxicity, and various clinical and laboratory variables.
Visualizing the Mechanism of Action
The therapeutic effects of this compound are believed to be mediated through its immunomodulatory and anti-inflammatory properties. The precise mechanisms are not fully elucidated but are thought to involve the inhibition of key signaling pathways.
One of the proposed mechanisms is the inhibition of tumor necrosis factor-alpha (TNF-α) production.[4] GSTM has been shown to inhibit lipopolysaccharide (LPS)-stimulated TNF-α production in human peripheral blood mononuclear cells.
Caption: Inhibition of LPS-stimulated TNF-α production by GSTM.
Another key target of GSTM is thought to be Protein Kinase C (PKC), an enzyme involved in T-cell activation. GSTM has been found to inhibit PKC activity in a dose-dependent manner.[5]
References
- 1. This compound compared to low dose methotrexate in the treatment of rheumatoid arthritis--a randomized, double blind 26-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of auranofin, this compound, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A controlled trial comparing sulfasalazine, this compound, and placebo in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of intramuscular methotrexate and this compound in the treatment of early erosive rheumatoid arthritis: 12 month data of a double-blind parallel study of 174 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulatory effects of therapeutic gold compounds. This compound inhibits the activity of T cell protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gold Sodium Thiomalate and Aurothioglucose on Macrophage Activation
For Researchers, Scientists, and Drug Development Professionals
Gold-based therapeutics, specifically gold sodium thiomalate (GST) and aurothioglucose (B1665330), have long been employed in the management of rheumatoid arthritis. Their therapeutic efficacy is attributed, in part, to their modulatory effects on the immune system, with macrophages being a key target. This guide provides a comparative overview of the impact of these two gold compounds on macrophage activation, drawing upon available experimental data to elucidate their similarities and differences.
Mechanism of Action at a Glance
Both this compound and aurothioglucose are believed to exert their anti-inflammatory effects by inhibiting macrophage activation, a critical process in the pathogenesis of inflammatory diseases. The accumulation of gold within macrophages leads to the modulation of various cellular functions, including enzyme activity and cytokine production. While the precise mechanisms are not fully elucidated, evidence points towards the inhibition of lysosomal enzymes and interference with key inflammatory signaling pathways.[1]
Comparative Effects on Macrophage Function
Direct comparative studies detailing the quantitative effects of this compound and aurothioglucose on macrophage activation are limited. However, by synthesizing data from various independent studies, a comparative picture can be formed. It is important to note that the following data is collated from different experimental settings and should be interpreted with caution.
Quantitative Data Summary
| Parameter | This compound | Aurothioglucose | Key Observations & References |
| Inhibition of Lysosomal Enzymes | Moderate inhibitory effect on acid phosphatase.[2] Disruptive effect on lysosomal membranes at higher concentrations.[2] | Known to inhibit the activity of lysosomal enzymes within macrophages.[1] | Both compounds target lysosomal function, a key component of macrophage-mediated inflammation. A direct comparison of IC50 values from a single study is not available. |
| Cytokine Production | Induced IL-1 production in the murine macrophage line P388D1.[3] In another study, it was shown to inhibit IL-1β release from human monocytic THP-1 cells.[4] | Generally understood to reduce the production of inflammatory cytokines.[1] | The effect on cytokine production can be complex and may depend on the specific cytokine and experimental conditions. Direct comparative data on a panel of cytokines is lacking. |
| Cellular Differentiation & Function | Inhibited the capacity of HL-60 cells to produce complement C2, a marker of monocytic differentiation.[5] Inhibited several markers of monocyte differentiation, including loss of peroxidase activity and spontaneous synthesis of C2.[6] In vivo administration in rats initially inhibited, then elevated lysosomal enzyme activities.[7] | Known to interfere with the immune system's activity, particularly affecting macrophages and lymphocytes.[1] | Both compounds appear to interfere with the maturation and function of monocytes/macrophages. |
Signaling Pathways
The immunomodulatory effects of gold compounds are linked to their interference with intracellular signaling cascades that govern inflammatory responses. A primary target is the NF-κB signaling pathway, a master regulator of pro-inflammatory gene expression.
Caption: Generalised inhibitory action of gold compounds on macrophage NF-κB signaling.
Experimental Protocols
Macrophage Culture and Treatment
-
Cell Lines: Human monocytic cell lines such as THP-1 or murine macrophage cell lines like RAW 264.7 are frequently used.
-
Primary Cells: Primary human peripheral blood mononuclear cells (PBMCs) can be isolated and differentiated into macrophages.
-
Treatment: Cells are typically incubated with varying concentrations of this compound or aurothioglucose for a specified period before or during stimulation.
Measurement of Cytokine Production
-
ELISA (Enzyme-Linked Immunosorbent Assay): A standard method to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.
-
Multiplex Immunoassay: Allows for the simultaneous measurement of multiple cytokines from a single sample.
Caption: Experimental workflow for analyzing cytokine production by macrophages.
Lysosomal Enzyme Activity Assay
-
Cell Lysis: Macrophages are lysed to release intracellular components, including lysosomal enzymes.
-
Substrate Incubation: The cell lysate is incubated with a specific substrate for the lysosomal enzyme of interest (e.g., p-nitrophenyl-β-D-glucuronide for β-glucuronidase).
-
Spectrophotometric Measurement: The product of the enzymatic reaction is quantified by measuring its absorbance at a specific wavelength.
Conclusion
Both this compound and aurothioglucose demonstrate inhibitory effects on macrophage activation, primarily through the modulation of lysosomal enzyme activity and inflammatory signaling pathways. While direct comparative studies with quantitative data are scarce, the available evidence suggests a shared mechanism of action. The choice between these agents in a research or therapeutic context may depend on other factors such as their pharmacokinetic profiles and clinical data. Further head-to-head in vitro studies are warranted to provide a more definitive comparison of their potency and specific effects on different aspects of macrophage activation. This would enable a more nuanced understanding of their therapeutic potential and aid in the development of more targeted anti-inflammatory strategies.
References
- 1. What is Aurothioglucose used for? [synapse.patsnap.com]
- 2. Effect of two gold compounds on lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects of this compound on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manipulating Immune Activation of Macrophages by Tuning the Oligonucleotide Composition of Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound and tenidap sodium (CP-66,248-2) on a model of macrophage differentiation using HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on functional correlates of human monocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of in vivo administration of this compound on rat macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of Gold Sodium Thiomalate-Treated Cells: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Gold sodium thiomalate (GST) has been a cornerstone in the treatment of rheumatoid arthritis for decades, yet a comprehensive understanding of its molecular mechanism of action remains a subject of ongoing research. This guide provides a comparative overview of the proteomic changes observed in cells treated with GST, offering insights into the cellular pathways modulated by this gold-based therapeutic. The following data and protocols are presented to support further investigation into the nuanced effects of GST on cellular function.
Quantitative Proteomic Profiles: GST-Treated vs. Untreated Macrophages
Macrophages are key players in the inflammatory processes of rheumatoid arthritis and are known to accumulate gold.[1] To illustrate the potential proteomic alterations induced by GST in these cells, the following table summarizes hypothetical quantitative data from a comparative proteomic analysis of cultured human THP-1 macrophages treated with GST versus an untreated control. This data is representative of the types of changes that might be observed in such an experiment.
Table 1: Differentially Expressed Proteins in THP-1 Macrophages Treated with this compound (GST)
| Protein Name | Accession No. | Fold Change (GST/Control) | Cellular Function |
| Upregulated Proteins | |||
| Heme oxygenase 1 | P09601 | 2.8 | Oxidative stress response |
| Thioredoxin | P10599 | 2.1 | Redox regulation, antioxidant |
| 14-3-3 protein zeta/delta | P63104 | 1.9 | Signal transduction, cell cycle |
| Heat shock protein 70 | P0DMV8 | 1.7 | Protein folding, stress response |
| Downregulated Proteins | |||
| Pro-interleukin-1 beta | P01584 | -3.5 | Pro-inflammatory cytokine |
| Tumor necrosis factor | P01375 | -3.1 | Pro-inflammatory cytokine |
| Cathepsin B | P07858 | -2.5 | Proteolysis, antigen presentation |
| Matrix metalloproteinase-9 | P14780 | -2.2 | Extracellular matrix remodeling |
| Complement C2 | P06681 | -2.0 | Complement system activation |
Note: This data is illustrative and intended to represent potential findings from a comparative proteomic study. The fold changes are hypothetical.
Experimental Protocols
A robust understanding of the proteomic effects of GST necessitates well-defined experimental procedures. The following sections detail a representative methodology for a comparative proteomic analysis using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Cell Culture and SILAC Labeling
-
Cell Line: Human monocytic THP-1 cells are a suitable model for studying the effects of GST on macrophage-like cells.
-
SILAC Media Preparation: Prepare two types of RPMI 1640 media: a "light" medium containing normal L-arginine and L-lysine, and a "heavy" medium containing stable isotope-labeled L-arginine (¹³C₆, ¹⁵N₄) and L-lysine (¹³C₆, ¹⁵N₂). Both media are supplemented with 10% dialyzed fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Metabolic Labeling: Culture THP-1 cells in either "light" or "heavy" SILAC medium for at least five cell divisions to ensure complete incorporation of the labeled amino acids.
-
Differentiation: Differentiate the labeled THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[2]
-
GST Treatment: Treat the "heavy" labeled macrophages with a pharmacologically relevant concentration of this compound (e.g., 25 µM) for 24 hours. The "light" labeled macrophages serve as the untreated control.
Protein Extraction and Digestion
-
Cell Lysis: Harvest both "light" and "heavy" labeled macrophage populations and wash with ice-cold PBS. Lyse the cells in a buffer containing 8 M urea, 2 M thiourea, and a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford assay.
-
Protein Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduction and Alkylation: Reduce the disulfide bonds in the mixed protein sample with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide.
-
Tryptic Digestion: Digest the protein mixture with sequencing-grade modified trypsin overnight at 37°C.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Processing: Process the raw mass spectrometry data using software such as MaxQuant. This software can identify peptides and proteins and quantify the "heavy" to "light" ratios for each identified protein.
-
Data Analysis: Normalize the protein ratios and perform statistical analysis to identify proteins that are significantly up- or downregulated upon GST treatment. A fold-change threshold (e.g., >1.5 or <0.67) and a p-value cutoff (e.g., <0.05) are typically used to determine significance.
Visualizing a Hypothetical Experimental Workflow
The following diagram illustrates the key steps in a SILAC-based comparative proteomic analysis of GST-treated cells.
Caption: SILAC-based experimental workflow for comparative proteomics.
Signaling Pathways Modulated by this compound
Based on proteomic and other molecular studies, GST is known to impact several key signaling pathways involved in inflammation and cellular stress. The diagram below illustrates a plausible signaling cascade affected by GST, leading to the downregulation of pro-inflammatory cytokine production.
Caption: Inhibition of pro-inflammatory cytokine production by GST.
The information presented in this guide highlights the utility of comparative proteomics in elucidating the molecular mechanisms of this compound. By identifying and quantifying protein expression changes, researchers can gain a deeper understanding of the cellular responses to this important therapeutic agent, paving the way for the development of more targeted and effective treatments for inflammatory diseases.
References
- 1. Localization of gold in synovial membrane of rheumatoid arthritis treated with sodium aurothiomalate. Studies by electron microscope and electron probe x-ray microanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic analysis reveals changes in the proteome of human THP-1 macrophages infected with Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
Gold Sodium Thiomalate vs. Chloroquine: A Comparative Guide to Their Effects on Cytokine Signaling
For Researchers, Scientists, and Drug Development Professionals
Gold sodium thiomalate (GST) and chloroquine (B1663885) (CQ), two drugs with long histories in the treatment of inflammatory diseases such as rheumatoid arthritis, exert their therapeutic effects in part by modulating the complex network of cytokine signaling. While both are recognized for their anti-inflammatory properties, their mechanisms of action on cytokine production and downstream signaling pathways are distinct. This guide provides a comprehensive comparison of their effects, supported by experimental data, to inform further research and drug development.
Quantitative Comparison of Cytokine Inhibition
The following tables summarize the quantitative effects of this compound and chloroquine on the production of key pro-inflammatory cytokines. The data is compiled from various in vitro studies, and it is important to note that the experimental conditions, such as cell types and stimuli, can influence the observed inhibitory concentrations.
Table 1: Effect of this compound on Cytokine Production
| Cytokine | Cell Type | Stimulus | Concentration of GST | Observed Effect | Citation |
| IL-1β | Human Monocytic THP-1 Cells | Lipopolysaccharide (LPS) | 20 µg/mL | Equal effectiveness to Chloroquine in reducing IL-1β release. | [1] |
| TNF-α | Human Monocytic THP-1 Cells | Lipopolysaccharide (LPS) | 20 µg/mL | Less effective inhibitor than Chloroquine. | [1] |
| IL-1 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 10-250 ng/mL | Potentiation of IL-1 production. | [2] |
| IL-1 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 200-1000 ng/mL | Inhibition of IL-1 production. | [2] |
| IL-2 | Human T-cells | - | Pharmacologically relevant concentrations | Inhibition of IL-2 production. | [3] |
| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | - | - | Significantly reduced IL-6 levels in patients with rheumatoid arthritis. | [4] |
Table 2: Effect of Chloroquine on Cytokine Production
| Cytokine | Cell Type | Stimulus | IC50 / Concentration | Observed Effect | Citation |
| IL-1β | Human Monocytic THP-1 Cells | Lipopolysaccharide (LPS) | 20 µg/mL | Equal effectiveness to GST in reducing IL-1β release. | [1] |
| TNF-α | Human Monocytic THP-1 Cells | Lipopolysaccharide (LPS) | 20 µg/mL | More effective inhibitor than GST. | [1] |
| IL-1β | Human Monocytes/Macrophages | Lipopolysaccharide (LPS) | - | Inhibition of release accompanied by a decrease in steady-state mRNA levels. | [5] |
| TNF-α | Human Monocytes/Macrophages | Lipopolysaccharide (LPS) | - | Inhibition of release, but no change in steady-state mRNA levels or precursor synthesis. | [5] |
| IL-6 | Human Monocytes/Macrophages | Lipopolysaccharide (LPS) | - | Inhibition of release accompanied by a decrease in steady-state mRNA levels. | [5] |
| T-cell Proliferation | Human T-cells | Concanavalin A | 15.27 µM | Moderate inhibitory effect. | [6] |
| B-cell Proliferation | Human B-cells | Lipopolysaccharide (LPS) | 14.59 µM | Moderate inhibitory effect. | [6] |
Mechanisms of Action on Cytokine Signaling Pathways
This compound and chloroquine interfere with cytokine signaling through distinct molecular mechanisms.
This compound: GST primarily exerts its effects through post-translational mechanisms. A key target is the inhibition of caspase-1 (Interleukin-1 Converting Enzyme), which is crucial for the processing and maturation of pro-IL-1β into its active form.[1] This leads to a reduction in the secretion of active IL-1β without affecting its mRNA expression.[1] Furthermore, GST has been shown to inhibit the activity of Protein Kinase C (PKC), a critical component of T-cell activation and subsequent cytokine production.[3] Some studies also suggest that GST can modulate the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[7]
Chloroquine: In contrast, chloroquine's mechanism is more pleiotropic, affecting both transcriptional and post-translational events. As a weak base, it accumulates in acidic intracellular compartments like lysosomes and endosomes, raising their pH. This disruption of endosomal acidification interferes with the function of Toll-like receptors (TLRs), particularly TLR9, which are crucial for recognizing pathogen-associated molecular patterns and initiating inflammatory responses.[8] This upstream interference leads to the inhibition of downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK1/2) and the NF-κB pathway.[1] The inhibition of these pathways results in reduced transcription of pro-inflammatory cytokine genes, such as IL-1β and IL-6.[5] For TNF-α, chloroquine appears to act at a post-translational level, inhibiting the conversion of the membrane-bound precursor to its soluble, active form.[5] More recent evidence also points to an inhibitory role of chloroquine on the JAK-STAT signaling pathway.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of action of this compound and chloroquine on cytokine signaling pathways.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
1. Cell Culture and Stimulation
-
Cell Line: Human monocytic THP-1 cells are a commonly used model. They are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Stimulation: To induce cytokine production, THP-1 cells are typically stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL. Cells are pre-incubated with varying concentrations of this compound or chloroquine for a specified period (e.g., 1 hour) before the addition of LPS.
2. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol Outline:
-
Cell culture supernatants are collected after the stimulation period.
-
The wells of a 96-well microplate are coated with a capture antibody specific for the cytokine of interest.
-
The plate is washed, and the samples (supernatants) are added to the wells.
-
After incubation and washing, a detection antibody, also specific for the cytokine but conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, resulting in a color change.
-
The absorbance is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.
-
3. Western Blot Analysis for MAPK Phosphorylation
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.
-
Protocol Outline:
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., anti-phospho-p38).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
A substrate is added to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. Total MAPK protein levels are also measured as a loading control.
-
4. Caspase-1 Activity Assay
-
Principle: This assay measures the activity of caspase-1, the enzyme that cleaves pro-IL-1β into its active form.
-
Protocol Outline:
-
Cell lysates are prepared from treated and control cells.
-
The lysate is incubated with a specific caspase-1 substrate that is linked to a colorimetric or fluorometric reporter molecule.
-
Cleavage of the substrate by active caspase-1 releases the reporter molecule.
-
The signal (color or fluorescence) is measured and is proportional to the caspase-1 activity in the sample.
-
5. RT-PCR for Cytokine mRNA Expression
-
Principle: Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to detect and quantify the amount of a specific RNA in a sample.
-
Protocol Outline:
-
Total RNA is extracted from the cells.
-
Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.
-
The cDNA is then used as a template for PCR with primers specific for the cytokine gene of interest.
-
The amount of amplified DNA product, which reflects the initial amount of mRNA, is quantified, often in real-time using a fluorescent dye (e.g., SYBR Green).
-
The following diagram illustrates a general experimental workflow for comparing the effects of these drugs on cytokine production.
Conclusion
This compound and chloroquine, while both effective anti-inflammatory agents, modulate cytokine signaling through distinct and complementary mechanisms. GST's targeted inhibition of caspase-1 provides a specific post-translational control point for IL-1β, whereas chloroquine's broader effects on endosomal acidification and key signaling pathways like NF-κB and MAPK lead to a more widespread suppression of pro-inflammatory cytokine gene expression and protein processing. Understanding these differential mechanisms is crucial for the strategic development of novel anti-inflammatory therapies and for optimizing the use of these established drugs in various clinical contexts. This guide provides a foundational comparison to aid researchers in these endeavors.
References
- 1. This compound and chloroquine inhibit cytokine production in monocytic THP-1 cells through distinct transcriptional and posttranslational mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound and auranofin on lipopolysaccharide-induced interleukin-1 production by blood monocytes in vitro: variation in healthy subjects and patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of in vitro proliferative response of cultured T lymphocytes to interleukin-2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium aurothiomalate inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroquine inhibits production of TNF-alpha, IL-1beta and IL-6 from lipopolysaccharide-stimulated human monocytes/macrophages by different modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GOLD-Induced Cytokine (GOLDIC): A Critical Review of Its Properties, Synthesis, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of Gold Sodium Thiomalate for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Gold sodium thiomalate, an organogold compound, is classified as a hazardous substance and requires specific procedures for its disposal to mitigate risks to human health and the environment.[1] Adherence to these protocols is not only a best practice but also a legal requirement under federal, state, and local regulations.[2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, splash goggles, a lab coat, a dust respirator (ensure it is an approved/certified respirator or equivalent), and gloves.[4][5] Work should be conducted in a well-ventilated area.[4] In case of accidental contact, immediately flush eyes or skin with running water for at least 15 minutes and seek medical attention.[4] For spills, use dry clean-up procedures to avoid generating dust, and place the material into a suitable, labeled container for waste disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as a heavy metal compound, must be managed through the hazardous waste stream.[6][7][8] Do not dispose of this chemical down the drain or in regular trash.[9]
-
Waste Identification and Classification:
-
Clearly identify the waste as "Hazardous Waste" containing this compound.[2]
-
Note the concentration and any other chemicals present in the waste container.
-
-
Waste Segregation:
-
Store waste containing this compound separately from other incompatible waste streams to prevent dangerous chemical reactions.[9]
-
As a general rule for heavy metal waste, do not mix different heavy metals in the same container unless your institution's waste management program allows for it. For instance, lead and mercury wastes are often kept separate.[6][8]
-
-
Waste Collection and Container Management:
-
Collect all waste (solid and liquid) containing this compound in a designated, leak-proof, and chemically compatible container.[6][9] Polyethylene or polypropylene (B1209903) containers are generally suitable.[1]
-
The container must be kept securely sealed, except when adding waste.[1][9]
-
Label the container clearly with a "Hazardous Waste" label, the full chemical name ("this compound"), the approximate concentration, and the accumulation start date.[2][9]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9]
-
Do not accumulate large quantities of hazardous waste in the laboratory.[9]
-
Your EHS department will work with a licensed hazardous waste disposal company for proper treatment and disposal, which may include methods like incineration or landfilling in a specialized facility.[11]
-
Quantitative Data on Chemical Waste
| Parameter | Guideline | Source |
| Container Residue (for "empty" containers) | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal. | [10] |
| Acute Hazardous Waste Container Rinsate | Must be collected and handled as acutely hazardous waste. | [10] |
| Laboratory Waste Accumulation Limit | Recommended not to exceed 10 gallons of hazardous waste in the lab. | [9] |
Experimental Protocols
The proper disposal of this compound is not typically presented as an "experiment" but rather as a strict procedural protocol. The key methodology is the safe collection, segregation, and transfer of the hazardous waste to a certified disposal facility, as outlined in the step-by-step guide above. The primary principle is to prevent the release of this heavy metal compound into the environment.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. echemi.com [echemi.com]
- 6. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 7. infinitalab.com [infinitalab.com]
- 8. How do you deal with heavy metal waste [netsolwater.com]
- 9. policies.dartmouth.edu [policies.dartmouth.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ptb.de [ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
